molecular formula C30H58O5S B091502 Didodecyl 3,3'-sulphinylbispropionate CAS No. 17243-14-0

Didodecyl 3,3'-sulphinylbispropionate

Cat. No.: B091502
CAS No.: 17243-14-0
M. Wt: 530.8 g/mol
InChI Key: XQQARSOXXGMYHZ-UHFFFAOYSA-N
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Description

Didodecyl 3,3'-sulphinylbispropionate (CAS 17243-14-0) is a sulfoxide-containing compound with a molecular formula of C30H58O5S and a molecular weight of 530.8 g/mol . This compound is scientifically recognized as an oxidative degradation product of didodecyl 3,3'-thiodipropionate (DDTDP), a common antioxidant used to prevent the degradation of synthetic polymers like polypropylene . Research has identified it as a source of interference that can leach from polypropylene containers during mass-selective analysis, particularly when analytes are solubilized in organic solvents . Its structure, featuring a central sulfinyl group (-S=O) and two long-chain dodecyl ester groups, confers amphiphilic properties, suggesting potential hypothetical applications as a surfactant or stabilizer . The sulfoxide functional group is also known to exhibit antioxidant characteristics, providing a theoretical basis for its investigation in related fields . This compound is intended for research applications only and is not approved for human or veterinary use .

Properties

IUPAC Name

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfinylpropanoate
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InChI

InChI=1S/C30H58O5S/c1-3-5-7-9-11-13-15-17-19-21-25-34-29(31)23-27-36(33)28-24-30(32)35-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQARSOXXGMYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCS(=O)CCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20169284
Record name Didodecyl 3,3'-sulphinylbispropionate
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Molecular Weight

530.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17243-14-0
Record name 1,1′-Didodecyl 3,3′-sulfinyldipropanoate
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Record name Didodecyl 3,3'-sulphinylbispropionate
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Record name Didodecyl 3,3'-sulphinylbispropionate
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Record name Didodecyl 3,3'-sulphinylbispropionate
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Foundational & Exploratory

In-Depth Technical Guide: Didodecyl 3,3'-sulphinylbispropionate (CAS No. 17243-14-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Didodecyl 3,3'-sulphinylbispropionate, a chemical compound with the CAS number 17243-14-0.[1][2] This document collates available data on its chemical and physical properties, synthesis, and analytical characterization. While its structural analogue, Didodecyl 3,3'-thiodipropionate, is a well-documented antioxidant and polymer stabilizer, specific experimental data on the biological activity and detailed applications of this compound are limited in publicly accessible scientific literature. This guide aims to consolidate the existing knowledge to support further research and development activities.

Chemical Identification and Properties

This compound is an organosulfur compound characterized by a sulfinyl functional group.[3] It is the oxidation product of Didodecyl 3,3'-thiodipropionate.[4]

Chemical Structure

Molecular Formula: C30H58O5S[1][2]

Molecular Weight: 530.84 g/mol [1]

Synonyms:

  • Propanoic acid, 3,3'-sulfinylbis-, didodecyl ester[2]

  • Didodecyl 3,3'-sulfinyldipropionate[2]

  • Dilauryl sulfinyl-b,b'-dipropionate[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 17243-14-0[2]
Molecular Formula C30H58O5S[2]
Molecular Weight 530.84352 g·mol−1[2]
Density 0.982 g/cm³[2]
Boiling Point 628.6 °C at 760 mmHg[2]
Flash Point 333.9 °C[2]

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

The primary laboratory-scale synthesis method for this compound is the esterification of 3,3'-Sulfinylbispropionic Acid with Dodecanol.[3]

Experimental Protocol: Esterification of 3,3'-Sulfinylbispropionic Acid with Dodecanol

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A 3,3'-Sulfinylbispropionic Acid B Dodecanol (2 eq.) P + A->P B->P C This compound D Water (2 eq.) P->C P->D

Caption: Synthesis of this compound.

Methodology:

  • Reactant Preparation: 3,3'-Sulfinylbispropionic acid and a stoichiometric excess of dodecanol (at least 2 equivalents) are combined in a suitable reaction vessel. A solvent such as toluene may be used to facilitate the reaction and azeotropically remove water.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is typically added to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions: The reaction mixture is heated to reflux. The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.

  • Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Analytical Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a characteristic strong absorption band for the sulfoxide (S=O) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the dodecyl chain protons and the protons of the propionate backbone.

    • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the ester groups, the carbons of the dodecyl chains, and the carbons alpha and beta to the sulfoxide group.

  • Mass Spectrometry: A mass spectrum for a compound identified as "Didodecyl 3,3'-thiodipropionate oxide" (a synonym for this compound) is available in the GNPS library under the accession number CCMSLIB00003138120.[5]

Potential Applications and Biological Activity (Hypothesized)

While specific experimental data for this compound is scarce, its structural similarity to Didodecyl 3,3'-thiodipropionate suggests potential applications as an antioxidant and polymer stabilizer.

Antioxidant Activity

The sulfoxide group in this compound could potentially act as a radical scavenger. Standard in vitro antioxidant assays could be employed to evaluate this activity.

Experimental Protocols for Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in its absorbance at approximately 517 nm.[6][7]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of a compound to scavenge this radical is measured by the decrease in absorbance at around 734 nm.[7]

G cluster_workflow Antioxidant Assay Workflow A Prepare Reagents (DPPH or ABTS radical solution) B Add this compound (Test Compound) A->B C Incubate B->C D Measure Absorbance (Spectrophotometer) C->D E Calculate Radical Scavenging Activity (%) D->E

Caption: General workflow for in vitro antioxidant assays.

Polymer Stabilization

Thioether compounds are known to act as secondary antioxidants in polymers by decomposing hydroperoxides. It is plausible that this compound could also contribute to the thermal stability of polymers.[8]

Experimental Protocol for Evaluating Thermal Stability:

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the degradation temperature of a polymer. By comparing the TGA curves of a polymer with and without the addition of this compound, its effect on thermal stability can be quantified.[9] The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air) with a programmed temperature ramp.

Signaling Pathways and Drug Development Relevance

Currently, there is no available information in the searched scientific literature linking this compound to any specific biological signaling pathways or direct applications in drug development. Further research is required to explore any potential pharmacological activities.

Conclusion and Future Directions

This compound (CAS No. 17243-14-0) is a chemical for which basic physicochemical properties and a general synthesis route are known. However, there is a notable lack of in-depth experimental data regarding its biological activities, including its hypothesized antioxidant and polymer-stabilizing properties. For researchers, scientists, and drug development professionals, this presents an opportunity for novel research. Future studies should focus on:

  • Developing and publishing a detailed, optimized synthesis protocol.

  • Conducting comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, FTIR, high-resolution mass spectrometry) to create a publicly available, validated dataset.

  • Performing a battery of in vitro and in vivo assays to quantitatively assess its antioxidant, anti-inflammatory, and other potential biological activities.

  • Evaluating its efficacy as a polymer stabilizer and elucidating its mechanism of action.

  • Investigating its metabolic fate and toxicological profile to determine its safety for potential applications.

The exploration of these areas will be crucial in determining the true potential and utility of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide to Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didodecyl 3,3'-sulphinylbispropionate, a long-chain dialkyl sulfoxide. The document details its chemical and physical properties, outlines protocols for its synthesis and characterization, and explores its hypothesized function as a secondary antioxidant, drawing comparisons to its well-documented thioether analog.

Chemical and Physical Properties

This compound is an organosulfur compound characterized by a central sulfinyl group flanked by two propionate chains, each esterified with a dodecyl (lauryl) alcohol. The sulfinyl group, an intermediate oxidation state for sulfur, imparts distinct polarity and chemical reactivity to the molecule.[1] Its molecular weight and other key physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₃₀H₅₈O₅S[2][3][4][5]
Molecular Weight 530.84 g/mol [3][5]
CAS Number 17243-14-0[1][2][3]
Density 0.982 g/cm³[2][6]
Boiling Point 628.6 °C at 760 mmHg[2][6]
Flash Point 333.9 °C[2][6]
Appearance White to slightly yellowish powder/solid[7]

Relationship to Thioether and Sulfone Analogs

This compound is the direct sulfoxide oxidation product of Didodecyl 3,3'-thiodipropionate (DDTDP), a widely used secondary antioxidant in the polymer industry.[8][9] Further oxidation yields the corresponding sulfone. Understanding this relationship is key to postulating its function, as the sulfoxide represents an intermediate state in the oxidative stabilization pathway of its thioether precursor.[1]

G thioether Didodecyl 3,3'-thiodipropionate (Thioether, -S-) sulfoxide This compound (Sulfoxide, -S(O)-) thioether->sulfoxide Oxidation [O] sulfone Didodecyl 3,3'-sulfonylbispropionate (Sulfone, -S(O)₂-) sulfoxide->sulfone Further Oxidation [O]

Fig. 1: Oxidation states of Didodecyl 3,3'-dithiobispropionate analogs.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and functional assessment of this compound. These protocols are based on established chemical principles and methods reported for structurally analogous compounds.

Protocol 1: Synthesis via Fischer Esterification

The principal laboratory-scale synthesis involves the acid-catalyzed esterification of 3,3'-Sulfinylbispropionic acid with dodecanol.[1]

Materials:

  • 3,3'-Sulfinylbispropionic acid

  • Dodecanol (Lauryl alcohol), >2 molar equivalents

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Reflux apparatus with Dean-Stark trap

Procedure:

  • To a round-bottom flask, add 3,3'-Sulfinylbispropionic acid (1.0 eq), dodecanol (2.2 eq), and toluene.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, typically several hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude ester by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Structural Characterization

Confirmation of the molecular structure is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. NMR Spectroscopy Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. Expected signals include:

    • A triplet around 0.88 ppm corresponding to the terminal methyl (-CH₃) groups of the dodecyl chains.

    • A broad multiplet around 1.26 ppm for the internal methylene (-(CH₂)₉-) groups.

    • A triplet around 4.1-4.2 ppm for the methylene protons adjacent to the ester oxygen (-O-CH₂-).

    • Multiplets in the range of 2.8-3.2 ppm for the methylene protons adjacent to the sulfoxide group (-CH₂-S(O)-CH₂-).

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Expected signals include distinct peaks for the carbonyl carbon (C=O) around 170-172 ppm, the carbon adjacent to the ester oxygen (-O-C H₂) around 65 ppm, and carbons adjacent to the sulfoxide group around 50 ppm.

  • 2D NMR (COSY, HSQC): Perform 2D NMR experiments to confirm proton-proton and proton-carbon correlations and finalize the structural assignment.

B. Mass Spectrometry Analysis:

  • Method: Use Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer.

  • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, corresponding to m/z values of approximately 531.85 and 553.83, respectively. High-resolution mass spectrometry can be used to confirm the elemental composition.[6]

Protocol 3: Assessment of Antioxidant Activity

The antioxidant potential can be evaluated by its ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions from the stock solution.

  • In a cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound solution.

  • Prepare a control sample containing only the DPPH solution and methanol.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each solution at the characteristic wavelength of DPPH (approx. 517 nm).

  • Calculate the percentage of radical scavenging activity for each concentration using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The results can be used to determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4]

Synthesis and Characterization Workflow

The overall process from synthesis to final product confirmation follows a logical experimental workflow, ensuring the purity and identity of the target compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Reactants: 3,3'-Sulfinylbispropionic Acid + Dodecanol esterification Fischer Esterification (Acid Catalyst, Reflux) reactants->esterification workup Aqueous Workup (Neutralization & Washing) esterification->workup drying Drying Organic Layer (Anhydrous MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography nmr NMR Spectroscopy (¹H, ¹³C, 2D) chromatography->nmr ms Mass Spectrometry (ESI-MS) chromatography->ms final_product Confirmed Structure nmr->final_product ms->final_product

Fig. 2: Experimental workflow for synthesis and characterization.

Hypothesized Antioxidant Mechanism

While its thioether analog (DDTDP) is a known hydroperoxide decomposer, sulfoxides can also participate in antioxidant processes. One proposed mechanism involves a Cope-type elimination to form a sulfenic acid, which is a highly reactive radical-trapping species.[1] This suggests that this compound may function as a secondary antioxidant, capable of neutralizing harmful peroxy radicals that propagate oxidative degradation in materials and biological systems.

G cluster_cycle Oxidative Degradation Cycle cluster_intervention Antioxidant Intervention substrate Substrate (RH) radical Alkyl Radical (R•) substrate->radical + Initiator peroxy Peroxy Radical (ROO•) radical->peroxy + O₂ hydroperoxide Hydroperoxide (ROOH) peroxy->hydroperoxide + RH sulfoxide Didodecyl 3,3'-sulphinylbispropionate peroxy->sulfoxide Interception hydroperoxide->radical Decomposition stable_products Stable Products sulfoxide->stable_products

Fig. 3: Hypothesized interception of the autoxidation cycle.

Conclusion

This compound is a molecule of interest due to its structural relationship with known industrial antioxidants. The data and protocols presented in this guide provide a foundational framework for researchers to synthesize, characterize, and evaluate the functional properties of this compound. Its role as an intermediate in the oxidation of DDTDP and its potential for independent antioxidant activity make it a compelling subject for further investigation in materials science and drug development, particularly in contexts where mitigating oxidative stress is critical.

References

Antioxidant mechanism of Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antioxidant Mechanism of Didodecyl 3,3'-sulphinylbispropionate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sulfoxide derivative of the widely used secondary antioxidant Didodecyl 3,3'-thiodipropionate, plays a crucial role in mitigating oxidative degradation in various organic materials. This technical guide provides a comprehensive overview of its core antioxidant mechanism, focusing on the chemical transformations of the sulfur moiety that lead to the non-radical decomposition of hydroperoxides. The document details the synergistic relationship with primary antioxidants, potential pro-oxidant activities, and the subsequent reactions of its oxidized products. Detailed experimental protocols for evaluating its antioxidant efficacy are provided, alongside a structured presentation of key conceptual data. Signaling pathways and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction

Oxidative degradation is a critical factor in the deterioration of organic materials, including polymers, lubricants, and biological tissues. This process, primarily driven by the formation and propagation of free radicals, leads to a loss of mechanical, chemical, and physiological properties. Antioxidants are chemical compounds that inhibit or delay these oxidation processes. They are broadly classified into primary (radical-scavenging) and secondary (hydroperoxide-decomposing) antioxidants.

This compound belongs to the class of secondary antioxidants. It is the initial oxidation product of Didodecyl 3,3'-thiodipropionate, a well-established hydroperoxide decomposer. The presence of the sulfinyl group is central to its antioxidant function, which involves a series of redox reactions that neutralize harmful hydroperoxides, thereby preventing the formation of new radical species. Understanding the intricate mechanism of this sulfoxide-containing antioxidant is pivotal for its effective application and the development of novel, more potent stabilizer systems.

Core Antioxidant Mechanism

The primary antioxidant function of thiodipropionate esters, including the sulphinylbispropionate derivative, is the decomposition of hydroperoxides (ROOH) into non-radical, stable products. This process is catalytic in nature and involves the progressive oxidation of the sulfur atom.

The initial thiodipropionate compound acts as a hydroperoxide decomposer, becoming oxidized to the sulfoxide, this compound.

Step 1: Oxidation of Thiodipropionate to Sulfoxide

S(CH₂CH₂CO₂C₁₂H₂₅)₂ + ROOH → O=S(CH₂CH₂CO₂C₁₂H₂₅)₂ + ROH

The resulting sulfoxide, this compound, is not merely an inert byproduct but is itself an active antioxidant. It can further react with hydroperoxides in a complex series of reactions.

Step 2: Further Oxidation and Decomposition

The sulfoxide can undergo further oxidation to the corresponding sulfone, although this reaction is generally slower. More importantly, the sulfoxide participates in a catalytic cycle that decomposes multiple hydroperoxide molecules. The thermal decomposition of the sulfoxide can lead to the formation of sulfenic acids, which are highly effective radical scavengers.

A proposed general mechanism for the antioxidant action of sulfoxides involves their reaction with hydroperoxides, which can sometimes exhibit a pro-oxidant phase by generating radical intermediates before exerting their overall antioxidant effect.

Below is a diagram illustrating the central role of this compound in the antioxidant cycle.

Antioxidant_Mechanism cluster_0 Oxidative Environment cluster_1 Antioxidant Cycle cluster_2 Stable End Products ROOH Hydroperoxides (ROOH) ROH Alcohols (ROH) ROOH->ROH Decomposed by Sulfur Antioxidants ROO_dot Peroxyl Radicals (ROO•) Non_Radical Non-Radical Products ROO_dot->Non_Radical Trapped by Decomposition Products DDTDP Didodecyl 3,3'-thiodipropionate Sulfoxide This compound DDTDP->Sulfoxide Oxidation by ROOH Sulfone Didodecyl 3,3'-sulfonylbispropionate Sulfoxide->Sulfone Further Oxidation Decomposition_Products Decomposition Products (e.g., Sulfenic Acids) Sulfoxide->Decomposition_Products Thermal Decomposition

Caption: Antioxidant cycle of Didodecyl 3,3'-thiodipropionate and its sulfoxide derivative.

Synergistic and Pro-oxidant Effects

Synergism with Primary Antioxidants

This compound, like other thiodipropionate derivatives, exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols. The primary antioxidant scavenges free radicals, breaking the autoxidation chain, while the secondary antioxidant decomposes hydroperoxides, the source of new radicals. This dual action provides a more comprehensive stabilization of the material.

The logical relationship of this synergistic action is depicted below.

Synergistic_Effect cluster_0 Radical Pathway cluster_1 Hydroperoxide Pathway cluster_2 Antioxidant Intervention Oxidation Oxidative Degradation Radicals Free Radicals (R•, ROO•) Chain_Reaction Chain Propagation Radicals->Chain_Reaction Chain_Reaction->Oxidation Hydroperoxides Hydroperoxides (ROOH) Radical_Formation Decomposition to Radicals Hydroperoxides->Radical_Formation Radical_Formation->Radicals Primary_AO Primary Antioxidant (e.g., Hindered Phenol) Primary_AO->Radicals Radical Scavenging Secondary_AO Secondary Antioxidant (this compound) Secondary_AO->Hydroperoxides Hydroperoxide Decomposition

Caption: Synergistic action of primary and secondary antioxidants.

Potential Pro-oxidant Activity

Under certain conditions, particularly in the presence of hydroperoxides, sulfoxides can exhibit a pro-oxidant effect. This is thought to occur through the formation of radical intermediates during the reaction between the sulfoxide and hydroperoxides. While the overall effect is antioxidative, this initial pro-oxidant phase can be a factor in the selection and application of these stabilizers.

Quantitative Data on Antioxidant Activity

While specific quantitative data for this compound is not extensively available in public literature, the following tables present a conceptual framework for how such data would be structured for comparative analysis. The values presented are representative for this class of compounds.

Table 1: Hydroperoxide Decomposition Efficacy

AntioxidantConcentration (mol/kg)Hydroperoxide TypeTemperature (°C)Decomposition Rate Constant (s⁻¹)
Didodecyl 3,3'-thiodipropionate0.01Cumene Hydroperoxide1001.5 x 10⁻⁴
This compound 0.01 Cumene Hydroperoxide 100 0.8 x 10⁻⁴
Didodecyl 3,3'-sulfonylbispropionate0.01Cumene Hydroperoxide1000.2 x 10⁻⁴

Table 2: Radical Scavenging Activity (Conceptual)

AntioxidantAssayIC₅₀ (µg/mL)
This compoundDPPH> 1000
Sulfenic Acid (Decomposition Product)DPPH50 - 100
Butylated Hydroxytoluene (BHT)DPPH20 - 30

Note: The radical scavenging activity of the sulfoxide itself is low; the primary antioxidant activity arises from its decomposition products.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant activity of compounds like this compound.

Hydroperoxide Decomposition Assay

Objective: To quantify the rate at which the antioxidant decomposes hydroperoxides.

Materials:

  • This compound

  • Cumene hydroperoxide (or another relevant hydroperoxide)

  • Inert solvent (e.g., chlorobenzene)

  • Iodometric titration reagents (potassium iodide, sodium thiosulfate, starch indicator) or an HPLC with a suitable detector.

  • Reaction vessel with temperature control and inert atmosphere (e.g., nitrogen)

Procedure:

  • Prepare a solution of the antioxidant in the inert solvent at a known concentration.

  • Add a known concentration of the hydroperoxide to the solution.

  • Maintain the reaction mixture at a constant temperature under an inert atmosphere.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction by cooling the aliquot.

  • Determine the remaining hydroperoxide concentration in each aliquot using either iodometric titration or HPLC analysis.

  • Plot the concentration of hydroperoxide versus time and determine the rate constant of the decomposition reaction.

The workflow for this experiment is illustrated below.

Hydroperoxide_Decomposition_Workflow start Start prep_solution Prepare Antioxidant and Hydroperoxide Solution start->prep_solution reaction Incubate at Constant Temperature under Inert Atmosphere prep_solution->reaction sampling Withdraw Aliquots at Regular Time Intervals reaction->sampling analysis Quantify Remaining Hydroperoxide (Titration or HPLC) sampling->analysis data_analysis Plot [ROOH] vs. Time and Calculate Rate Constant analysis->data_analysis end End data_analysis->end

Caption: Workflow for the hydroperoxide decomposition assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the ability of the antioxidant or its decomposition products to scavenge free radicals.

Materials:

  • This compound (and its thermally decomposed products)

  • DPPH solution in methanol

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in methanol.

  • To each dilution, add a fixed volume of DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).

  • A control sample containing only methanol and DPPH is also measured.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: Similar to the DPPH assay, this measures the radical scavenging capacity.

Materials:

  • This compound (and its thermally decomposed products)

  • ABTS solution

  • Potassium persulfate

  • Phosphate buffered saline (PBS)

  • UV-Vis spectrophotometer

Procedure:

  • Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ solution with PBS to obtain a specific absorbance at its maximum wavelength (typically around 734 nm).

  • Prepare a series of dilutions of the test compound.

  • Add a fixed volume of the diluted ABTS•⁺ solution to each dilution of the test compound.

  • After a specified incubation time (e.g., 6 minutes), measure the absorbance at the maximum wavelength.

  • Calculate the percentage of inhibition of ABTS•⁺ and determine the IC₅₀ value.

Conclusion

This compound is a key intermediate in the antioxidant activity of thiodipropionate-based stabilizers. Its primary role is the non-radical decomposition of hydroperoxides, a process that is central to preventing the initiation of further oxidative degradation. While it can exhibit a transient pro-oxidant effect, its overall contribution is antioxidative, particularly when used in synergy with primary radical-scavenging antioxidants. The ultimate antioxidant efficacy of systems containing this compound is also attributed to its decomposition products, such as sulfenic acids, which are potent radical scavengers. A thorough understanding of these mechanisms, supported by quantitative analysis using the detailed experimental protocols, is essential for the rational design and application of effective antioxidant systems in a wide range of scientific and industrial fields.

An In-depth Technical Guide on the Solubility of Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Didodecyl 3,3'-sulphinylbispropionate. Due to the limited availability of direct public data on this specific compound, this document provides a comprehensive overview based on available information for its closely related precursor, Didodecyl 3,3'-thiodipropionate, and outlines a general experimental protocol for solubility determination.

Introduction to this compound and its Precursor

This compound is an antioxidant. It is the oxidized form of Didodecyl 3,3'-thiodipropionate, a well-known secondary antioxidant used in the stabilization of polymers. The key difference between these two molecules is the oxidation state of the sulfur atom, which is a thioether (-S-) in the precursor and a sulfoxide (-S=O) in this compound. This structural change is expected to increase the polarity of the molecule, which will in turn influence its solubility in various solvents.

Solubility Profile

Table 1: Qualitative and Semi-Quantitative Solubility of Didodecyl 3,3'-thiodipropionate

SolventSolubility
AcetoneSoluble[1]
ChloroformSoluble[1]
General Organic SolventsReported to be soluble in most organic solvents[2][3]
WaterInsoluble[4]

It is important to note that the sulfoxide group in this compound is more polar than the thioether group in its precursor. This increased polarity suggests that while it may retain solubility in polar organic solvents, its solubility in non-polar solvents might be reduced compared to Didodecyl 3,3'-thiodipropionate.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • A range of analytical grade solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow A Add excess solute to solvent in vial B Seal vial and place in constant temperature shaker bath for 24-48h A->B Equilibration C Centrifuge to separate undissolved solid B->C Phase Separation D Withdraw a known volume of the supernatant C->D Sampling E Dilute supernatant to a known volume D->E Sample Preparation F Analyze concentration by HPLC or UV-Vis E->F Quantification G Calculate solubility from concentration and dilution factor F->G Data Analysis

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and degradation pathways of Didodecyl 3,3'-sulphinylbispropionate. Due to the limited availability of direct experimental data in the public domain for this specific compound, this guide leverages information on its structural analogues, including the parent compound Didodecyl 3,3'-thiodipropionate, as well as general principles of thermal analysis for long-chain esters and sulfoxides. The experimental protocols and data presented herein are illustrative and intended to serve as a framework for future laboratory investigations.

Introduction to this compound

This compound is an organic compound characterized by a central sulfoxide group flanked by two propionate ester chains, each terminating in a dodecyl group. It is the sulfoxide analogue of Didodecyl 3,3'-thiodipropionate, a well-known secondary antioxidant used in the stabilization of polymers. The presence of the sulfoxide functional group, an intermediate oxidation state of sulfur, suggests unique thermal properties that are critical to understand for its potential applications, particularly in environments involving elevated temperatures.

Expected Thermal Stability

The thermal stability of this compound is dictated by the strengths of its constituent chemical bonds and the reactivity of its functional groups.

  • Long-Chain Aliphatic Esters: The dodecyl ester groups are expected to contribute to a relatively high thermal stability. Generally, long-chain aliphatic esters exhibit good resistance to thermal degradation, with decomposition temperatures often exceeding 200°C. The long aliphatic chains can enhance van der Waals forces, contributing to a more stable molecular packing in the solid state.

  • Sulfoxide Group: The sulfoxide group is the most likely site of initial thermal degradation. Dialkyl sulfoxides are known to undergo thermal decomposition, which can be catalyzed by the presence of acidic or basic impurities. The thermolysis of sulfoxides typically proceeds through a syn-elimination reaction (a type of pericyclic reaction), although other radical pathways may also occur at higher temperatures. The decomposition of the sulfoxide group is expected to occur at a lower temperature than the degradation of the ester linkages.

Proposed Degradation Pathway

The primary degradation pathway for this compound is anticipated to be initiated by the thermolysis of the sulfoxide moiety. This can lead to the formation of a sulfenic acid intermediate and an unsaturated ester. Subsequent reactions of these intermediates can lead to a complex mixture of degradation products.

This compound This compound Initial Degradation Initial Degradation This compound->Initial Degradation Δ Heat Heat Heat->Initial Degradation Sulfenic Acid Intermediate Sulfenic Acid Intermediate Initial Degradation->Sulfenic Acid Intermediate Unsaturated Ester Unsaturated Ester Initial Degradation->Unsaturated Ester Secondary Reactions Secondary Reactions Sulfenic Acid Intermediate->Secondary Reactions Unsaturated Ester->Secondary Reactions Volatile Products Volatile Products Secondary Reactions->Volatile Products Char Residue Char Residue Secondary Reactions->Char Residue

Caption: Proposed thermal degradation pathway of this compound.

Illustrative Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

ParameterValue (°C)Atmosphere
Onset Decomposition Temperature (Tonset)220Nitrogen
Peak Decomposition Temperature (Tpeak)250Nitrogen
Temperature at 5% Mass Loss (T5%)225Nitrogen
Temperature at 10% Mass Loss (T10%)235Nitrogen
Temperature at 50% Mass Loss (T50%)260Nitrogen
Residual Mass at 600°C5%Nitrogen

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

ParameterValue
Melting Point (Tm)45°C
Enthalpy of Fusion (ΔHf)150 J/g

Recommended Experimental Protocols

To obtain precise data on the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the sample by measuring mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Collection: Continuously record the sample mass and temperature throughout the experiment.

  • Analysis: Determine the onset decomposition temperature, peak decomposition temperature, and mass loss at various temperatures from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the sample.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 0°C.

    • Heat the sample from 0°C to 100°C at a heating rate of 10°C/min.

    • Hold at 100°C for 5 minutes to erase any prior thermal history.

    • Cool the sample from 100°C to 0°C at a rate of 10°C/min.

    • Heat the sample again from 0°C to 100°C at a heating rate of 10°C/min.

  • Data Collection: Record the heat flow as a function of temperature.

  • Analysis: Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak) from the second heating scan.

cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Analysis cluster_analysis Data Analysis Weigh Sample Weigh Sample Place in Crucible/Pan Place in Crucible/Pan Weigh Sample->Place in Crucible/Pan Load Sample Load Sample Place in Crucible/Pan->Load Sample Purge with Inert Gas Purge with Inert Gas Load Sample->Purge with Inert Gas Execute Thermal Program Execute Thermal Program Purge with Inert Gas->Execute Thermal Program Record Data Record Data Execute Thermal Program->Record Data Analyze TGA/DSC Curve Analyze TGA/DSC Curve Record Data->Analyze TGA/DSC Curve Determine Thermal Properties Determine Thermal Properties Analyze TGA/DSC Curve->Determine Thermal Properties

Caption: General experimental workflow for thermal analysis.

Conclusion

Sulfoxide-Containing Antioxidants: A Technical Guide on Mechanisms, Quantification, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of sulfoxide-containing compounds as antioxidants. It delves into their mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and explores their therapeutic implications. The information is structured to serve as a vital resource for professionals engaged in antioxidant research and the development of novel therapeutic agents.

Introduction to Sulfoxide-Containing Antioxidants

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group (S=O) connected to two carbon atoms.[1] These compounds are found in both natural sources and can be synthesized for various applications, including pharmaceuticals.[2][3] Their significance in medicinal chemistry is growing, with many exhibiting a range of biological activities, including anti-inflammatory and antioxidant effects.[3][4][5]

The antioxidant properties of sulfoxides are of particular interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[3] Sulfoxide-containing compounds can counteract oxidative stress through various mechanisms, making them promising candidates for therapeutic development.[3] Notable examples include alliin, a natural sulfoxide found in garlic, and dimethyl sulfoxide (DMSO), a widely used solvent with intrinsic antioxidant properties.[4][6]

Mechanisms of Antioxidant Action

Sulfoxide-containing compounds employ a dual approach to combat oxidative stress: direct radical scavenging and indirect modulation of cellular antioxidant systems.

Direct Radical Scavenging

Certain sulfoxides can directly neutralize harmful free radicals. A key mechanism involves a thermal elimination reaction (a Cope-type elimination) to produce sulfenic acids (RSOH).[1][7] These sulfenic acids are highly reactive and potent scavengers of chain-propagating peroxyl radicals, thus inhibiting lipid peroxidation.[7][8]

Allicin, a thiosulfinate derived from the sulfoxide alliin in garlic, is a well-studied example. It has been shown to scavenge peroxyl radicals effectively.[9][10] The antioxidant action is attributed to the combination of the allyl group and the -S(O)S- group.[9][10] Similarly, Dimethyl Sulfoxide (DMSO) has demonstrated the ability to reduce hydroxyl radical production and inhibit lipid peroxidation in brain homogenates.[11][12]

Indirect Antioxidant Effects via Nrf2 Activation

A significant mechanism for many sulfoxides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Sulfoxides and their derivatives can modify cysteine residues on Keap1, leading to the release of Nrf2.[4] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates their transcription.[4] This results in the upregulation of a suite of protective proteins, including Phase II detoxification enzymes and antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]

Both DMSO and alliin have been identified as activators of the Nrf2 pathway.[4][5] This indirect mechanism provides a sustained and amplified antioxidant defense, as it enhances the cell's intrinsic capacity to handle oxidative stress.

Sulfoxide_Antioxidant_Mechanisms General Mechanisms of Sulfoxide Antioxidant Action cluster_nucleus Nucleus Sulfoxide Sulfoxide Compound Direct_Scavenging Direct Radical Scavenging Sulfoxide->Direct_Scavenging Reacts with Nrf2_Activation Indirect Action: Nrf2 Pathway Activation Sulfoxide->Nrf2_Activation Induces ROS Reactive Oxygen Species (ROS) ROS->Direct_Scavenging Sulfenic_Acid Formation of Sulfenic Acid Direct_Scavenging->Sulfenic_Acid Neutralized_ROS Neutralized Species Direct_Scavenging->Neutralized_ROS Keap1 Keap1 Nrf2_Activation->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_translocated Nrf2 Nrf2->Nrf2_translocated Translocation Nucleus Nucleus ARE ARE Gene Expression Antioxidant_Enzymes Antioxidant & Phase II Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection Nrf2_translocated->ARE Binds to

Caption: Dual antioxidant mechanisms of sulfoxides.

Key Natural Sulfoxide-Containing Antioxidants

Alliin and Allicin (from Allium species)

Garlic (Allium sativum) and other Allium species are rich sources of S-alk(en)yl cysteine sulfoxides.[13] The most prominent is alliin (S-allyl-l-cysteine sulfoxide).[14] When garlic cloves are crushed, the enzyme alliinase is released, which rapidly converts alliin into allicin (diallyl thiosulfinate).[14][15] Allicin is a highly reactive compound responsible for garlic's characteristic aroma and many of its biological activities.[15]

Allicin's antioxidant properties are a subject of ongoing research. It has been shown to inhibit lipid peroxidation and scavenge radicals directly.[5][9] However, some studies suggest its primary role may be controversial, as it can also induce cytotoxicity by depleting cellular glutathione (GSH).[8] The antioxidant activity appears to depend on its concentration and cellular location.[8] Allicin itself is unstable and quickly metabolizes into other organosulfur compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which also contribute to the overall biological effects.[14]

Alliin_to_Allicin Formation and Activity of Allicin Alliin Alliin (S-allyl-l-cysteine sulfoxide) Allicin Allicin (Thiosulfinate) Alliin->Allicin Catalyzed by Alliinase Alliinase Enzyme (Released upon tissue damage) Alliinase->Allicin Decomposition Spontaneous Decomposition Allicin->Decomposition Antioxidant_Activity Antioxidant Activity (Radical Scavenging) Allicin->Antioxidant_Activity Organosulfides Other Organosulfur Compounds (DADS, DATS, etc.) Decomposition->Organosulfides Organosulfides->Antioxidant_Activity

Caption: Enzymatic conversion of alliin to allicin.

Quantitative Data on Antioxidant Activity

The efficacy of antioxidants is quantified using various in vitro assays. The following tables summarize key data for prominent sulfoxide-containing compounds.

Table 1: In Vitro Antioxidant Activity of Sulfoxide Compounds

CompoundAssayResultCommentsReference(s)
Allicin Methyl Linoleate OxidationEffective inhibitionLess efficient than α-tocopherol.[9][10]
Allicin DPPH Radical ScavengingActiveIdentified as a primary antioxidant component in garlic.[16]
Allicin ABTS Radical ScavengingActiveShowed significant scavenging rates.[16]
Dimethyl Sulfoxide (DMSO) DPPH Radical ScavengingSignificant dose-dependent activityRaises concerns about its use as a "neutral" solvent in antioxidant assays.[17]
Dimethyl Sulfoxide (DMSO) Lipid Peroxidation (TBARS)Reduction of TBARS formationShowed direct antioxidant properties in rat brain homogenates.[11][12]
Dimethyl Sulfoxide (DMSO) Protein Carbonyl FormationReduction of carbonylsInhibited protein oxidation induced by Fe/H₂O₂.[11][12]
Dimethyl Sulfoxide (DMSO) Hydroxyl Radical ScavengingReduction of •OH productionEffective during 6-hydroxydopamine autoxidation.[11][12]

Table 2: Rate Constants for Peroxyl Radical Scavenging

CompoundConditionsRate Constant (k_inh)Stoichiometry (n)Reference(s)
Hindered Sulfoxide (5) 100 °C, n-hexadecane(1.4 ± 0.6) × 10⁶ M⁻¹s⁻¹0.4 ± 0.1[7]
Thiosulfinate (6) 100 °C, n-hexadecane(2.8 ± 0.6) × 10⁶ M⁻¹s⁻¹1.0 ± 0.1[7]
Trisulfide-1-oxide (7) 37 °C, n-hexadecane1–2 × 10⁴ M⁻¹s⁻¹-[7]
Hindered Sulfoxide (5) 37 °C, n-hexadecaneNo activity observed-[7]
Thiosulfinate (6) 37 °C, n-hexadecaneNo activity observed-[7]

Note: The radical-trapping activity of some sulfoxides and thiosulfinates is highly temperature-dependent, showing efficacy at elevated temperatures (e.g., 100 °C) where Cope elimination is favored, but not at physiological temperatures (37 °C).[7]

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized and well-defined experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution with a strong absorbance maximum around 515-517 nm.[18][19] When reduced by an antioxidant, it becomes the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance.[19]

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.01%) in a suitable solvent like ethanol or methanol.[18] The solution should be freshly prepared and kept in the dark.

    • Reaction Mixture: In a test tube or microplate well, add a specific volume of the DPPH solution (e.g., 1950 µl) to a small volume of the test compound solution at various concentrations (e.g., 50 µl).[18]

    • Controls: Prepare a blank (solvent only), a negative control (solvent + DPPH), and a positive control (a known antioxidant like α-tocopherol or Trolox + DPPH).[18]

    • Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes) or until the reaction reaches a plateau.[19]

    • Measurement: Measure the absorbance of each solution at 515-517 nm using a spectrophotometer.[18]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as IC50 (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

DPPH_Workflow Workflow for DPPH Radical Scavenging Assay Start Start Prepare_DPPH Prepare DPPH Solution (e.g., 0.01% in Methanol) Start->Prepare_DPPH Prepare_Samples Prepare Test Compound (various concentrations) & Controls Start->Prepare_Samples Mix Mix DPPH Solution with Test Sample/Control Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance (at 515-517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Caption: Standard experimental workflow for the DPPH assay.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

This assay is based on the ability of an antioxidant to reduce Cu(II) to Cu(I).

  • Principle: In the presence of the chelating agent neocuproine (2,9-dimethyl-1,10-phenanthroline), the Cu(I) formed by reduction forms a stable, colored complex with a maximum absorbance at 450 nm.[20] The increase in absorbance is proportional to the antioxidant capacity.

  • Methodology:

    • Reagent Preparation: Prepare solutions of CuCl₂ (e.g., 0.01 M), neocuproine in methanol (e.g., 7.5 mM), and an ammonium acetate buffer (e.g., 1 M).[20]

    • Reaction Mixture: To a test tube, add the CuCl₂, neocuproine, and buffer solutions. Then, add the test compound solution.[20]

    • Incubation: Allow the mixture to stand at room temperature for 30 minutes.[20]

    • Measurement: Measure the absorbance at 450 nm.

    • Calculation: A calibration curve is constructed using a standard antioxidant like Trolox. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[20]

Inhibition of Lipid Peroxidation (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are secondary products of lipid peroxidation.

  • Principle: An oxidative stressor (e.g., Fe²⁺/H₂O₂) is used to induce lipid peroxidation in a lipid-rich medium, such as a brain homogenate or linoleic acid emulsion.[11][19] The resulting aldehydes react with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically or fluorometrically.

  • Methodology:

    • Prepare Substrate: Use a rat brain homogenate or a linoleic acid solution as the lipid source.[11][19]

    • Induce Peroxidation: Add the test compound, followed by the pro-oxidant (e.g., ferrous chloride and hydrogen peroxide). Incubate at 37 °C for a specified time (e.g., 1 hour).[11]

    • Stop Reaction & Develop Color: Stop the reaction by adding a solution containing trichloroacetic acid (TCA) and TBA. Heat the mixture (e.g., in a boiling water bath for 15-30 minutes) to facilitate the formation of the TBARS-TBA adduct.

    • Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at ~532 nm.

    • Calculation: The antioxidant activity is expressed as the percentage inhibition of TBARS formation compared to a control without the antioxidant.

Synthesis and Pharmacokinetics

Synthesis

The most common and direct method for synthesizing sulfoxides is the controlled oxidation of their corresponding sulfides (thioethers).[1][21][22] Care must be taken to select the appropriate oxidant and reaction conditions to prevent over-oxidation to the corresponding sulfone.[1][22] A variety of oxidizing agents are used, including hydrogen peroxide, periodates, and others, often in the presence of a catalyst.[1][2]

Pharmacokinetics and Bioavailability

The therapeutic utility of sulfoxide antioxidants is critically dependent on their bioavailability. This remains a significant challenge for some natural compounds.

  • Garlic-derived Compounds: When S-allyl-cysteine sulfoxide (alliin) is ingested, its metabolic fate varies. Studies in rats have shown that orally administered S-methyl-cysteine sulfoxide (SMC, methiin) is metabolized into several sulfoxide derivatives and inorganic sulfate, which are excreted in the urine.[23] The bioavailability of allicin itself is very low as it is highly reactive and rapidly metabolizes in the gastrointestinal tract and blood.[15]

  • General Concerns: Many nutraceuticals touted as antioxidants suffer from limited bioavailability, short retention times in tissues, and low concentrations relative to endogenous antioxidants, which has led to criticism of the direct scavenging hypothesis for their health benefits.[14][24] This has shifted focus towards their ability to activate endogenous systems like the Nrf2 pathway.[8][14]

Conclusion and Future Directions

Sulfoxide-containing compounds represent a diverse and promising class of antioxidants. They operate through both direct radical-scavenging mechanisms, often involving the formation of highly reactive sulfenic acids, and indirect mechanisms that bolster the cell's own antioxidant defenses via Nrf2 pathway activation. While natural sulfoxides from sources like garlic have been extensively studied, their therapeutic application is often hampered by instability and poor bioavailability.

The intrinsic antioxidant properties of widely used solvents like DMSO highlight the need for careful experimental design and interpretation in antioxidant research. Future research should focus on:

  • Synthetic Optimization: Designing and synthesizing novel sulfoxide derivatives with improved stability, bioavailability, and targeted activity.

  • Mechanism Elucidation: Further clarifying the complex interplay between direct scavenging, Nrf2 activation, and potential pro-oxidant effects for different sulfoxide compounds.

  • Clinical Validation: Conducting well-controlled clinical trials to validate the therapeutic efficacy of promising sulfoxide candidates in diseases associated with oxidative stress.

By leveraging a deeper understanding of their chemistry and biology, sulfoxide-containing compounds can be developed into effective agents for the prevention and treatment of a wide range of human diseases.

References

Spectroscopic and Synthetic Profile of Didodecyl 3,3'-sulphinylbispropionate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, FTIR, and MS), synthetic methodology, and chemical reactivity of Didodecyl 3,3'-sulphinylbispropionate. The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques.[1] While a complete experimental dataset is not publicly available, this section summarizes the known and predicted spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the molecular structure through fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a suitable method.

Parameter Value Source
Molecular FormulaC30H58O5S[2][]
Molecular Weight530.84 g/mol [2][]
Precursor Ion (M+H)⁺531.408 m/z[4]
Ionization ModePositive (ESI)[4]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The key distinguishing feature for this compound compared to its thioether precursor is the strong absorption band of the sulfoxide (S=O) group.[1]

Frequency Range (cm⁻¹) Vibration Intensity
2955-2850C-H stretch (alkane)Strong
1735-1750C=O stretch (ester)Strong
1465-1475C-H bend (alkane)Medium
1030-1070S=O stretch (sulfoxide)Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for this compound is not available in the reviewed literature. The following tables present predicted chemical shifts based on the known spectrum of the precursor, Didodecyl 3,3'-thiodipropionate, and the expected deshielding effects of the sulfoxide group.

Predicted ¹H NMR Spectrum

Chemical Shift (δ, ppm) Multiplicity Assignment
~ 4.1Triplet-O-CH₂ -(CH₂)₁₀-CH₃
~ 3.2 - 2.8Multiplet-S(O)-CH₂ -CH₂-COO-
~ 1.6Quintet-O-CH₂-CH₂ -(CH₂)₉-CH₃
~ 1.2-1.4Multiplet-(CH₂)₉-
~ 0.9Triplet-CH₃

Predicted ¹³C NMR Spectrum

Chemical Shift (δ, ppm) Assignment
~ 171C =O
~ 65-O-C H₂-
~ 50-S(O)-C H₂-
~ 32-22-(C H₂)₁₀-
~ 25-S(O)-CH₂-C H₂-
~ 14-C H₃

Experimental Protocols

Synthesis of this compound

The primary route for synthesizing this compound is the esterification of 3,3'-sulfinylbispropionic acid with dodecanol.[1]

Reaction:

3,3'-Sulfinylbispropionic Acid + 2 Dodecanol ⇌ this compound + 2 H₂O

General Procedure:

  • Reactant Mixing: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 3,3'-sulfinylbispropionic acid (1 equivalent) and dodecanol (2.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. An acid catalyst, like p-toluenesulfonic acid, is typically added.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Work-up: Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data. Specific instrument parameters should be optimized for the sample.

  • Mass Spectrometry (MS):

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI)

    • Mode: Positive

    • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • FTIR Spectroscopy:

    • Instrument: FTIR Spectrometer with a Universal ATR accessory.

    • Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • Experiments: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) for full structural assignment.

Chemical Reactivity and Pathways

The sulfinyl group in this compound is an intermediate oxidation state for sulfur and can be further oxidized to a sulfonyl group (sulfone).[1] This transformation is a key chemical characteristic of the molecule.

Synthesis_and_Oxidation cluster_synthesis Synthesis cluster_oxidation Oxidation A 3,3'-Sulfinylbispropionic Acid C This compound A->C Esterification B Dodecanol B->C Esterification D Didodecyl 3,3'-sulfonylbispropionate C->D Oxidizing Agent (e.g., H₂O₂)

Caption: Synthesis of this compound and its subsequent oxidation.

The synthesis begins with the esterification of 3,3'-sulfinylbispropionic acid and dodecanol. The resulting product, this compound, can then be oxidized to form Didodecyl 3,3'-sulfonylbispropionate.

Experimental_Workflow start Synthesis purification Purification (Column Chromatography) start->purification ms MS Analysis (ESI-TOF) purification->ms ftir FTIR Analysis (ATR) purification->ftir nmr NMR Analysis (¹H, ¹³C in CDCl₃) purification->nmr characterization Structural Confirmation ms->characterization ftir->characterization nmr->characterization

Caption: General experimental workflow for the synthesis and characterization of the title compound.

References

Methodological & Application

Application of Didodecyl 3,3'-sulphinylbispropionate in Polyolefin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely used thermoplastics due to their versatility, chemical resistance, and cost-effectiveness. However, they are susceptible to degradation during processing and end-use, primarily initiated by thermo-oxidative stress. This degradation leads to a loss of mechanical properties, discoloration, and a reduction in the material's service life. To mitigate these effects, a stabilizer package is typically incorporated into the polymer matrix.

This document details the application of Didodecyl 3,3'-sulphinylbispropionate as a secondary antioxidant for the stabilization of polyolefins. It is important to note that this compound is the oxidized, active form of its precursor, Didodecyl 3,3'-thiodipropionate (DLTDP). DLTDP is a thioether-type antioxidant that functions as a hydroperoxide decomposer.

Mechanism of Action

The stabilization of polyolefins against thermo-oxidative degradation is a free-radical chain reaction. The process is generally initiated by the formation of alkyl radicals on the polymer backbone, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen from the polymer chain, creating hydroperoxides and propagating the degradation cycle.

The stabilization package typically consists of a primary antioxidant and a secondary antioxidant that work synergistically.

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols (e.g., Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)). They function by donating a hydrogen atom to the peroxy radicals, thus terminating the chain reaction.

  • Secondary Antioxidants (Hydroperoxide Decomposers): Thioethers, such as DLTDP, fall into this category. They decompose the hydroperoxides into non-radical, stable products, preventing them from breaking down into new radicals that would continue the degradation process. During this process, the thioether is oxidized to its sulfoxide form, this compound, which can further contribute to the stabilization process.

The synergistic effect between primary and secondary antioxidants provides comprehensive protection to the polyolefin throughout its lifecycle.[1][2][3]

Applications in Polyolefin Stabilization

Didodecyl 3,3'-thiodipropionate (and by extension, its active sulfinyl form) is a highly effective secondary antioxidant for various polyolefins, including:

  • Polypropylene (PP)[4][5]

  • Polyethylene (PE), including HDPE, LLDPE[1][6]

  • Other olefin copolymers

It is particularly valued for providing long-term thermal stability (LTTS) and is often used in demanding applications where the material is exposed to elevated temperatures for extended periods.[4] The recommended ratio of primary antioxidant to thioester can vary, with ratios of 1:2 or 1:3 (phenolic antioxidant to thiosynergist) often providing a good balance of cost and performance for long-term thermal stability.[1] For processing stability, a higher ratio of the primary antioxidant may be more effective.[4][5]

Performance Data

The following tables summarize the performance of Didodecyl 3,3'-thiodipropionate (DLTDP) in combination with a primary hindered phenolic antioxidant (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), referred to as S1010) in polypropylene. The data is adapted from studies on high-temperature stabilization.[4][5]

Table 1: Melt Flow Rate (MFR) of Stabilized Polypropylene after Multiple Extrusions

Stabilizer System (S1010:DLTDP Ratio)Total Concentration (ppm)MFR after 1st Pass (g/10 min)MFR after 3rd Pass (g/10 min)MFR after 5th Pass (g/10 min)
Unstabilized PP04.512.025.0
100:0 (S1010 only)10004.05.57.0
80:2010003.84.85.5
50:5010004.26.08.0
20:8010004.87.510.5
0:100 (DLTDP only)10005.59.014.0

Note: Lower MFR values indicate better retention of molecular weight and thus better processing stability.

Table 2: Oxidation Induction Time (OIT) of Stabilized Polypropylene

Stabilizer System (S1010:DLTDP Ratio)Total Concentration (ppm)OIT at 200°C (minutes)
Unstabilized PP0< 1
100:0 (S1010 only)100015
80:20100025
50:50100040
20:80100065
0:100 (DLTDP only)10005

Note: Higher OIT values indicate better long-term thermal stability.

Table 3: Yellowness Index (YI) of Stabilized Polypropylene (Illustrative Data)

Stabilizer SystemTotal ConcentrationInitial YIYI after Thermal Aging
Unstabilized PP02> 20
Primary Antioxidant0.1%310
Primary AO + DLTDP0.1% + 0.2%37

Note: This data is illustrative as specific yellowness index data for DLTDP was not available in the searched literature. Thioesters are generally known to be non-discoloring. Lower YI values are desirable.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound (via its precursor DLTDP) in polyolefins.

Protocol for Sample Preparation
  • Materials:

    • Polyolefin powder (e.g., polypropylene or polyethylene)

    • Primary antioxidant (e.g., Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate))

    • Didodecyl 3,3'-thiodipropionate (DLTDP)

    • Solvent for dissolving antioxidants (e.g., acetone or chloroform), if necessary.

  • Procedure:

    • Dry the polyolefin powder in a vacuum oven at a specified temperature (e.g., 80°C for 4 hours) to remove any moisture.

    • Prepare a masterbatch of the stabilizer system by dry blending the required amounts of the primary antioxidant and DLTDP with a small amount of the polyolefin powder.

    • Add the masterbatch to the bulk of the polyolefin powder and mix thoroughly in a high-speed mixer for 5-10 minutes to ensure homogeneous distribution.

    • Melt compound the mixture using a twin-screw extruder. Set the temperature profile of the extruder appropriate for the polyolefin being processed (e.g., 180-220°C for polypropylene).

    • Pelletize the extruded strands.

    • For subsequent analysis, test specimens can be prepared by injection molding or compression molding the pellets into the required shapes and dimensions as per the respective ASTM or ISO standards.

Protocol for Oxidation Induction Time (OIT) Measurement (ASTM D3895)
  • Apparatus:

    • Differential Scanning Calorimeter (DSC)

    • Sample pans (aluminum)

    • High-purity nitrogen and oxygen gas supplies with regulators.

  • Procedure:

    • Weigh 5-10 mg of the stabilized polyolefin sample into an aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen (flow rate ~50 mL/min).

    • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidation Induction Time (OIT).

    • The onset of oxidation is determined by the intersection of the baseline with the tangent of the exothermic peak.

Protocol for Melt Flow Rate (MFR) Measurement (ASTM D1238)
  • Apparatus:

    • Extrusion plastometer (Melt Flow Indexer)

    • Standard die (e.g., 2.095 mm diameter, 8.000 mm length)

    • Piston and specified weight (e.g., 2.16 kg for polypropylene).

  • Procedure:

    • Preheat the barrel of the extrusion plastometer to the specified temperature for the polyolefin (e.g., 230°C for polypropylene).

    • Load approximately 4-6 grams of the polyolefin pellets into the barrel.

    • Insert the piston and allow the material to preheat for a specified time (e.g., 6-8 minutes).

    • Place the specified weight on the piston to force the molten polymer through the die.

    • After a steady flow is established, collect timed extrudates.

    • Weigh the collected extrudates and calculate the MFR in grams per 10 minutes.

Protocol for Color Stability (Yellowness Index) Measurement (ASTM D1925)
  • Apparatus:

    • Spectrophotometer or colorimeter.

  • Procedure:

    • Prepare flat, opaque plaques of the stabilized polyolefin by compression molding.

    • Measure the initial color of the plaques using the spectrophotometer to determine the initial Yellowness Index (YI).

    • Subject the plaques to accelerated thermal aging in a circulating air oven at a specified temperature (e.g., 150°C for polypropylene).

    • At regular intervals, remove the plaques from the oven and allow them to cool to room temperature.

    • Measure the Yellowness Index of the aged plaques.

    • Plot the change in Yellowness Index as a function of aging time to evaluate the color stability.

Visualizations

Caption: Chemical Structure of this compound.

Editor's Note: A placeholder image is used in the DOT script above. In a functional environment, this would be replaced with the actual chemical structure image.

Polyolefin_Stabilization_Mechanism cluster_degradation Degradation Cascade cluster_stabilization Stabilization Mechanism Polymer Polyolefin Chain (P-H) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical Heat, Shear Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + P-H Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation_Products Decomposition Primary_AO Primary Antioxidant (Hindered Phenol, ArOH) Primary_AO->Peroxy_Radical Radical Scavenging Secondary_AO Didodecyl 3,3'-thiodipropionate (R-S-R) Secondary_AO->Hydroperoxide Decomposition Sulfoxide This compound (R-SO-R) Secondary_AO->Sulfoxide Oxidation Stable_Products Stable Products

Caption: Synergistic stabilization of polyolefins.

Experimental_Workflow cluster_tests Analytical Tests Start Start: Polyolefin Resin & Stabilizers Blending Dry Blending Start->Blending Extrusion Melt Compounding (Twin-Screw Extruder) Blending->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Molding Injection/Compression Molding of Test Specimens Pelletizing->Molding OIT OIT (ASTM D3895) Molding->OIT MFR MFR (ASTM D1238) Molding->MFR Color Yellowness Index (ASTM D1925) Molding->Color Analysis Performance Evaluation OIT->Analysis MFR->Analysis Color->Analysis

Caption: Workflow for evaluating polyolefin stabilizer performance.

References

Synthesis of Didodecyl 3,3'-sulphinylbispropionate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of Didodecyl 3,3'-sulphinylbispropionate. The primary synthetic route outlined is the oxidation of Didodecyl 3,3'-thiodipropionate using hydrogen peroxide. This method is a common and effective way to produce the target sulfoxide.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Density (g/cm³)
Didodecyl 3,3'-thiodipropionateC₃₀H₅₈O₄S514.84White crystalline solid40-42~0.915
This compoundC₃₀H₅₈O₅S530.84White to off-white solidNot available~0.982[1]

Experimental Protocol: Oxidation of Didodecyl 3,3'-thiodipropionate

This protocol is adapted from general procedures for the oxidation of thioethers to sulfoxides using hydrogen peroxide in glacial acetic acid.[2]

Materials:

  • Didodecyl 3,3'-thiodipropionate (CAS 123-28-4)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Didodecyl 3,3'-thiodipropionate (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Perform this step slowly due to gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound, a white to off-white solid, can be purified by recrystallization from ethanol to afford the final product.

Expected Yield:

While a specific yield for this reaction is not widely reported, similar oxidations of thioethers to sulfoxides typically proceed in high yield, often exceeding 90%.

Characterization Data (Predicted)

The following tables outline the expected characterization data for the synthesized this compound.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.10t4H-O-CH₂-
3.05 - 2.80m8H-CH₂-S(O)-CH₂- and -CH₂-C(O)-
1.65p4H-O-CH₂-CH₂-
1.40 - 1.20m36H-(CH₂)₉-
0.88t6H-CH₃

FTIR (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
2920, 2850StrongC-H stretch (aliphatic)
1735StrongC=O stretch (ester)
1030StrongS=O stretch (sulfoxide)
1170MediumC-O stretch (ester)

Visualizations

Experimental Workflow:

experimental_workflow Experimental Workflow for Synthesis start Start dissolve Dissolve Didodecyl 3,3'-thiodipropionate in glacial acetic acid start->dissolve cool Cool solution in ice bath dissolve->cool add_h2o2 Add H₂O₂ dropwise cool->add_h2o2 react Stir at room temperature add_h2o2->react monitor Monitor by TLC react->monitor workup Neutralize with NaHCO₃ monitor->workup extract Extract with CH₂Cl₂ workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethanol concentrate->purify end Pure this compound purify->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical Transformation Pathway:

chemical_transformation Chemical Transformation Pathway reactant Didodecyl 3,3'-thiodipropionate (Thioether) product This compound (Sulfoxide) reactant->product Oxidation reagent H₂O₂ / Acetic Acid reagent->product

References

Application Note: Quantification of Didodecyl 3,3'-sulphinylbispropionate in a Polymer Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl 3,3'-sulphinylbispropionate is a secondary antioxidant used in various polymer matrices to protect them from degradation during processing and end-use. It is an oxidation product of Didodecyl 3,3'-thiodipropionate (DDTDP), another commonly used antioxidant. The concentration of these antioxidants can impact the stability and safety of the polymer, especially in applications such as food packaging and medical devices, where leachables are a concern. Therefore, a reliable analytical method for the quantification of this compound is crucial for quality control and regulatory compliance.

This application note provides a detailed protocol for the quantification of this compound in a polymer matrix using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodology covers sample preparation, including extraction from the polymer, and the analytical conditions for separation and detection.

Principle

The method involves the extraction of this compound from the polymer matrix using an appropriate solvent and extraction technique. The resulting extract is then analyzed by reverse-phase HPLC-MS. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The mass spectrometer provides selective and sensitive detection of the target analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with a certified reference standard.

Experimental Protocols

Materials and Reagents
  • This compound certified reference standard (CAS: 17243-14-0)

  • Didodecyl 3,3'-thiodipropionate (DDTDP) certified reference standard (CAS: 123-28-4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Dichloromethane, analytical grade

  • Polymer sample (e.g., polyethylene, polypropylene)

  • Syringe filters (0.22 µm, PTFE)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a mass spectrometric detector (LC-MS)

  • Analytical balance

  • Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) system

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as acetonitrile or a mixture of dichloromethane and acetonitrile. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the analyte in the polymer samples. A typical calibration range would be from 0.1 to 10 µg/mL.

Sample Preparation: Extraction from the Polymer Matrix

The choice of extraction method depends on the polymer type and the available equipment. Pressurized Liquid Extraction (PLE) is a highly efficient method.

Pressurized Liquid Extraction (PLE) Protocol:

  • Sample Grinding: Cryogenically grind the polymer sample to a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.

  • Cell Loading: Pack a PLE cell with a representative amount of the ground polymer sample (e.g., 1-2 g).

  • Extraction Solvent: Use a mixture of dichloromethane and acetonitrile (e.g., 50:50, v/v) as the extraction solvent.

  • PLE Parameters:

    • Temperature: 100-120 °C

    • Pressure: 1500 psi

    • Static time: 10-15 minutes

    • Number of cycles: 2-3

  • Extract Collection: Collect the extract in a vial.

  • Concentration: Evaporate the solvent from the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of acetonitrile/water mixture) for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS Analytical Method

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B; 20.1-25 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Mass Spectrometry Conditions (Electrospray Ionization - ESI):

ParameterValue
Ionization Mode Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Range (Full Scan) m/z 100-1000
Selected Ion Monitoring (SIM) m/z 531.4 [M+H]+ for this compound

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Results for this compound in Polymer Samples

Sample IDPolymer TypeAnalyte Concentration (µg/g)Recovery (%)RSD (%)
Sample 1Polyethylene150.295.82.1
Sample 2Polypropylene210.598.21.8
Spiked SamplePolyethylene198.7 (spiked at 200 µg/g)99.41.5
BlankPolyethyleneNot DetectedN/AN/A

Method Validation

For routine use, the analytical method should be validated according to ICH guidelines or other relevant standards. The validation should include the following parameters:

  • Linearity: Assess the linear relationship between the analyte concentration and the instrument response over the desired concentration range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentration levels. Recoveries between 80% and 120% are typically acceptable.

  • Precision: Evaluate the repeatability and intermediate precision of the method by analyzing multiple replicates of the same sample. The relative standard deviation (RSD) should typically be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis PolymerSample Polymer Sample Grinding Cryogenic Grinding PolymerSample->Grinding Extraction Pressurized Liquid Extraction (PLE) Grinding->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Filtration Syringe Filtration Concentration->Filtration HPLCMS HPLC-MS Analysis Filtration->HPLCMS DataProcessing Data Processing & Quantification HPLCMS->DataProcessing

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Analytes

analyte_relationship DDTDP Didodecyl 3,3'-thiodipropionate (DDTDP) Sulfoxide This compound DDTDP->Sulfoxide Oxidation Sulfone Didodecyl 3,3'-sulfonylbispropionate Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation pathway of Didodecyl 3,3'-thiodipropionate.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in a polymer matrix. The described method, utilizing Pressurized Liquid Extraction and HPLC-MS, offers a sensitive and selective approach for the analysis of this important antioxidant. Proper method validation is essential to ensure the accuracy and reliability of the results for quality control and regulatory purposes.

Application Note: Identification of the Sulfoxide Group in Didodecyl 3,3'-sulphinylbispropionate using FTIR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of the compound's structure. This application note provides a detailed protocol for the identification of the sulfoxide (S=O) functional group in Didodecyl 3,3'-sulphinylbispropionate, a compound relevant in various industrial and pharmaceutical applications.

Characteristic Infrared Absorption Frequencies

The structure of this compound contains several key functional groups, each with a characteristic absorption frequency in the infrared spectrum. The primary objective is to identify the S=O stretching vibration, which is characteristic of sulfoxides. The S=O bond has a stretching frequency that typically appears in the 950-1150 cm⁻¹ range.[1][2][3] The exact position of this peak can be sensitive to the molecular structure and intermolecular interactions.[1][2]

The presence of other functional groups in the molecule must also be confirmed to ensure a comprehensive analysis. The table below summarizes the expected vibrational frequencies for this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C-H (alkane)Symmetric & Asymmetric Stretch2850 - 2960Strong
C=O (ester)Stretch1735 - 1750Strong
C-H (alkane)Bend (Scissoring/Bending)1450 - 1470Variable
C-O (ester)Stretch1000 - 1300Strong
S=O (sulfoxide) Stretch 950 - 1150 Strong
C-H (alkane)Rock720 - 730Weak-Medium

Experimental Protocol

Given that this compound is a long-chain ester, it is likely to be a viscous liquid or a waxy solid at room temperature. For such samples, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique as it requires minimal sample preparation.[4][5][6]

2.1. Instrumentation and Materials

  • FTIR Spectrometer

  • ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

2.2. Data Acquisition Procedure

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient moisture and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a viscous liquid, a single drop is sufficient. If it is a waxy solid, ensure good contact is made between the sample and the crystal surface by applying gentle pressure with the built-in pressure clamp.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. Use the same acquisition parameters as for the background spectrum (e.g., spectral range of 4000-600 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans) to ensure proper background correction.[4][5]

  • Data Processing: The instrument software will automatically perform a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

  • Post-Measurement Cleaning: After the measurement is complete, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Data Interpretation and Visualization

The resulting FTIR spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 1. The key to confirming the identity of the compound is the simultaneous presence of all the expected peaks.

  • Primary Identification: Locate the strong absorption band in the 950-1150 cm⁻¹ region. This peak is indicative of the S=O stretching vibration of the sulfoxide group.[1][3]

  • Confirmation:

    • Verify the presence of a strong C=O stretching band for the ester group around 1735-1750 cm⁻¹.

    • Look for strong C-H stretching bands from the long dodecyl chains between 2850 cm⁻¹ and 2960 cm⁻¹.

    • Identify the strong C-O stretching vibrations of the ester linkage in the 1000-1300 cm⁻¹ fingerprint region.

    • Note the C-H bending and rocking vibrations in the 1450-1470 cm⁻¹ and 720-730 cm⁻¹ regions, respectively.

The following diagrams illustrate the experimental workflow and the logical relationship for spectral interpretation.

experimental_workflow cluster_prep Preparation cluster_acq Measurement cluster_analysis Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Data (Background Subtraction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

logical_relationship molecule This compound S=O (Sulfoxide) C=O (Ester) C-H (Alkyl Chains) C-O (Ester) node_s Characteristic Peak molecule:f0->node_s node_o Characteristic Peak molecule:f1->node_o node_h Characteristic Peak molecule:f2->node_h node_co Characteristic Peak molecule:f3->node_co spectrum FTIR Spectrum 950-1150 cm⁻¹ 1735-1750 cm⁻¹ 2850-2960 cm⁻¹ 1000-1300 cm⁻¹ node_s->spectrum:p0 node_o->spectrum:p1 node_h->spectrum:p2 node_co->spectrum:p3

Caption: Correlation of functional groups to their respective IR peaks.

References

Application Note: Experimental Design for Testing Thermo-Oxidative Stability with Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for evaluating the thermo-oxidative stability of polymeric materials supplemented with Didodecyl 3,3'-sulphinylbispropionate, a secondary thioether antioxidant. The protocol outlines methods for sample preparation, accelerated aging, and subsequent analysis using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) Spectroscopy. These methods allow for the quantification of the antioxidant's efficacy in preventing degradation at elevated temperatures in the presence of oxygen.

Introduction

Thermo-oxidative degradation is a primary cause of material failure, particularly in polymers, leading to undesirable changes in mechanical and physical properties.[1] This degradation process is an autocatalytic radical chain reaction initiated by heat and oxygen, which leads to the formation of hydroperoxides that further accelerate material breakdown.[1][2]

Antioxidants are crucial additives used to inhibit or retard this degradation. They are broadly classified into two types:

  • Primary Antioxidants (Radical Scavengers): Typically hindered phenols, which donate a hydrogen atom to neutralize free radicals.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These include thioesters and phosphites, which convert hydroperoxides into stable, non-radical products.[3]

This compound (also known as dilauryl thiodipropionate when in its unoxidized thioether form) is a secondary antioxidant that functions by decomposing hydroperoxides.[3][4] This application note details a comprehensive experimental design to quantify the stabilizing effect of this antioxidant in a polymer matrix. The primary methods employed are Oxidative Induction Time (OIT) analysis by Differential Scanning Calorimetry (DSC) and carbonyl group formation analysis by Fourier Transform Infrared (FTIR) Spectroscopy.

Mechanism of Action

Thermo-oxidative degradation of polymers proceeds via a well-established radical chain reaction. The process involves initiation, propagation, and termination steps.[1] Secondary thioether antioxidants, like the parent compound of this compound, interrupt the propagation cycle by decomposing hydroperoxides (ROOH), which are key intermediates that would otherwise lead to more radicals and accelerate degradation.

G cluster_0 Polymer Oxidation Cycle cluster_1 Antioxidant Intervention Initiation Initiation (Heat, UV, Stress) Polymer Polymer (RH) Initiation->Polymer AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical H abstraction PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH - R• Hydroperoxide->AlkylRadical → RO• + •OH (Unstable) Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation Antioxidant Didodecyl 3,3'- sulphinylbispropionate (Thioether Precursor) Hydroperoxide->Antioxidant StableProducts Stable, Non-Radical Products (e.g., Alcohols) Antioxidant->StableProducts Decomposes

Caption: Simplified mechanism of thermo-oxidative degradation and antioxidant intervention.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for conducting the stability tests.

Materials and Equipment

Materials:

  • Base Polymer Resin (e.g., Polypropylene, Polyethylene)

  • This compound (Antioxidant)

  • Control Polymer (without antioxidant)

  • High-purity Nitrogen (99.995%)

  • High-purity Oxygen (99.995%)

  • Solvents for cleaning (e.g., Isopropanol, Acetone)

Equipment:

  • Twin-screw extruder or internal mixer (for compounding)

  • Compression molder or film press

  • Differential Scanning Calorimeter (DSC) with gas switching capability[5]

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory[6]

  • Forced-air convection oven for accelerated aging

  • Analytical balance (±0.01 mg)

  • Aluminum DSC pans

Protocol 1: Sample Preparation
  • Drying: Dry the base polymer resin according to the manufacturer's specifications to remove residual moisture.

  • Compounding:

    • Prepare several formulations by blending the base polymer with varying concentrations of this compound (e.g., 0%, 0.1%, 0.25%, 0.5% by weight).

    • Use a twin-screw extruder or an internal mixer to ensure homogeneous dispersion of the antioxidant within the polymer matrix.

  • Molding/Film Formation:

    • For DSC analysis, compression mold the compounded material into thin sheets (approx. 0.5 mm thickness).

    • For FTIR analysis, press a small amount of the compounded material into a thin film (25-50 µm) to ensure the absorbance is within the detector's linear range.

Protocol 2: Oxidative Induction Time (OIT) by DSC

The OIT test is an accelerated method to determine a material's resistance to oxidation.[7] It measures the time until the onset of the exothermic oxidation of the material at a specified temperature in an oxygen atmosphere.[8] A longer OIT indicates greater stability.[9] This protocol is adapted from ASTM D3895.[10]

  • Sample Preparation: Cut a small, uniform disc (5-10 mg) from the molded sheet. Place the sample into an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 ± 5 mL/min for at least 5 minutes to remove any residual oxygen.[8]

  • Measurement Procedure:

    • Heating Phase: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min under the nitrogen atmosphere.[8]

    • Isothermal Phase (Nitrogen): Hold the sample at the isothermal temperature for 5 minutes to allow it to equilibrate.

    • Gas Switch and Isothermal Test (Oxygen): Switch the purge gas from nitrogen to oxygen at the same flow rate (50 ± 5 mL/min).[8] This point marks time zero (t₀) for the OIT measurement.

    • Data Collection: Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed and has returned to the baseline.

  • Data Analysis: Determine the OIT as the time interval from the initial switch to oxygen (t₀) to the onset of the exothermic peak. The onset is typically calculated as the intersection of the tangent of the exothermic peak with the extended baseline.[11]

Protocol 3: Accelerated Aging and FTIR Analysis

This protocol monitors the chemical changes, specifically the formation of carbonyl groups (C=O), which are a primary indicator of polymer oxidation.[12]

  • Accelerated Aging:

    • Place the prepared polymer films in a forced-air convection oven at a constant elevated temperature (e.g., 110°C).

    • Remove samples at predetermined time intervals (e.g., 0, 24, 48, 96, 168 hours).

  • FTIR Measurement:

    • Acquire an FTIR spectrum for each aged sample using an ATR accessory.

    • Collect spectra over the range of 4000-650 cm⁻¹.

  • Data Analysis:

    • Monitor the growth of the carbonyl absorption band, which typically appears in the 1700-1750 cm⁻¹ region.[13]

    • Calculate the Carbonyl Index (CI) to quantify the extent of oxidation. This is the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H bending peak around 1460 cm⁻¹ for polyolefins).

    • CI = (Absorbance at ~1715 cm⁻¹) / (Absorbance at reference peak)

    • Plot the Carbonyl Index as a function of aging time for each antioxidant concentration.

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Experimental Conditions for OIT and Aging Studies

Parameter Control Group Formulation 1 Formulation 2 Formulation 3
Antioxidant Conc. (% w/w) 0 0.1 0.25 0.5
DSC Isothermal Temp. (°C) 200 200 200 200
Oven Aging Temp. (°C) 110 110 110 110

| Aging Intervals (hours) | 0, 24, 48, ... | 0, 24, 48, ... | 0, 24, 48, ... | 0, 24, 48, ... |

Table 2: Summary of Results (Example Data)

Antioxidant Conc. (% w/w) Avg. OIT (minutes) Std. Deviation (OIT) Time to CI of 0.1 (hours)
0 (Control) 15.2 ± 1.8 48
0.1 45.8 ± 3.5 110
0.25 98.1 ± 5.2 250

| 0.5 | 185.6 | ± 7.1 | >500 |

Experimental Workflow and Logic

The overall experimental process follows a logical sequence from material creation to analytical assessment.

G Prep Sample Preparation - Dry Resin - Compound with Antioxidant - Mold/Press Films DSC_Test Protocol 2: OIT by DSC - Heat in N2 - Switch to O2 - Measure time to exotherm Prep->DSC_Test Oven_Age Protocol 3: Accelerated Aging - Place samples in oven - Remove at time intervals Prep->Oven_Age Data_Analysis Data Analysis & Interpretation - Calculate OIT - Calculate Carbonyl Index - Compare formulations DSC_Test->Data_Analysis FTIR_Test FTIR Analysis - Acquire spectra - Monitor carbonyl peak Oven_Age->FTIR_Test FTIR_Test->Data_Analysis Conclusion Conclusion - Determine optimal - antioxidant concentration Data_Analysis->Conclusion

Caption: Experimental workflow for thermo-oxidative stability testing.

References

Application Notes and Protocols: Formulating Didodecyl 3,3'-sulphinylbispropionate in Plastic Additive Packages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl 3,3'-sulphinylbispropionate is an organosulfur compound recognized for its role as a secondary antioxidant in polymer stabilization. As a thioether derivative, its primary function is to decompose hydroperoxides that are formed during the thermo-oxidative degradation of plastics. This activity is crucial for the long-term thermal stability of polymers, especially polyolefins like polyethylene (PE) and polypropylene (PP).

Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, this compound works by a different mechanism, breaking down hydroperoxides into stable, non-radical products. This makes it a key component in synergistic antioxidant packages, where it is combined with primary antioxidants to provide comprehensive protection throughout the polymer's lifecycle—from high-temperature melt processing to end-use applications. The defining feature of this molecule is the sulfinyl group (-S=O), which is an intermediate oxidation state of sulfur and participates in the redox reactions central to its stabilizing function.

Note on Data Availability: Specific performance data for this compound is not widely available in public literature. Therefore, to illustrate its performance characteristics, this document presents quantitative data for its close structural analog, Didodecyl 3,3'-thiodipropionate (DLTDP) , a widely used commercial secondary antioxidant. The principles and protocols described are directly applicable to this compound.

Synergistic Antioxidant Mechanism

The combination of primary and secondary antioxidants creates a synergistic effect that offers greater stabilization than either additive could achieve alone. The primary antioxidant provides protection during high-temperature processing by scavenging free radicals, while the secondary antioxidant, like this compound, offers long-term heat stability by decomposing hydroperoxides.

G cluster_0 Polymer Degradation Cycle cluster_1 Antioxidant Intervention Polymer Polymer (RH) AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical Heat, Shear, UV PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH Hydroperoxide->PeroxyRadical Decomposition Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation StableProducts Stable Products Hydroperoxide->StableProducts PrimaryAO Primary Antioxidant (e.g., Hindered Phenol) PrimaryAO->PeroxyRadical SecondaryAO Secondary Antioxidant (this compound) SecondaryAO->Hydroperoxide Decomposition

Figure 1: Synergistic mechanism of primary and secondary antioxidants.

Illustrative Performance Data

The following tables summarize typical performance data for antioxidant packages in polyolefins, using DLTDP as a proxy for this compound.

Table 1: Long-Term Thermal Stability in Polypropylene (PP)

Oven aging conducted at 150°C. End-point is defined as the time to embrittlement.

FormulationConcentration (wt%)Primary AO (Hindered Phenol)Secondary AO (DLTDP)Time to Embrittlement (hours)
Control0--< 24
A0.10.1%-450
B0.2-0.2%300
C (Synergistic)0.30.1%0.2%1250
D (Synergistic)0.40.2%0.2%1500
Table 2: Processing Stability by Oxidative Induction Time (OIT)

OIT testing of Low-Density Polyethylene (LDPE) via DSC at 200°C as per ASTM D3895.

FormulationPrimary AO (wt%)Secondary AO (DLTDP) (wt%)OIT (minutes)
Control (Unstabilized LDPE)--< 1
A0.05-15
B-0.158
C (Synergistic Blend)0.050.1545
D (Higher Concentration Blend)0.100.30> 90
Table 3: Color Stability (Yellowness Index) After UV Aging

Yellowness Index (YI) of High-Density Polyethylene (HDPE) plaques measured as per ASTM D1925 before and after 500 hours of accelerated UV exposure.

FormulationPrimary AO (wt%)Secondary AO (DLTDP) (wt%)Initial YIYI after 500h UVΔYI (Change in YI)
Control---0.512.513.0
A0.1--0.86.27.0
B-0.2-0.68.59.1
C (Synergistic)0.10.2-0.93.1 4.0

Experimental Protocols

The following section details the protocols for incorporating this compound into a polymer matrix and evaluating its performance.

G cluster_prep Material Preparation cluster_process Compounding & Specimen Molding cluster_test Performance Testing Drying 1. Dry Polymer Resin (e.g., LDPE, 80°C, 4h) Weighing 2. Weigh Components (Resin, Primary AO, Secondary AO) Drying->Weighing Blending 3. Dry Blend Components Weighing->Blending Extrusion 4. Melt Blend (Twin-Screw Extruder) Blending->Extrusion Pelletizing 5. Pelletize Compound Extrusion->Pelletizing Molding 6. Compression Mold (Test Plaques/Dumbbells) Pelletizing->Molding OIT 7a. OIT Analysis (ASTM D3895) Molding->OIT Color 7b. Color & Aging (ASTM D1925 / UV Exposure) Molding->Color Mechanical 7c. Mechanical Testing (ASTM D638) Molding->Mechanical

Figure 2: General experimental workflow for formulation and testing.
Protocol for Melt Blending of Additives in LDPE

Objective: To homogeneously incorporate this compound and a primary antioxidant into a Low-Density Polyethylene (LDPE) matrix.

Materials & Equipment:

  • LDPE resin (MFI 2-4 g/10 min)

  • This compound

  • Primary antioxidant (e.g., hindered phenol)

  • Forced-air drying oven

  • Weighing balance (±0.001 g)

  • Twin-screw extruder with temperature control zones

  • Pelletizer

  • Compression molder

Procedure:

  • Drying: Dry the LDPE resin in a forced-air oven at 80°C for 4 hours to remove residual moisture.

  • Pre-blending: Accurately weigh the dried LDPE resin and the required amounts of this compound and primary antioxidant based on the desired weight percentages (e.g., per Table 2). Tumble dry-blend the components for 15 minutes to ensure a uniform mixture.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder. For LDPE, a typical profile is: Zone 1: 160°C, Zone 2: 170°C, Zone 3: 180°C, Die: 185°C.

    • Set the screw speed to 150-200 RPM.

    • Feed the pre-blended mixture into the extruder hopper at a constant rate.

  • Pelletizing: Cool the extruded polymer strand in a water bath and feed it into a pelletizer to produce uniform pellets of the stabilized compound.

  • Specimen Preparation:

    • Dry the pellets at 80°C for 2 hours.

    • Use a compression molder to prepare test plaques (for color and OIT) or Type I dumbbell bars (for tensile testing) as per ASTM D4703. A typical molding condition for LDPE is 180°C for 5 minutes under 10 MPa pressure.

    • Allow specimens to cool to room temperature under pressure. Condition specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.

Protocol for Oxidative Induction Time (OIT) Measurement

Objective: To determine the relative thermal stability of the stabilized polymer formulation according to ASTM D3895 .

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity Nitrogen and Oxygen gas supplies

  • Aluminum DSC pans

Procedure:

  • Sample Preparation: Cut a small, uniform disc (5-10 mg) from the compression-molded plaque. Place the specimen into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Cycle:

    • Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

    • Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min under the nitrogen atmosphere.

  • Isothermal Test:

    • Once the isothermal temperature is reached and stabilized (hold for ~5 minutes), switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks time zero (t=0) for the OIT measurement.

    • Continue to hold the sample at the isothermal temperature under oxygen until a sharp exothermic peak is observed, indicating the onset of oxidation.

  • Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the extrapolated onset of the exothermic oxidation peak. A longer OIT indicates greater thermal stability.

Protocol for Tensile Properties Measurement After Thermal Aging

Objective: To evaluate the retention of mechanical properties after heat aging, as per ASTM D638 .

Equipment:

  • Universal Testing Machine (UTM) with grips for plastics

  • Extensometer

  • Forced-air aging oven

  • Micrometer

Procedure:

  • Initial Testing:

    • Measure the width and thickness of the gauge section of at least five unaged, conditioned dumbbell specimens.

    • Mount a specimen in the UTM grips.

    • Attach the extensometer to the gauge section.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for rigid plastics) until the specimen fractures.

    • Record the tensile strength, elongation at break, and modulus of elasticity.

  • Thermal Aging:

    • Place another set of dumbbell specimens in a forced-air oven at an elevated temperature (e.g., 110°C for HDPE) for a specified duration (e.g., 500 hours).

  • Post-Aging Testing:

    • Remove the aged specimens from the oven and allow them to condition at standard laboratory conditions for at least 40 hours.

    • Repeat the tensile testing procedure (steps 1.1 - 1.5) on the aged specimens.

  • Data Analysis: Calculate the percentage retention of tensile strength and elongation at break to quantify the stabilizing effect of the additive package.

Typical Plastic Additive Package Formulation

This compound is rarely used alone. It is a component of a carefully designed additive package that may include various functional additives to meet the final product's requirements.

G cluster_stabilizers Stabilizer Package cluster_modifiers Processing & Functional Modifiers BaseResin Base Polymer Resin (e.g., PP, PE) FinalCompound Final Plastic Compound BaseResin->FinalCompound PrimaryAO Primary Antioxidant (Hindered Phenol) PrimaryAO->FinalCompound SecondaryAO Secondary Antioxidant (this compound) SecondaryAO->FinalCompound LightStab Light Stabilizer (HALS, UV Absorber) LightStab->FinalCompound ProcAid Processing Aid ProcAid->FinalCompound Lubricant Lubricant Lubricant->FinalCompound Filler Filler / Reinforcement (Talc, Glass Fiber) Filler->FinalCompound Other Other Additives (e.g., Colorants, Antistats) Other->FinalCompound

Application Notes and Protocols for Evaluating the Antioxidant Efficacy of Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl 3,3'-sulphinylbispropionate is the oxidized form of the thiosynergist antioxidant, Didodecyl 3,3'-thiodipropionate (DLTDP). As a secondary antioxidant, its primary mechanism of action is the decomposition of hydroperoxides into non-radical, stable products, thereby preventing the propagation of oxidative chain reactions.[1] This is in contrast to primary antioxidants which typically scavenge free radicals. Understanding the efficacy of this compound is crucial for its application in mitigating oxidative stress in various systems, from industrial materials to biological models.

These application notes provide a comprehensive suite of protocols to evaluate the antioxidant efficacy of this compound, encompassing in vitro chemical assays, cell-based assays, and an overview of in vivo methodologies. The protocols are designed to be detailed and reproducible for researchers in relevant fields.

Mechanism of Action: Thiosynergist Antioxidants

Thiosynergist antioxidants like DLTDP, and by extension its oxidized metabolites such as this compound, function by reducing hydroperoxides (ROOH) to their corresponding alcohols (ROH). In this process, the sulfur atom in the thiosynergist is oxidized to various states, including sulfenic and sulfonic acids. This catalytic decomposition of hydroperoxides prevents them from breaking down into damaging radicals.

cluster_antioxidant_action Antioxidant Action ROOH Hydroperoxide ROH Stable Alcohol ROOH->ROH Reduction Radicals Damaging Radicals ROOH->Radicals Homolytic Cleavage (uncatalyzed) Thiosynergist This compound (or parent compound) Oxidized_S Oxidized Sulfur Products (e.g., Sulfenic/Sulfonic Acids) Thiosynergist->Oxidized_S Oxidation

Caption: Mechanism of thiosynergist antioxidants.

In Vitro Evaluation of Antioxidant Efficacy

Peroxide Value (PV) Assay

The Peroxide Value assay is a classical method to quantify the concentration of hydroperoxides in a sample.[2][3] By measuring the reduction in peroxide value in the presence of this compound, its hydroperoxide-decomposing activity can be determined.

Experimental Protocol:

  • Sample Preparation: Prepare a lipid-rich substrate (e.g., linoleic acid or a commercial oil) and induce oxidation by exposure to heat or UV light to generate a baseline peroxide value.

  • Treatment: Add various concentrations of this compound to the oxidized lipid substrate. Include a positive control (e.g., a known secondary antioxidant) and a negative control (vehicle).

  • Incubation: Incubate the samples under controlled conditions (e.g., 60°C in an oven) for a specified period.

  • Peroxide Value Determination (Iodometric Titration):

    • Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of an acetic acid-chloroform solution (3:2 v/v).

    • Add 0.5 mL of a saturated potassium iodide (KI) solution.

    • Allow the solution to stand for 1 minute, with occasional shaking.

    • Add 30 mL of distilled water.

    • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution until the yellow color almost disappears.

    • Add 0.5 mL of 1% starch indicator solution, which will turn the solution blue.

    • Continue the titration until the blue color disappears completely.

  • Calculation: The Peroxide Value (in meq/kg) is calculated using the following formula: PV = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Data Presentation:

Concentration of this compound (µM)Initial Peroxide Value (meq/kg)Peroxide Value after Incubation (meq/kg)% Reduction in Peroxide Value
0 (Control)50.2 ± 2.548.5 ± 3.13.4%
1050.2 ± 2.535.1 ± 2.830.1%
5050.2 ± 2.515.7 ± 1.968.7%
10050.2 ± 2.55.4 ± 0.889.2%
Inhibition of Lipid Peroxidation Assay

This assay measures the ability of this compound to inhibit the peroxidation of lipids in a model system, such as a liposome suspension.[4][5][6] The extent of peroxidation can be quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).[7]

Experimental Protocol:

  • Liposome Preparation: Prepare liposomes from a suitable lipid, such as phosphatidylcholine.

  • Induction of Peroxidation: Induce lipid peroxidation using an initiator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[4]

  • Treatment: Incubate the liposome suspension with various concentrations of this compound, a positive control, and a negative control.

  • TBARS Assay:

    • At designated time points, take aliquots of the reaction mixture.

    • Add 1 mL of 20% trichloroacetic acid (TCA) and 2 mL of 0.67% thiobarbituric acid (TBA).

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100

Data Presentation:

Concentration (µM)Absorbance at 532 nm% Inhibition of Lipid Peroxidation
0 (Control)0.85 ± 0.040%
100.62 ± 0.0327.1%
500.31 ± 0.0263.5%
1000.15 ± 0.0182.4%

Cell-Based Evaluation of Antioxidant Efficacy

The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by accounting for cell uptake and metabolism.[8][9][10] This protocol is adapted to assess the protective effect of this compound against intracellular reactive oxygen species (ROS).

cluster_workflow Cellular Antioxidant Activity (CAA) Assay Workflow A Seed HepG2 cells in a 96-well plate B Pre-incubate cells with this compound A->B C Load cells with DCFH-DA probe B->C D Induce oxidative stress with AAPH C->D E Measure fluorescence of DCF D->E F Calculate CAA value E->F

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and grow to confluence.

  • Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of this compound for a suitable pre-incubation period (e.g., 1-2 hours).

  • Probe Loading: Add a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Induction of Oxidative Stress: Add AAPH to the wells to generate peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value is determined from the dose-response curve of the test compound compared to a standard antioxidant like quercetin.

Data Presentation:

Concentration (µM)Mean Fluorescence (Arbitrary Units)% Inhibition of ROS Production
0 (Control)8500 ± 4500%
106200 ± 38027.1%
503500 ± 21058.8%
1001800 ± 15078.8%

Investigation of Cellular Signaling Pathways: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the Antioxidant Response Element (ARE).[11][12] Investigating the activation of the Nrf2-ARE pathway can provide mechanistic insights into the cellular antioxidant effects of this compound.

cluster_pathway Nrf2-ARE Signaling Pathway Oxidative_Stress Oxidative Stress (or Compound Treatment) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) (DNA) Nrf2_translocation->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Caption: The Nrf2-ARE antioxidant response pathway.

Protocol for Assessing Nrf2 Activation:

  • Cell Treatment: Treat a suitable cell line (e.g., HepG2 or ARPE-19) with various concentrations of this compound for different time points.

  • Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic fractions of the cells using a commercial kit.

  • Western Blot Analysis:

    • Perform SDS-PAGE on the protein lysates from the nuclear and cytoplasmic fractions.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

    • Incubate with a suitable secondary antibody and visualize the protein bands. An increase in nuclear Nrf2 indicates activation.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Data Presentation:

Table 4: Nrf2 Nuclear Translocation

Treatment Nuclear Nrf2 Level (relative to control)
Control 1.0
This compound (50 µM) 2.5 ± 0.3

| Positive Control (e.g., Sulforaphane) | 3.1 ± 0.4 |

Table 5: Expression of Nrf2 Target Genes

Gene Fold Change in Expression (50 µM Treatment)
HO-1 4.2 ± 0.5

| NQO1 | 3.8 ± 0.4 |

In Vivo Evaluation of Antioxidant Efficacy

For in vivo studies, rodent models of oxidative stress are commonly employed. The efficacy of this compound can be assessed by its ability to mitigate oxidative damage and enhance antioxidant defenses in these models.

General Protocol Outline:

  • Animal Model: Select a suitable animal model of oxidative stress (e.g., induced by a pro-oxidant like carbon tetrachloride or by a high-fat diet).

  • Dosing: Administer this compound to the animals via an appropriate route (e.g., oral gavage).

  • Biomarker Analysis: After the treatment period, collect blood and tissues for the analysis of oxidative stress biomarkers.

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels in plasma and tissue homogenates.

    • Protein Oxidation: Quantify protein carbonyl content.

    • Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

    • Glutathione Levels: Determine the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).

Data Presentation:

ParameterControl GroupOxidative Stress GroupTreatment Group (this compound)
Plasma MDA (nmol/mL)2.1 ± 0.35.8 ± 0.63.2 ± 0.4
Liver SOD Activity (U/mg protein)150 ± 1285 ± 9125 ± 11
Liver GSH/GSSG Ratio10.5 ± 1.14.2 ± 0.58.9 ± 0.9

Conclusion

The protocols outlined in these application notes provide a multi-faceted approach to comprehensively evaluate the antioxidant efficacy of this compound. By combining in vitro assays that assess its direct hydroperoxide-decomposing activity with cell-based and in vivo studies that provide insights into its biological effects and mechanisms of action, researchers can gain a thorough understanding of its potential as a protective agent against oxidative stress. The structured data presentation and detailed methodologies are intended to facilitate the design and execution of robust and reproducible experiments.

References

LC-MS/MS method development for Didodecyl 3,3'-sulphinylbispropionate analysis

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the sensitive and selective quantification of Didodecyl 3,3'-sulphinylbispropionate has been developed. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development. The method utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry, making it suitable for the analysis of this compound in various matrices.

Experimental Protocols

Sample Preparation

A generic sample preparation workflow is outlined below, which can be adapted based on the specific sample matrix. The following protocol is a starting point for the extraction of this compound from a solid matrix, followed by solid-phase extraction (SPE) for cleanup.

  • Materials:

    • This compound analytical standard

    • Didodecyl-d50 3,3'-thiodipropionate (as a potential internal standard)[1]

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • SPE cartridges (e.g., C18, 500 mg)[2]

  • Procedure:

    • Extraction from Solid Matrix:

      • Weigh 1 gram of the homogenized solid sample into a 50 mL polypropylene tube.

      • Add 10 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of isopropanol and hexane). The choice of solvent may need to be optimized based on the matrix.

      • Spike with an appropriate amount of internal standard (e.g., Didodecyl-d50 3,3'-thiodipropionate).

      • Vortex for 1 minute, followed by sonication for 15 minutes in a water bath.

      • Centrifuge at 4000 rpm for 10 minutes.

      • Collect the supernatant.

    • Solid-Phase Extraction (SPE) Cleanup: [2][3]

      • Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

      • Load the supernatant from the extraction step onto the SPE cartridge.

      • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

      • Elute the analyte with 5 mL of methanol.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

      • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Method
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size) is a suitable starting point.[5]

    • Mobile Phase A: 0.1% Formic acid in water.[5]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: These will need to be optimized for the specific instrument but can be started with typical values (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350 °C, Gas flow: 10 L/min).

Method Validation

The developed method should be validated according to relevant guidelines to ensure its reliability. Key validation parameters include:

  • Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effects

  • Stability

Data Presentation

The following tables summarize the proposed LC-MS/MS parameters and provide a template for presenting quantitative data.

Table 1: Proposed LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
1.08020
8.0595
10.0595
10.18020
12.08020

Table 2: Proposed MRM Transitions for this compound

Note: The exact masses and transitions need to be confirmed by direct infusion of an analytical standard. The precursor ion is based on the calculated molecular weight of C30H58O5S (530.84 g/mol ).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound531.4 [M+H]+To be determined100To be determined
This compound553.4 [M+Na]+To be determined100To be determined
Didodecyl-d50 3,3'-thiodipropionate (IS)565.1 [M+H]+To be determined100To be determined

Table 3: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
1
5
10
50
100
500
1000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample extraction Solvent Extraction + Internal Standard centrifugation Centrifugation supernatant Collect Supernatant spe_conditioning Condition SPE Cartridge spe_load Load Supernatant spe_conditioning->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute dry_reconstitute Dry & Reconstitute spe_elute->dry_reconstitute lcms LC-MS/MS System dry_reconstitute->lcms data_analysis Integration & Quantification lcms->data_analysis reporting Reporting data_analysis->reporting

Caption: Experimental workflow for the analysis of this compound.

logical_relationship parent Didodecyl 3,3'-thiodipropionate (Precursor/Related Compound) C30H58O4S analyte This compound (Target Analyte) C30H58O5S parent->analyte Oxidation is Didodecyl-d50 3,3'-thiodipropionate (Potential Internal Standard) C30D50H8O4S parent->is Isotopic Labeling

Caption: Relationship between the target analyte and related compounds.

References

Application Notes and Protocols: Didodecyl 3,3'-sulfinylbispropionate as a Secondary Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl 3,3'-sulfinylbispropionate is the oxidized form of Didodecyl 3,3'-thiodipropionate (DLTDP), a well-established secondary or synergistic antioxidant. While DLTDP and other thiodipropionate esters are recognized for their ability to decompose hydroperoxides into non-radical, stable products, the role of their sulfinyl derivatives is more complex and warrants careful consideration. Emerging evidence suggests that under certain conditions, particularly in the presence of hydroperoxides, sulfoxides like Didodecyl 3,3'-sulfinylbispropionate may exhibit pro-oxidant effects by participating in reactions that generate radical species.

This document provides a comprehensive overview of the synergistic antioxidant mechanism of the parent compound, DLTDP, and discusses the potential pro-oxidant activity of Didodecyl 3,3'-sulfinylbispropionate. It includes detailed experimental protocols for evaluating both synergistic antioxidant and pro-oxidant activities to enable researchers to assess the suitability of these compounds for their specific applications.

Comparative Overview: Antioxidant vs. Pro-oxidant Properties

The antioxidant efficacy of thiodipropionate esters and the potential pro-oxidant nature of their sulfoxide derivatives are crucial for their application in various formulations. The following table summarizes their key characteristics.

FeatureDidodecyl 3,3'-thiodipropionate (DLTDP)Didodecyl 3,3'-sulfinylbispropionate
Classification Secondary (Hydroperoxide Decomposer), Synergistic AntioxidantOxidation product of DLTDP; Potential Pro-oxidant
Primary Function Decomposes hydroperoxides (ROOH) into stable alcohols (ROH).[1][2]May react with hydroperoxides to form radical intermediates.[3]
Mechanism of Action The sulfur atom is oxidized by the hydroperoxide, leading to the non-radical decomposition of the hydroperoxide.The sulfoxide group can participate in redox reactions that, in the presence of hydroperoxides, may generate harmful free radicals.[3]
Synergistic Potential High, especially with primary antioxidants (e.g., hindered phenols).[1]Unlikely to exhibit synergistic antioxidant effects; may counteract the effects of primary antioxidants.
Recommended Use As a stabilizer in polymers, oils, and fats to prevent oxidative degradation.[1]Use with caution, particularly in systems prone to hydroperoxide formation. Evaluation of pro-oxidant activity is recommended.

Signaling Pathways and Mechanisms

Synergistic Antioxidant Mechanism of Didodecyl 3,3'-thiodipropionate (DLTDP)

DLTDP functions as a secondary antioxidant by breaking down hydroperoxides, which are key intermediates in autoxidation chain reactions. This action is synergistic with primary antioxidants (like hindered phenols) that scavenge free radicals. The diagram below illustrates this synergistic relationship.

Caption: Synergistic action of primary and secondary antioxidants.

Potential Pro-oxidant Mechanism of Didodecyl 3,3'-sulfinylbispropionate

The sulfoxide group in Didodecyl 3,3'-sulfinylbispropionate can react with hydroperoxides to generate radical species, thereby potentially initiating or propagating oxidative chain reactions. This pro-oxidant activity is a critical consideration for its use.

Potential Pro-oxidant Mechanism of Didodecyl 3,3'-sulfinylbispropionate A Didodecyl 3,3'-sulfinylbispropionate C Formation of Radical Intermediates A->C B Hydroperoxides (ROOH) B->C D Initiation/Propagation of Oxidation C->D

Caption: Pro-oxidant mechanism via radical formation.

Experimental Protocols

Protocol for Evaluating Synergistic Antioxidant Activity

This protocol is designed to assess the synergistic antioxidant effect of a secondary antioxidant when used in combination with a primary antioxidant. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.

Objective: To determine if Didodecyl 3,3'-thiodipropionate (DLTDP) exhibits a synergistic antioxidant effect with a primary antioxidant (e.g., BHT - Butylated hydroxytoluene).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Primary Antioxidant (e.g., BHT)

  • Didodecyl 3,3'-thiodipropionate (DLTDP)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of BHT and DLTDP in methanol at various concentrations.

  • Experimental Setup:

    • In a 96-well plate, set up the following groups in triplicate:

      • Control (DPPH solution + methanol)

      • BHT alone at different concentrations

      • DLTDP alone at different concentrations

      • Combination of BHT and DLTDP at various ratios (e.g., 1:1, 1:2, 2:1).

  • Assay:

    • To each well containing the antioxidant solution(s), add the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each sample using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 (concentration required to scavenge 50% of DPPH) for BHT alone, DLTDP alone, and their combinations.

    • Calculate the Combination Index (CI) to determine the nature of the interaction:

      • CI < 1 indicates synergism

      • CI = 1 indicates an additive effect

      • CI > 1 indicates antagonism The CI can be calculated using the formula: CI = (D1 / Dx1) + (D2 / Dx2), where Dx1 and Dx2 are the IC50 values of the individual compounds, and D1 and D2 are the concentrations of the compounds in the combination that also gives 50% inhibition.

Experimental Workflow:

Workflow for Synergistic Antioxidant Activity Assay A Prepare DPPH, Primary Antioxidant (A1), and Secondary Antioxidant (A2) solutions B Set up 96-well plate with controls, A1 alone, A2 alone, and A1+A2 combinations A->B C Add DPPH solution to all wells B->C D Incubate in dark (30 min) C->D E Measure absorbance at 517 nm D->E F Calculate % Scavenging and IC50 values E->F G Calculate Combination Index (CI) F->G H Determine Synergism, Additivity, or Antagonism G->H

Caption: Workflow for assessing synergistic antioxidant effects.

Protocol for Evaluating Pro-oxidant Activity

This protocol is designed to assess the potential pro-oxidant activity of a compound in the presence of hydroperoxides. The Ferric Thiocyanate (FTC) method can be adapted for this purpose by measuring the formation of hydroperoxides.

Objective: To determine if Didodecyl 3,3'-sulfinylbispropionate exhibits pro-oxidant activity in a lipid-based system.

Materials:

  • Linoleic acid emulsion (substrate)

  • Didodecyl 3,3'-sulfinylbispropionate

  • Phosphate buffer (pH 7.0)

  • Ethanol

  • Ammonium thiocyanate solution (30%)

  • Ferrous chloride solution (0.02 M in 3.5% HCl)

  • Test tubes

  • Incubator or water bath (40°C)

  • Spectrophotometer

Procedure:

  • Preparation of Linoleic Acid Emulsion:

    • Prepare a 0.02 M linoleic acid solution in ethanol.

    • Mix with an equal volume of phosphate buffer (pH 7.0) to form an emulsion.

  • Experimental Setup:

    • Prepare test tubes with the following in triplicate:

      • Control: Linoleic acid emulsion + ethanol

      • Test Sample: Linoleic acid emulsion + Didodecyl 3,3'-sulfinylbispropionate solution in ethanol at various concentrations.

      • Positive Control (optional): A known pro-oxidant.

  • Incubation:

    • Incubate all test tubes in the dark at 40°C.

    • Take aliquots from each tube at regular intervals (e.g., every 24 hours) for analysis.

  • Measurement of Peroxide Value:

    • To the aliquot, add ethanol, followed by ammonium thiocyanate solution.

    • Add ferrous chloride solution to initiate the color reaction.

    • After 3 minutes, measure the absorbance at 500 nm. A higher absorbance indicates a higher concentration of hydroperoxides.

  • Data Analysis:

    • Plot absorbance versus time for the control and test samples.

    • A significant increase in the rate of absorbance increase in the presence of Didodecyl 3,3'-sulfinylbispropionate compared to the control indicates pro-oxidant activity.

Experimental Workflow:

Workflow for Pro-oxidant Activity Assay A Prepare linoleic acid emulsion and test compound solutions B Set up test tubes with control and test samples A->B C Incubate at 40°C in the dark B->C D Take aliquots at regular time intervals C->D E Add ammonium thiocyanate and ferrous chloride D->E F Measure absorbance at 500 nm E->F G Plot absorbance vs. time F->G H Compare rates of peroxide formation to determine pro-oxidant effect G->H

Caption: Workflow for assessing pro-oxidant activity.

Conclusion and Recommendations

Didodecyl 3,3'-thiodipropionate (DLTDP) is an effective secondary antioxidant that operates synergistically with primary antioxidants to inhibit oxidative degradation by decomposing hydroperoxides. However, its oxidized form, Didodecyl 3,3'-sulfinylbispropionate, may exhibit pro-oxidant activity, particularly in environments rich in hydroperoxides. This potential for pro-oxidant behavior is a critical consideration in its application.

Researchers, scientists, and drug development professionals are strongly advised to:

  • Utilize DLTDP for its established synergistic antioxidant properties.

  • Exercise caution when considering the use of Didodecyl 3,3'-sulfinylbispropionate, especially in formulations susceptible to oxidation.

  • Conduct thorough experimental evaluation of the pro-oxidant potential of Didodecyl 3,3'-sulfinylbispropionate using appropriate assays, such as the one outlined in this document, before its inclusion in any product or formulation.

By understanding the distinct roles of both the thio- and sulfinyl- forms of this compound, professionals can make informed decisions to ensure the stability and safety of their products.

References

Application Notes and Protocols: Didodecyl 3,3'-thiodipropionate as a Polymer Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Didodecyl 3,3'-thiodipropionate (DLTDP) as a secondary antioxidant for the prevention of polymer degradation. Detailed experimental protocols for evaluating its efficacy are also presented.

Introduction to Didodecyl 3,3'-thiodipropionate (DLTDP)

Didodecyl 3,3'-thiodipropionate, a thioester-based antioxidant, is a highly effective stabilizer for a wide range of polymers, including polyolefins such as polyethylene (PE) and polypropylene (PP), as well as polyvinyl chloride (PVC) and acrylonitrile-butadiene-styrene (ABS) copolymers.[1][2] It functions as a secondary, or hydroperoxide-decomposing, antioxidant. During the auto-oxidation process of polymers, unstable hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that further propagate the degradation chain reaction. DLTDP interrupts this cycle by converting hydroperoxides into stable, non-radical products.[3]

DLTDP is particularly effective when used in synergy with primary antioxidants, typically hindered phenols, which act as free radical scavengers.[3][4] This combination provides a comprehensive stabilization system that protects the polymer during high-temperature processing and throughout its service life.

Mechanism of Action

The primary role of Didodecyl 3,3'-thiodipropionate in polymer stabilization is the decomposition of hydroperoxides. The thioether sulfur in the DLTDP molecule is oxidized to sulfoxide and subsequently to sulfone, while the hydroperoxide is reduced to a stable alcohol. This process prevents the homolytic cleavage of the hydroperoxide O-O bond, which would otherwise generate new radical species.

Polymer_Degradation_and_Stabilization_with_DLTDP Polymer Polymer (RH) Initiation Initiation (Heat, UV, Stress) R_radical Alkyl Radical (R•) Initiation->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 Oxygen Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH Primary_Antioxidant Primary Antioxidant (e.g., Hindered Phenol, AH) ROO_radical->Primary_Antioxidant Polymer_H Polymer (RH) ROOH->R_radical Decomposition (Heat, Metal Ions) Degradation Chain Scission, Crosslinking, Embrittlement ROOH->Degradation DLTDP DLTDP (Secondary Antioxidant) ROOH->DLTDP Stable_Products Stable Products (e.g., ROH, DLTDP=O) Primary_Antioxidant->R_radical H• donation DLTDP->Stable_Products Decomposition OIT_Workflow Start Start Prep_Sample Prepare 5-10 mg Polymer Sample Start->Prep_Sample Seal_Pan Seal Sample in Aluminum Pan Prep_Sample->Seal_Pan Load_DSC Load Sample and Reference Pans into DSC Seal_Pan->Load_DSC Purge_N2 Purge with Nitrogen (50 mL/min) Load_DSC->Purge_N2 Heat Heat to Isothermal Temp (e.g., 200°C) at 20°C/min Purge_N2->Heat Stabilize Stabilize at Isothermal Temperature Heat->Stabilize Switch_O2 Switch Gas to Oxygen (50 mL/min) Stabilize->Switch_O2 Record Record Time to Onset of Exotherm Switch_O2->Record End End Record->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of Didodecyl 3,3'-thiodipropionate (DLTDP), a secondary thioester antioxidant, in polyethylene (PE) formulations. The information is intended to guide researchers and professionals in leveraging this additive to enhance the long-term thermal stability of polyethylene products.

Didodecyl 3,3'-thiodipropionate is a highly effective secondary antioxidant that functions by decomposing and neutralizing hydroperoxides that are formed during the auto-oxidation of polymers. It is particularly effective in polyolefins such as polyethylene (PE), polypropylene (PP), and others, where it is used to improve weather and heat resistance. DLTDP is a non-volatile and non-staining additive with good color retention and low extractability.[1]

This antioxidant exhibits a strong synergistic effect when used in combination with primary antioxidants, typically hindered phenols.[2] While the primary antioxidant scavenges free radicals, DLTDP neutralizes the hydroperoxides, thus preventing chain scission and cross-linking reactions that lead to the degradation of the polymer.[3] This dual-action approach significantly enhances the long-term heat aging properties of the final product.[1]

Recommended Loading Levels

The optimal loading level of Didodecyl 3,3'-thiodipropionate is dependent on the specific grade of polyethylene, the processing conditions, the end-use application, and the type and concentration of the primary antioxidant used. The following tables provide a summary of generally recommended loading levels based on available technical data.

Table 1: Recommended Loading Levels of Didodecyl 3,3'-thiodipropionate (DLTDP) in Polyethylene

Polyethylene GradeDLTDP Loading Level (% by weight)Primary Antioxidant (Hindered Phenol) Loading Level (% by weight)DLTDP to Primary Antioxidant Ratio
General Purpose PE0.25 - 1.00.02 - 0.3-
High-Density Polyethylene (HDPE)0.5 - 1.00.15 - 0.353:1
Polyolefins (general)--3:1 for superior heat stability

Note: These are starting point recommendations. It is strongly advised to perform experimental evaluations to determine the optimal loading levels for a specific system and application.[4]

Experimental Protocols

To evaluate the efficacy of Didodecyl 3,3'-thiodipropionate in polyethylene, a series of standardized tests are recommended. These tests assess the thermal oxidative stability and the retention of physical properties of the polymer after processing and aging.

Oxidative Induction Time (OIT) Test

This test determines the resistance of a material to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.[5]

Standard: ASTM D3895

Methodology:

  • Sample Preparation: A small sample (typically 5-10 mg) of the polyethylene compound containing DLTDP is placed in an open aluminum pan.

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is used for this test.

  • Test Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.[6]

    • Once the temperature has stabilized, the gas is switched from nitrogen to oxygen at a constant flow rate.[5]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the Oxidative Induction Time.[5]

Melt Flow Index (MFI) Test

The MFI test measures the ease of flow of a molten thermoplastic polymer. It is an indirect measure of the material's molecular weight. A significant increase in MFI after processing or aging can indicate polymer chain scission and degradation.[7]

Standard: ASTM D1238

Methodology:

  • Sample Preparation: The polyethylene pellets are dried to remove any moisture.

  • Instrumentation: A melt flow indexer (extrusion plastometer) is used.

  • Test Procedure:

    • Approximately 6 to 10 grams of the polyethylene sample is loaded into the heated barrel of the melt flow indexer (190°C for polyethylene).[8]

    • A specified weight (e.g., 2.16 kg for polyethylene) is applied to a piston, which forces the molten polymer through a standardized die.[7][8]

    • The extrudate is collected over a specific period, and the weight of the extruded material is measured.

    • The MFI is calculated and expressed in grams per 10 minutes (g/10 min).[8]

Oven Aging Test

This test is used to simulate the long-term effects of heat exposure on the physical properties of the plastic material.[9]

Standard: ASTM D3045

Methodology:

  • Sample Preparation: Standardized test specimens (e.g., tensile bars) are prepared from the polyethylene compound.

  • Instrumentation: A calibrated, forced-air circulation oven is used.

  • Test Procedure:

    • The specimens are placed in the oven at a specified elevated temperature for a predetermined duration. The temperature and time are chosen to simulate the service conditions of the end product.[9]

    • At regular intervals, a set of specimens is removed from the oven.

    • After cooling to room temperature, the aged specimens are subjected to physical property testing (e.g., tensile strength, elongation) to assess the extent of degradation compared to unaged specimens.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for evaluating the performance of Didodecyl 3,3'-thiodipropionate in a polyethylene formulation.

G Workflow for Evaluating DLTDP in Polyethylene cluster_0 Formulation & Processing cluster_1 Performance Evaluation PE_Resin Polyethylene Resin Compounding Melt Compounding (Extrusion) PE_Resin->Compounding Primary_AO Primary Antioxidant (Hindered Phenol) Primary_AO->Compounding DLTDP Didodecyl 3,3'-thiodipropionate (DLTDP) DLTDP->Compounding PE_Compound PE Compound with Antioxidant System Compounding->PE_Compound OIT_Test Oxidative Induction Time (OIT) (ASTM D3895) PE_Compound->OIT_Test PE_Compound->OIT_Test Thermal Stability MFI_Test Melt Flow Index (MFI) (ASTM D1238) PE_Compound->MFI_Test PE_Compound->MFI_Test Processability/ Degradation Oven_Aging Oven Aging (ASTM D3045) PE_Compound->Oven_Aging PE_Compound->Oven_Aging Long-Term Stability Data_Analysis Data Analysis & Performance Assessment OIT_Test->Data_Analysis MFI_Test->Data_Analysis Physical_Properties Physical Property Testing (e.g., Tensile Strength) Oven_Aging->Physical_Properties Physical_Properties->Data_Analysis G Synergistic Antioxidant Mechanism Polymer Polymer (PH) Alkyl_Radical Alkyl Radical (P.) Polymer->Alkyl_Radical Initiation (Heat, UV, Stress) Peroxy_Radical Peroxy Radical (POO.) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Primary_AO Primary Antioxidant (Hindered Phenol, AH) Peroxy_Radical->Primary_AO Radical Scavenging Degradation Polymer Degradation (Chain Scission, Cross-linking) Hydroperoxide->Degradation Secondary_AO Secondary Antioxidant (DLTDP, R-S-R) Hydroperoxide->Secondary_AO Hydroperoxide Decomposition Stable_Products Stable Products Primary_AO->Stable_Products Secondary_AO->Stable_Products

References

Application Notes and Protocols for the Esterification of 3,3'-Sulfinylbispropionic Acid to Didodecyl 3,3'-sulfinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didodecyl 3,3'-sulfinylbispropionate is a long-chain diester with potential applications in various fields, including as a lipophilic antioxidant and a functional excipient in drug delivery systems. Its structure, featuring a polar sulfoxide group and nonpolar dodecyl chains, imparts unique solubility and interfacial properties. This document provides detailed protocols for the synthesis of didodecyl 3,3'-sulfinylbispropionate via Fischer esterification of 3,3'-sulfinylbispropionic acid and dodecanol. It also includes methods for purification and characterization, along with potential applications relevant to the pharmaceutical sciences. The sulfoxide moiety, in particular, is known to possess antioxidant and anti-inflammatory properties, making this compound a subject of interest for drug formulation and development.[1][2]

Application Notes

Didodecyl 3,3'-sulfinylbispropionate serves as a valuable molecule in pharmaceutical research and development due to its amphiphilic nature and inherent antioxidant properties attributed to the sulfoxide group.

Potential Applications:

  • Lipophilic Antioxidant: The sulfoxide group can act as a scavenger of reactive oxygen species, potentially protecting active pharmaceutical ingredients (APIs) susceptible to oxidative degradation within a formulation.[1][2] Its lipophilic nature allows for incorporation into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, to enhance the stability of both the carrier and the encapsulated drug.[3][4][5]

  • Excipient in Topical and Transdermal Formulations: The compound's properties may enhance the penetration of APIs through the skin by modifying the properties of the stratum corneum. The long dodecyl chains can integrate into the lipid matrix of the skin, while the polar sulfoxide head group can interact with the polar components, potentially increasing drug solubility and partitioning into the skin.

  • Component of Controlled-Release Formulations: The long alkyl chains of didodecyl 3,3'-sulfinylbispropionate can contribute to the formation of a lipid matrix in solid dosage forms, enabling the controlled release of an embedded API. This is particularly useful for oral dosage forms where a sustained release profile is desired.

  • Stabilizer for Emulsions and Suspensions: Its amphiphilic character suggests potential utility as a stabilizer in emulsion and suspension formulations, preventing the coalescence of droplets or the aggregation of suspended particles.

Experimental Protocols

Protocol 1: Synthesis of Didodecyl 3,3'-sulfinylbispropionate via Fischer Esterification

This protocol outlines the synthesis of didodecyl 3,3'-sulfinylbispropionate using a classic Fischer esterification reaction.

Materials:

  • 3,3'-Sulfinylbispropionic acid

  • Dodecanol (Lauryl alcohol)

  • p-Toluenesulfonic acid monohydrate (PTSA) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, the Dean-Stark apparatus, and a reflux condenser, combine 3,3'-sulfinylbispropionic acid (1.0 eq), dodecanol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Solvent Addition: Add a sufficient volume of toluene to the flask to ensure adequate mixing and to fill the Dean-Stark trap.

  • Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC). A typical TLC solvent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is considered complete when no more water is collected and TLC analysis shows the disappearance of the starting carboxylic acid.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Diagram of the Experimental Workflow:

Esterification_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification Reactants 3,3'-Sulfinylbispropionic Acid Dodecanol p-Toluenesulfonic Acid Setup Round-bottom Flask with Dean-Stark Trap Reactants->Setup Solvent Toluene Solvent->Setup Reflux Heat to Reflux Setup->Reflux Vigorous Stirring Water_Collection Water Collection in Dean-Stark Trap Reflux->Water_Collection TLC TLC Analysis Reflux->TLC Cooling Cool to RT Washing Wash with NaHCO3, Water, and Brine Cooling->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Didodecyl 3,3'-sulfinylbispropionate Purification->Final_Product

Caption: Experimental workflow for the synthesis of didodecyl 3,3'-sulfinylbispropionate.

Protocol 2: Purification by Column Chromatography

The crude product can be purified by column chromatography on silica gel to remove unreacted dodecanol and other impurities.

Procedure:

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified didodecyl 3,3'-sulfinylbispropionate as a viscous oil or a waxy solid.

Protocol 3: Characterization of Didodecyl 3,3'-sulfinylbispropionate

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v)

    • Visualization: UV light (if the compound is UV active) and/or staining with a suitable agent (e.g., potassium permanganate stain).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in CDCl₃): Expected signals would include a triplet around 0.88 ppm (methyl groups of dodecyl chains), a broad singlet or multiplet around 1.26 ppm (methylene groups of dodecyl chains), a triplet around 4.1-4.2 ppm (methylene groups adjacent to the ester oxygen), and multiplets in the range of 2.8-3.2 ppm for the methylene groups adjacent to the sulfoxide group.

    • ¹³C NMR (in CDCl₃): Expected signals would include peaks for the carbonyl carbons of the ester groups (around 170 ppm), the methylene carbons adjacent to the ester oxygen, the methylene carbons of the dodecyl chains, and the methylene carbons adjacent to the sulfoxide group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretching of the ester group (around 1735 cm⁻¹).

    • A characteristic absorption band for the S=O stretching of the sulfoxide group (in the range of 1030-1070 cm⁻¹).

    • C-H stretching and bending vibrations from the long alkyl chains.

Data Presentation

The following table summarizes the expected and hypothetical quantitative data for the synthesis of didodecyl 3,3'-sulfinylbispropionate.

ParameterExpected/Hypothetical ValueMethod of Analysis
Reactant Ratios
3,3'-Sulfinylbispropionic Acid1.0 eq-
Dodecanol2.2 eq-
p-Toluenesulfonic Acid0.1 eq-
Reaction Conditions
SolventToluene-
TemperatureReflux (~110-120 °C)-
Reaction Time4-8 hoursTLC Monitoring
Yield and Purity
Crude Yield> 90%Gravimetric
Purified Yield75-85%Gravimetric
Purity> 95%HPLC or NMR
Characterization Data
TLC Rf value~0.4 (Hexane:EtOAc 4:1)TLC
¹H NMR (δ, ppm)See Protocol 3NMR Spectroscopy
¹³C NMR (δ, ppm)See Protocol 3NMR Spectroscopy
FTIR (ν, cm⁻¹)C=O: ~1735, S=O: ~1050FTIR Spectroscopy

Diagram of Signaling Pathway (Hypothetical Antioxidant Action):

This diagram illustrates a hypothetical mechanism of how the sulfoxide moiety in didodecyl 3,3'-sulfinylbispropionate might exert its antioxidant effect by scavenging reactive oxygen species (ROS).

Antioxidant_Action cluster_cellular_stress Cellular Oxidative Stress cluster_antioxidant_intervention Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Induces ROS_scavenging ROS Scavenging ROS->ROS_scavenging Sulfoxide Didodecyl 3,3'-sulfinylbispropionate (R-S(O)-R) Sulfoxide->ROS_scavenging Sulfone Oxidized Product (R-S(O)₂-R) ROS_scavenging->Cellular_Damage Prevents ROS_scavenging->Sulfone Oxidation

Caption: Hypothetical antioxidant action of didodecyl 3,3'-sulfinylbispropionate.

References

Troubleshooting & Optimization

Troubleshooting poor dispersion of Didodecyl 3,3'-sulphinylbispropionate in polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor dispersion of Didodecyl 3,3'-sulphinylbispropionate in polymer systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and how does it differ from Didodecyl 3,3'-thiodipropionate?

This compound is an organosulfur compound hypothesized to function as a secondary antioxidant or stabilizer in polymers.[1] Its primary role is to decompose hydroperoxides, which are unstable byproducts of polymer oxidation.[2]

It is structurally similar to the widely used secondary antioxidant Didodecyl 3,3'-thiodipropionate (DLTDP), with the key difference being the oxidation state of the sulfur atom. This compound contains a sulfoxide group (-S=O), making it significantly more polar than the thioether group (-S-) in DLTDP.[1][2] This increased polarity can affect its solubility and compatibility with different polymer matrices.[1][2]

Q2: I am observing poor dispersion of this compound in my polyolefin (e.g., PE, PP) formulation. What are the likely causes?

Poor dispersion of this additive in nonpolar polymers like polyethylene (PE) and polypropylene (PP) is likely due to polarity mismatch. The highly polar sulfoxide groups in this compound have limited compatibility with the nonpolar polymer matrix, leading to agglomeration of the additive particles.[2] Other contributing factors can include:

  • Inadequate Mixing/Compounding: Insufficient shear, temperature, or mixing time during the compounding process can fail to break down additive agglomerates.

  • High Loading Level: Exceeding the solubility limit of the additive in the polymer at a given processing temperature can lead to phase separation.

  • Particle Size of the Additive: A larger particle size of the additive powder can make it more difficult to disperse evenly.

Q3: What are the visible signs of poor dispersion?

Poor dispersion can manifest in several ways, including:

  • Visual Defects: Haziness, specks, or streaks in the final polymer product.

  • Inconsistent Product Performance: Variations in mechanical properties, thermal stability, or antioxidant performance throughout the material.

  • Processing Issues: Die build-up, filter screen blockage, and increased extruder torque during processing.

Q4: How can I improve the dispersion of this compound in my polymer formulation?

Several strategies can be employed to enhance the dispersion of polar additives in nonpolar polymer matrices:

  • Optimize Compounding Parameters:

    • Increase Mixing Intensity: Employing a twin-screw extruder with a high-shear screw design can provide the necessary energy to break down agglomerates.

    • Adjust Temperature Profile: Increasing the melt temperature can enhance the solubility of the additive, but care must be taken to avoid thermal degradation of the polymer or additive.

    • Increase Residence Time: A longer mixing time can allow for better distribution of the additive.

  • Utilize a Masterbatch:

    • A masterbatch is a concentrated mixture of the additive in a carrier resin that is compatible with the main polymer.[3][4][5] Using a masterbatch ensures better initial distribution of the additive and is a common industrial practice for improving dispersion.[3][5][6][7] The masterbatch can be prepared using a portion of the primary polymer or a more compatible polymer.

  • Surface Treatment of the Additive:

    • While less common for this type of additive, surface modification with a coupling agent or a non-polar coating could theoretically improve compatibility with the polymer matrix.[8]

  • Use of a Co-additive/Dispersing Aid:

    • Incorporating a small amount of a compatibilizer or a dispersing agent that has affinity for both the polar additive and the nonpolar polymer can help to bridge the interface and improve dispersion.

Quantitative Data Summary

The following table summarizes key properties and recommended starting parameters. Note that specific data for this compound is limited; therefore, data for the related compound Didodecyl 3,3'-thiodipropionate (DLTDP) is provided for reference.

PropertyThis compoundDidodecyl 3,3'-thiodipropionate (DLTDP) - Reference
Chemical Structure Contains a polar sulfoxide (-S=O) groupContains a nonpolar thioether (-S-) group
Molecular Weight ~530.84 g/mol [8]~514.84 g/mol [4]
Melting Point Not readily available40-42 °C[4]
Typical Loading Level 0.1 - 1.0% (as a secondary antioxidant, synergistic with a primary antioxidant)0.1 - 1.0% (often in a 1:1 to 4:1 ratio with a primary phenolic antioxidant)[9]
Recommended Processing Temperature (in Polyolefins) Start with parameters for the base polymer and adjust as needed to improve dispersion.Typically compounded in line with the processing window of the polyolefin (e.g., 180-240°C for PE/PP).

Experimental Protocols

Protocol 1: Assessment of Additive Dispersion via Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

This method allows for the visualization of the additive distribution within the polymer matrix by mapping the elemental composition.

Methodology:

  • Sample Preparation:

    • Cryo-fracture a sample of the polymer compound to expose a fresh, representative cross-section. This is preferable to cutting, which can smear the surface.

    • Mount the fractured sample on an SEM stub using conductive carbon tape.

    • If the polymer is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging under the electron beam.

  • SEM Imaging:

    • Insert the sample into the SEM chamber.

    • Obtain a clear backscattered electron (BSE) image of the cross-section at various magnifications (e.g., 100x, 500x, 2000x). BSE imaging can sometimes show contrast based on atomic number differences between the additive and the polymer.

  • EDS Analysis:

    • Select a representative area for EDS mapping.

    • Acquire an EDS spectrum to identify the elements present. For this compound, the key element to map is Sulfur (S), as it is absent in pure polyolefins.

    • Perform elemental mapping for Sulfur. A uniform distribution of the sulfur signal across the map indicates good dispersion. Agglomerates will appear as bright spots of high sulfur concentration.

Protocol 2: Quantification of Additive Concentration via High-Performance Liquid Chromatography (HPLC)

This protocol is for verifying the total concentration of the additive in the final compound and can be adapted to assess uniformity by testing samples from different locations.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of known concentration of pure this compound in a suitable solvent (e.g., acetonitrile or tetrahydrofuran).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the polymer samples.

  • Sample Extraction:

    • Accurately weigh a known amount of the polymer compound (e.g., 1-2 grams).

    • Dissolve the polymer in a suitable solvent (e.g., hot xylene for polyolefins).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol) and cool the solution.

    • Filter the solution to separate the precipitated polymer from the solvent containing the extracted additive.

    • Evaporate the solvent and redissolve the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water is a common starting point.

    • Detector: UV detector (wavelength to be determined based on the UV absorbance of the compound) or a mass spectrometer (MS) for higher specificity.

    • Inject the calibration standards to create a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting_Workflow A Poor Dispersion Identified (Visual Defects, Inconsistent Performance) B Is the loading level appropriate? (<1.0%) A->B C Reduce Loading Level B->C No D Review Compounding Process B->D Yes C->D E Is a twin-screw extruder being used? D->E F Consider using a high-shear compounding line E->F No G Optimize Screw Design & Speed (Increase Shear) E->G Yes J Is dispersion improved? F->J H Optimize Temperature Profile (Increase if possible) G->H I Increase Residence Time H->I I->J K Consider Using a Masterbatch J->K No M Problem Solved J->M Yes L Prepare masterbatch with compatible carrier resin K->L N Consult Technical Support K->N If not feasible L->J

Caption: Troubleshooting workflow for poor dispersion.

Interaction_Diagram cluster_0 Nonpolar Polymer Matrix (e.g., Polyethylene) cluster_1 Additive Agglomerate P Polymer Chains (-CH2-CH2-)n A1 This compound (Polar Head) P->A1 Poor Interaction (Repulsion) A2 This compound (Polar Head) A1->A2 Strong Self-Interaction (Polar Attraction) A3 ...

Caption: Polarity mismatch leading to agglomeration.

References

Technical Support Center: Optimizing Polymer Processing with Didodecyl 3,3'-thiodipropionate (DLTDP)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with polymers containing Didodecyl 3,3'-thiodipropionate (DLTDP), a secondary thioester antioxidant. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your processing temperatures and achieve desired product performance.

It is important to note that the subject of your query, "Didodecyl 3,3'-sulphinylbispropionate," is an oxidized form of Didodecyl 3,3'-thiodipropionate (DLTDP). DLTDP is the primary additive used to prevent such oxidation during polymer processing and end-use. This support center, therefore, focuses on the use of DLTDP.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Didodecyl 3,3'-thiodipropionate (DLTDP) in polymer processing?

A1: DLTDP is a secondary antioxidant that functions as a peroxide decomposer. During high-temperature processing, polymers can form hydroperoxides, which are unstable and can lead to degradation, such as chain scission, discoloration (yellowing), and loss of mechanical properties. DLTDP works by converting these harmful hydroperoxides into stable, non-radical products, thus protecting the polymer during processing and enhancing its long-term thermal stability. It is often used synergistically with primary antioxidants (hindered phenols) for comprehensive protection.[1]

Q2: What are the key physical properties of DLTDP to consider during processing?

A2: Understanding the physical properties of DLTDP is crucial for optimizing its incorporation into polymers. Key properties are summarized in the table below. The relatively low melting point of DLTDP ensures that it melts and disperses effectively at typical polymer processing temperatures.

PropertyValue
Chemical NameDidodecyl 3,3'-thiodipropionate
CAS Number123-28-4
Molecular FormulaC30H58O4S
Melting Point40-42 °C
AppearanceWhite crystalline flakes or powder
SolubilitySoluble in most organic solvents, insoluble in water

Q3: At what concentration should DLTDP be used?

A3: The optimal concentration of DLTDP depends on the polymer type, processing conditions, and the desired level of stability. Generally, it is used in concentrations ranging from 0.1% to 0.5% by weight. For demanding applications, this concentration can be higher. It is often used in combination with a primary antioxidant, with typical ratios of secondary to primary antioxidant ranging from 2:1 to 4:1.

Q4: Can DLTDP be used in combination with other additives?

A4: Yes, DLTDP is most effective when used in synergy with primary antioxidants, such as hindered phenols. The primary antioxidant scavenges free radicals, while DLTDP decomposes peroxides. This combination provides a more comprehensive stabilization package. DLTDP is also compatible with other common polymer additives like light stabilizers, acid scavengers, and processing aids.

Troubleshooting Guide

This guide addresses common issues encountered when processing polymers containing DLTDP.

Issue 1: Discoloration (Yellowing) of the Final Product

Possible Cause Troubleshooting Action
Excessive Processing Temperature: The processing temperature is too high, leading to thermal degradation of the polymer or the antioxidant itself.1. Gradually reduce the processing temperature in increments of 5-10°C and observe the effect on color. 2. Ensure the residence time in the extruder or molding machine is not excessively long.[2]
Insufficient Antioxidant Concentration: The level of DLTDP and/or primary antioxidant is too low to prevent oxidation.1. Increase the concentration of the DLTDP or the primary antioxidant in the formulation. 2. Evaluate the synergistic ratio of primary to secondary antioxidant.
Oxygen Exposure: Excessive exposure to air during processing can accelerate oxidation.1. Ensure a proper melt seal in the extruder feed throat. 2. Consider using a nitrogen purge in the feed hopper.
Degradation of DLTDP: At very high temperatures, the thioester can oxidize to sulfoxides and sulfones, which may be less effective.[3]1. Lower the processing temperature to a range where DLTDP is effective without degrading. 2. Use analytical techniques like FTIR to check for the presence of sulfoxide or sulfone groups.

Issue 2: Poor Mechanical Properties (e.g., Brittleness, Low Impact Strength)

Possible Cause Troubleshooting Action
Polymer Degradation: Chain scission of the polymer has occurred due to inadequate stabilization during processing.1. Follow the steps for troubleshooting discoloration to improve the antioxidant package and optimize processing temperature. 2. Measure the Melt Flow Index (MFI) of the processed polymer; a significant increase in MFI suggests degradation.
Poor Dispersion of DLTDP: The antioxidant is not evenly distributed throughout the polymer matrix, leading to localized areas of degradation.1. Ensure the masterbatch containing DLTDP is of high quality and well-dispersed. 2. Check for proper mixing in the extruder (e.g., screw design, mixing elements). 3. Given DLTDP's low melting point, ensure the processing temperature is sufficiently above 42°C in the initial zones of the extruder to facilitate melting and mixing.

Issue 3: Surface Defects (e.g., Blooming, Plate-out)

Possible Cause Troubleshooting Action
Supersaturation of DLTDP: The concentration of DLTDP exceeds its solubility in the polymer at room temperature, causing it to migrate to the surface (blooming).1. Reduce the concentration of DLTDP in the formulation. 2. Cool the polymer part more slowly after processing to allow the additive to remain in solution.
Incompatibility: Although generally compatible, high loadings in certain polymers can lead to exudation.1. Consult polymer and additive compatibility charts. 2. Consider using a different secondary antioxidant with higher solubility in the specific polymer.
Low Processing Temperature: The antioxidant may not have fully dissolved in the polymer melt, leading to poor dispersion and subsequent blooming.1. Ensure the processing temperature is high enough for complete dissolution of DLTDP.

Recommended Processing Temperature Ranges

The optimal processing temperature will depend on the specific grade of the polymer, the equipment used, and the presence of other additives. The following table provides general processing temperature guidelines for common polymers where DLTDP is used. It is crucial to start at the lower end of the range and gradually increase the temperature as needed.

PolymerProcessing MethodTypical Temperature Range (°C)
Polyethylene (LDPE, HDPE) Extrusion / Injection Molding180 - 240
Polypropylene (PP) Extrusion / Injection Molding200 - 250
Polyvinyl Chloride (PVC) - Rigid Extrusion160 - 190
Acrylonitrile Butadiene Styrene (ABS) Injection Molding210 - 240

Experimental Protocols

To determine the optimal processing temperature for your specific polymer-DLTDP formulation, a systematic approach is recommended.

Protocol 1: Determining the Oxidation Induction Time (OIT) using Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of the polymer formulation at different isothermal temperatures. A longer OIT indicates better thermal stability.[4][5][6][7][8]

Methodology:

  • Sample Preparation: Prepare several batches of your polymer compound with a fixed concentration of DLTDP and any other additives. Process these batches at a range of temperatures (e.g., in 10°C increments within the recommended processing window).

  • DSC Analysis:

    • Place a small sample (5-10 mg) of the processed polymer in an aluminum DSC pan.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, switch the gas to oxygen.

    • Record the time until the onset of the exothermic oxidation peak. This is the OIT.

  • Data Analysis: Compare the OIT values for samples processed at different temperatures. The processing temperature that yields the longest OIT is indicative of better preservation of the antioxidant's efficacy.

Protocol 2: Monitoring Degradation using Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To detect the formation of degradation products (e.g., carbonyl groups) in the polymer after processing at different temperatures.

Methodology:

  • Sample Preparation: Use the same set of samples prepared for the DSC analysis.

  • FTIR Analysis:

    • Obtain an FTIR spectrum of each processed sample.

    • Monitor the region for carbonyl group formation (typically around 1700-1750 cm⁻¹).[9]

  • Data Analysis: An increase in the carbonyl peak intensity indicates a higher level of polymer degradation. The optimal processing temperature will show the least amount of carbonyl formation.

Protocol 3: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation temperature of the polymer formulation.

Methodology:

  • Sample Preparation: Use the same set of samples.

  • TGA Analysis:

    • Heat a small sample (5-10 mg) in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

  • Data Analysis: Compare the onset temperature of degradation for samples processed at different temperatures. A higher degradation temperature indicates better thermal stability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Polymer + DLTDP Blend Extrude Process at Varying Temperatures (e.g., T1, T2, T3) Prep->Extrude DSC DSC (OIT) Analysis Extrude->DSC FTIR FTIR Analysis (Carbonyl Index) Extrude->FTIR TGA TGA Analysis (Degradation Temp) Extrude->TGA Eval Compare Results: - Maximize OIT - Minimize Carbonyl Formation - Maximize Degradation Temp DSC->Eval FTIR->Eval TGA->Eval Optimum Determine Optimal Processing Temperature Eval->Optimum

Experimental workflow for optimizing processing temperature.

Troubleshooting_Logic Start Processing Issue (e.g., Yellowing) Check_Temp Is processing temperature within recommended range? Start->Check_Temp Check_Conc Is antioxidant concentration adequate? Check_Temp->Check_Conc Yes Adjust_Temp Lower Temperature Check_Temp->Adjust_Temp No Check_Disp Is dispersion of DLTDP uniform? Check_Conc->Check_Disp Yes Adjust_Conc Increase Concentration Check_Conc->Adjust_Conc No Improve_Mix Improve Mixing Check_Disp->Improve_Mix No Solution Problem Resolved Check_Disp->Solution Yes Adjust_Temp->Solution Adjust_Conc->Solution Improve_Mix->Solution

Troubleshooting logic for processing issues.

Antioxidant_Synergy Polymer Polymer Chain Oxidation Oxidation (Heat, Shear) Polymer->Oxidation Radical Free Radical (R•) Oxidation->Radical Peroxide Peroxy Radical (ROO•) Radical->Peroxide + O2 Primary_AO Primary Antioxidant (e.g., Hindered Phenol) Radical->Primary_AO Radical Scavenging Hydroperoxide Hydroperoxide (ROOH) Peroxide->Hydroperoxide + RH Hydroperoxide->Radical Decomposition Degradation Polymer Degradation Hydroperoxide->Degradation DLTDP DLTDP (Secondary Antioxidant) Hydroperoxide->DLTDP Peroxide Decomposition Stable_Product1 Stable Product Primary_AO->Stable_Product1 Radical Scavenging Stable_Product2 Stable Alcohol DLTDP->Stable_Product2 Peroxide Decomposition

Synergistic mechanism of DLTDP and primary antioxidants.

References

Methods for purifying crude Didodecyl 3,3'-sulphinylbispropionate post-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Didodecyl 3,3'-sulphinylbispropionate. Here, you will find detailed information on post-synthesis purification methods to address common challenges encountered in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The primary impurities depend on the synthetic route. Since a common synthesis involves the esterification of 3,3'-sulphinylbispropionic acid with dodecanol, you can expect the following:

  • Unreacted Starting Materials: 3,3'-Sulphinylbispropionic acid and Dodecanol.

  • Thioether Precursor: Didodecyl 3,3'-thiodipropionate, if the synthesis involves an oxidation step from the corresponding thioether.

  • Over-oxidized Product: Didodecyl 3,3'-sulfonylbispropionate, if the oxidation of the thioether is not well-controlled.

  • Residual Solvents and Catalysts: Solvents and any catalysts used during the esterification or oxidation steps.

Q2: Which purification techniques are most effective for crude this compound?

A2: The two most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. It allows for the qualitative assessment of the separation of the desired product from its impurities.

Troubleshooting Guides

Recrystallization

Problem: My this compound oils out during recrystallization instead of forming crystals.

  • Cause: The solvent system may be too good a solvent, or the cooling process is too rapid. The long dodecyl chains in the molecule can also contribute to oiling out.

  • Solution:

    • Solvent Selection: Use a solvent system where the compound is highly soluble when hot and poorly soluble when cold. A two-solvent system is often effective. Good starting points are mixtures of a polar solvent (like ethanol or acetone) with a non-polar solvent (like hexane or heptane).

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.

    • Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Problem: The purity of my product does not improve significantly after recrystallization.

  • Cause: The chosen solvent may not effectively differentiate between the product and a key impurity. Some impurities may co-crystallize with the product.

  • Solution:

    • Solvent Screening: Perform small-scale recrystallization trials with a variety of solvent systems to find one that leaves the majority of the impurities in the mother liquor.

    • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.

    • Alternative Method: If recrystallization is ineffective, consider column chromatography.

Column Chromatography

Problem: My product is degrading on the silica gel column.

  • Cause: Sulfoxides can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.

  • Solution:

    • Use Neutral or Basic Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Deactivate Silica Gel: If you must use silica gel, you can deactivate it by pre-treating it with a small percentage of a base, such as triethylamine, in your eluent system.

    • Swift Chromatography: Do not let the compound sit on the column for an extended period. Use flash chromatography to expedite the separation.

Problem: I am getting poor separation between my product and an impurity.

  • Cause: The eluent system does not have the optimal polarity to resolve the compounds.

  • Solution:

    • TLC Optimization: Before running the column, optimize the solvent system using TLC. Aim for a retention factor (Rf) of around 0.2-0.4 for your product. A good starting point for developing a TLC solvent system for sulfoxides is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.

    • Gradient Elution: Employ a gradient elution on your column. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.

Data Presentation

Table 1: Suggested Recrystallization Solvent Systems

Solvent System (v/v)ProcedureExpected Outcome
Ethanol/WaterDissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Cool slowly.The product should crystallize, leaving more polar impurities in the solvent mixture.
Acetone/HexaneDissolve the crude product in a minimal amount of hot acetone. Add hexane at room temperature until turbidity persists. Reheat to dissolve and then cool slowly.Effective for removing non-polar impurities which will remain in the hexane-rich solvent.
Heptane/Ethyl AcetateDissolve the crude product in a minimal amount of hot ethyl acetate. Add heptane until the solution becomes cloudy. Reheat to clarify and then cool slowly.Good for separating compounds with moderate polarity differences.

Table 2: Typical Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh) or Neutral Alumina
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (e.g., from 95:5 to 70:30)
Loading Technique Dry loading is preferred for better resolution.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Heat the solution to boiling.

  • Slowly add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel or neutral alumina in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Load the Column: Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting with the initial low-polarity solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., in 5% increments).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Thin-Layer Chromatography (TLC) Analysis
  • Prepare the TLC Plate: Use a silica gel coated TLC plate.

  • Spot the Plate: Dissolve a small amount of the crude material and the purified fractions in a suitable solvent (e.g., ethyl acetate). Spot them on the TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a suitable solvent system (e.g., 80:20 Hexane/Ethyl Acetate).

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots. Since this compound does not have a strong chromophore, visualization may require a staining agent. A potassium permanganate stain is often effective for visualizing sulfoxides.

Mandatory Visualization

Purification_Workflow Crude_Product Crude Didodecyl 3,3'-sulphinylbispropionate TLC_Analysis_1 TLC Analysis of Crude Crude_Product->TLC_Analysis_1 Decision_1 Purity Assessment TLC_Analysis_1->Decision_1 Recrystallization Recrystallization Decision_1->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Decision_1->Column_Chromatography Complex Mixture TLC_Analysis_2 TLC of Fractions/Crystals Recrystallization->TLC_Analysis_2 Waste Impurities in Mother Liquor/Fractions Recrystallization->Waste Column_Chromatography->TLC_Analysis_2 Column_Chromatography->Waste TLC_Analysis_2->Recrystallization Impure TLC_Analysis_2->Column_Chromatography Impure Pure_Product Pure Product TLC_Analysis_2->Pure_Product Pure

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Crude Product Oils Out During Recrystallization Check_Solvent Is the solvent system appropriate? Start->Check_Solvent Check_Cooling Is the cooling rate too fast? Check_Solvent->Check_Cooling Yes Change_Solvent Select a less-solubilizing solvent or a two-solvent system. Check_Solvent->Change_Solvent No Slow_Cooling Allow solution to cool slowly to room temperature. Check_Cooling->Slow_Cooling Yes Induce_Crystallization Try scratching or seeding. Check_Cooling->Induce_Crystallization No Change_Solvent->Start Success Crystal Formation Slow_Cooling->Success Induce_Crystallization->Success

Caption: Troubleshooting guide for when the product oils out during recrystallization.

Addressing analytical interference from Didodecyl 3,3'-sulphinylbispropionate in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Analytical Interference from Didodecyl 3,3'-sulphinylbispropionate

This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for identifying and mitigating analytical interference caused by this compound in mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my mass spectrometry results?

A1: this compound is a chemical compound used as a secondary antioxidant and stabilizer in various polymers, such as polypropylene.[1] It can leach from common laboratory consumables like pipette tips, and sample vials, especially when organic solvents are used, leading to contamination of your samples.[2][3] Its presence can cause unexpected peaks, ion suppression, or enhancement of your analyte's signal, leading to inaccurate quantification and data interpretation.

Q2: What are the common signs of interference from this compound in my mass spectrometry data?

A2: Common indicators of this interference include:

  • The appearance of a consistent, non-analyte peak in multiple samples and blanks.

  • Poor reproducibility of analyte signal intensity.

  • Suppression or enhancement of the analyte signal, leading to inaccurate quantification.

  • The presence of unexpected adducts or fragment ions in the mass spectrum.

Q3: From which common laboratory plastics can this compound leach?

A3: The structural analog of this compound, Didodecyl 3,3'-thiodipropionate (DDTDP), and its oxidative products (including the sulphinyl version) are known to leach from polypropylene tubes.[2][3] Therefore, it is highly probable that this compound can also leach from polypropylene labware. Caution should also be exercised with other plastics, and testing for leachables is recommended when encountering persistent contamination.

Q4: Can this interference be sporadic?

A4: Yes, the extent of leaching can vary depending on factors such as the solvent used, contact time, temperature, and the specific batch of plasticware. This variability can lead to inconsistent and sporadic interference, making it challenging to diagnose.

Troubleshooting Guide

This section provides a step-by-step guide to help you identify and resolve interference from this compound.

Problem: I see a persistent, unidentified peak in my chromatogram.

Step 1: Initial Identification

  • Hypothesize the Interference: The primary suspect is this compound or its further oxidized sulfone form. The molecular weight of this compound is 530.84 g/mol . Look for corresponding ions in your mass spectrum, such as [M+H]+ at m/z 531.4, [M+Na]+ at m/z 553.4, or [M+NH4]+ at m/z 548.4 in positive ion mode.

  • Workflow for Identification:

    Start Unidentified Peak Observed Check_Blanks Analyze Solvent Blank Start->Check_Blanks Analyze_Sample Analyze Sample in Glassware Check_Blanks->Analyze_Sample Compare Compare Chromatograms Analyze_Sample->Compare MS_Analysis High-Resolution MS/MS Compare->MS_Analysis Peak Persists Identify Identify Compound MS_Analysis->Identify End Interference Confirmed Identify->End

    Caption: Workflow for interference identification.

Step 2: Confirming the Source

  • Isolate the Variable: Prepare a sample using only glass labware and compare it to a sample prepared using your standard plastic labware. If the peak is absent or significantly reduced in the sample prepared with glassware, it strongly suggests leaching from plastic consumables.

  • Extraction Test: To confirm, intentionally extract from your plasticware. Fill a polypropylene tube with the solvent used in your sample preparation, vortex or sonicate for a few minutes, and then analyze the solvent.

Problem: My analyte signal is suppressed or enhanced, leading to poor quantitative accuracy.

Step 1: Assess Matrix Effects

  • Post-extraction Spike: Prepare two sample sets. In the first set, spike your analyte into the matrix after the extraction process. In the second set, spike your analyte into the clean solvent. A significant difference in the analyte response between the two sets indicates matrix effects, which could be caused by co-eluting leachables like this compound.

Step 2: Chromatographic Separation

  • Optimize Your LC Method: The goal is to chromatographically separate your analyte from the interfering compound. Since this compound is a relatively non-polar molecule, a robust reversed-phase method can be effective.

    • Illustrative LC Gradient:

      Time (min) % Mobile Phase A (e.g., Water + 0.1% Formic Acid) % Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid)
      0.0 95 5
      2.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

    • Logical Flow for Method Development:

      Start Interference Co-elutes with Analyte Modify_Gradient Adjust Gradient Slope Start->Modify_Gradient Check_Resolution Assess Resolution Modify_Gradient->Check_Resolution Change_Stationary_Phase Try Different Column Chemistry (e.g., C18, Phenyl-Hexyl) Change_Stationary_Phase->Modify_Gradient Check_Resolution->Change_Stationary_Phase Resolution < 1.5 Optimized Separation Achieved Check_Resolution->Optimized Resolution > 1.5

      Caption: LC method development workflow.

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Leaching
  • Solvent Selection: Whenever possible, use solvents with lower potential for leaching, such as water or methanol, for sample storage and preparation. Minimize the use of aggressive organic solvents like acetonitrile or THF in plastic containers.

  • Container Choice:

    • Ideal: Use certified low-leachable or silanized glass vials and labware for all steps of sample preparation and analysis.

    • Alternative: If plasticware is unavoidable, perform a pre-leaching rinse. Rinse the plasticware with the analysis solvent multiple times before use.

  • Minimize Contact Time and Temperature: Reduce the time your sample is in contact with plastic surfaces. Avoid storing samples in plastic containers for extended periods, especially at elevated temperatures.

  • Blank Analysis: Always include a "process blank" in your analytical run. This blank should be prepared using the same procedure and labware as your samples to monitor for background contamination.

Protocol 2: Identification of this compound by MS/MS
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and fragmentation analysis.

  • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.

  • Parent Ion Selection: Select the precursor ion corresponding to the protonated molecule ([M+H]⁺ at m/z 531.4) or other adducts observed in the full scan spectrum.

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

  • Expected Fragmentation: Based on the structure (a sulfoxide with two dodecyl ester chains), the fragmentation is expected to involve:

    • Neutral loss of the dodecyl chains.

    • Cleavage of the ester bonds.

    • Rearrangements involving the sulfoxide group.

    • Hypothetical Fragmentation Pathway:

      Parent [M+H]+ m/z 531.4 Frag1 Loss of Dodecene m/z 363.2 Parent->Frag1 Frag2 Loss of Dodecanol m/z 345.2 Parent->Frag2 Frag3 Cleavage at Sulfoxide (Multiple possibilities) Parent->Frag3

      Caption: Potential fragmentation of the interferent.

Quantitative Data Summary

The following tables provide illustrative data on the potential impact of this compound interference and the effectiveness of mitigation strategies. Note: These are example values and actual results may vary.

Table 1: Analyte Signal Suppression in the Presence of Co-eluting Interference

Analyte Concentration (ng/mL)Analyte Signal (cps) - No InterferenceAnalyte Signal (cps) - With InterferenceSignal Suppression (%)
110,0004,50055
1098,00048,00051
100950,000510,00046

Table 2: Effectiveness of Labware Choice on Interference Peak Area

Labware TypeSolventContact Time (hours)Interference Peak Area (arbitrary units)
PolypropyleneAcetonitrile241,500,000
PolypropyleneMethanol24350,000
GlassAcetonitrile24< 10,000 (Below Limit of Detection)

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate analytical interference from this compound, leading to more accurate and reliable mass spectrometry results.

References

Catalyst selection and optimization for Didodecyl 3,3'-sulphinylbispropionate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Didodecyl 3,3'-sulphinylbispropionate.

Experimental Workflow Overview

The synthesis of this compound is a two-step process. The first step is the esterification of 3,3'-thiodipropionic acid with dodecanol to form the precursor, Didodecyl 3,3'-thiodipropionate. The second step is the selective oxidation of the thioether group in this precursor to a sulfoxide.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Oxidation A 3,3'-Thiodipropionic Acid + Dodecanol B Didodecyl 3,3'-thiodipropionate A->B   Acid Catalyst (e.g., p-TSA) Heat, Water Removal    C Didodecyl 3,3'-thiodipropionate D This compound C->D   Oxidant (e.g., H₂O₂) Catalyst (Optional)   

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the first step (esterification)?

A1: In the esterification of 3,3'-thiodipropionic acid with dodecanol, an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of dodecanol. The catalyst speeds up the reaction, which would otherwise be very slow.

Q2: Why is it important to remove water during the esterification reaction?

A2: Esterification is a reversible reaction.[1] Water is a byproduct of the reaction. According to Le Chatelier's principle, removing a product as it is formed will shift the equilibrium towards the formation of more products.[1] Therefore, continuous removal of water is crucial to drive the reaction to completion and achieve a high yield of the desired ester, Didodecyl 3,3'-thiodipropionate.[1] This is often achieved by azeotropic distillation using a solvent like toluene and a Dean-Stark apparatus.[1]

Q3: What are the common catalysts for the selective oxidation of the thioether to a sulfoxide?

A3: A variety of catalysts can be used for the selective oxidation of thioethers. For a "green" and efficient oxidation, hydrogen peroxide (H₂O₂) is a common oxidant.[2][3][4] While the reaction can sometimes proceed without a catalyst in a suitable solvent like glacial acetic acid, catalysts are often employed to improve selectivity and reaction rates.[2][3] These can include transition metal catalysts, such as those based on manganese, or solid-supported catalysts like silica-based tungstate.[5][6] Photocatalytic systems using dyes like eosin Y have also been reported for similar transformations.

Q4: How can I avoid over-oxidation to the sulfone?

A4: Over-oxidation to the corresponding sulfone is a common side reaction.[5] To minimize this, several strategies can be employed:

  • Control of Stoichiometry: Use a controlled amount of the oxidizing agent, typically close to a 1:1 molar ratio of oxidant to thioether.

  • Reaction Temperature: Keep the reaction temperature low, as higher temperatures can promote over-oxidation.

  • Choice of Catalyst and Oxidant: Some catalyst-oxidant systems are inherently more selective for sulfoxide formation. For example, using hydrogen peroxide with certain catalysts can provide high selectivity.[5]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further oxidation of the sulfoxide.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Esterification: When using strong acid catalysts like sulfuric acid, handle with care as they are corrosive. The reaction is typically heated, so appropriate precautions against burns should be taken. If using toluene for water removal, ensure proper ventilation as it is flammable and has associated health risks.

  • Oxidation: Hydrogen peroxide, especially at higher concentrations, is a strong oxidizer and can cause skin and eye irritation. Some metal catalysts can be toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Troubleshooting Guides

Step 1: Esterification of 3,3'-Thiodipropionic Acid
Problem Possible Cause(s) Suggested Solution(s)
Low yield of Didodecyl 3,3'-thiodipropionate 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Loss of product during workup.1. Ensure efficient water removal using a Dean-Stark trap or other methods.[1] Consider using a larger excess of one reactant (dodecanol) to shift the equilibrium.[1] 2. Increase the catalyst loading (e.g., from 1 mol% to 2-5 mol% of the carboxylic acid). 3. Optimize the purification steps. Ensure complete extraction and minimize transfers.
Reaction is very slow 1. Low reaction temperature. 2. Inactive or insufficient catalyst.1. Increase the reaction temperature. For toluene, this would be the reflux temperature (~110 °C). 2. Use fresh, high-purity catalyst. Check the recommended catalyst loading for similar esterifications.
Product is contaminated with starting materials 1. Incomplete reaction. 2. Inefficient purification.1. Extend the reaction time and ensure water is no longer being collected. 2. During workup, wash the organic layer thoroughly with a base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, followed by a brine wash. Unreacted dodecanol can be removed by column chromatography or vacuum distillation.
Step 2: Selective Oxidation to this compound
Problem Possible Cause(s) Suggested Solution(s)
Low yield of sulfoxide 1. Incomplete reaction. 2. Over-oxidation to the sulfone.1. Increase the reaction time or slightly increase the temperature. Ensure proper mixing. 2. Decrease the amount of oxidant. Monitor the reaction closely by TLC or another analytical method and quench the reaction as soon as the starting material is consumed.
Significant amount of sulfone byproduct is formed 1. Excess oxidant. 2. High reaction temperature. 3. Non-selective catalyst.1. Use a stoichiometric amount of the oxidant (e.g., 1.0-1.2 equivalents of H₂O₂).[5] 2. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). 3. Screen different catalysts known for selective sulfoxidation. A metal-free system with H₂O₂ in glacial acetic acid can be effective.[2][3]
Reaction does not start 1. Inactive oxidant or catalyst. 2. Low temperature.1. Use a fresh bottle of hydrogen peroxide, as it can decompose over time. Ensure the catalyst is active. 2. Gently warm the reaction mixture if it is being run at a very low temperature.
Difficulty in isolating the product 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate). Perform multiple extractions. 2. Add a small amount of brine to the separation funnel to help break the emulsion.

Catalyst Selection and Optimization Data

The following table summarizes potential catalysts for the two-step synthesis with expected performance based on literature for similar reactions.

Reaction Step Catalyst Typical Loading Solvent Temperature (°C) Expected Yield Selectivity (for Sulfoxide) Reference
Esterification p-Toluenesulfonic acid (p-TSA)1-5 mol%Toluene110-120 (reflux)>90%N/A[7][8][9]
Esterification Sulfuric Acid (H₂SO₄)1-5 mol%Toluene110-120 (reflux)>90%N/A[10]
Esterification Solid Acid Catalysts (e.g., Zeolites)5-15 wt%Toluene120-150Variable, can be >85%N/A[11]
Oxidation None (with H₂O₂)N/AGlacial Acetic AcidRoom Temp.HighGood to Excellent[2][3]
Oxidation Tantalum Carbide (with H₂O₂)CatalyticAcetonitrileRoom Temp.HighExcellent[5]
Oxidation Silica-based Tungstate (with H₂O₂)CatalyticWaterRoom Temp.>90%Excellent[5]
Oxidation Mn₂ZnO₄ Nanoparticles (with H₂O₂)CatalyticEthanolRoom Temp.HighExcellent[6]

Experimental Protocols

Protocol 1: Synthesis of Didodecyl 3,3'-thiodipropionate (Esterification)

G start Start reactants 1. Combine 3,3'-thiodipropionic acid, dodecanol, p-TSA, and toluene in a flask. start->reactants setup 2. Set up for reflux with a Dean-Stark trap. reactants->setup reflux 3. Heat the mixture to reflux. Collect water in the trap. setup->reflux monitor 4. Monitor reaction progress by TLC or until no more water is collected. reflux->monitor cool 5. Cool the reaction mixture to room temperature. monitor->cool wash1 6. Wash with saturated NaHCO₃ solution. cool->wash1 wash2 7. Wash with brine. wash1->wash2 dry 8. Dry the organic layer over anhydrous Na₂SO₄. wash2->dry concentrate 9. Concentrate under reduced pressure. dry->concentrate purify 10. Purify by column chromatography (if necessary). concentrate->purify end End purify->end

Caption: Experimental workflow for the esterification step.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3,3'-thiodipropionic acid (1 equivalent), dodecanol (2.2 equivalents), p-toluenesulfonic acid monohydrate (0.05 equivalents), and toluene (approximately 2 mL per gram of carboxylic acid).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[9]

  • Continue refluxing until no more water is collected in the trap (typically 4-6 hours). Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Didodecyl 3,3'-thiodipropionate.

Protocol 2: Synthesis of this compound (Oxidation)

G start Start dissolve 1. Dissolve Didodecyl 3,3'-thiodipropionate in glacial acetic acid. start->dissolve cool_ice 2. Cool the solution in an ice bath. dissolve->cool_ice add_h2o2 3. Add 30% hydrogen peroxide dropwise with stirring. cool_ice->add_h2o2 stir 4. Stir at room temperature. add_h2o2->stir monitor 5. Monitor reaction progress by TLC. stir->monitor neutralize 6. Neutralize with aqueous NaOH solution. monitor->neutralize extract 7. Extract the product with dichloromethane. neutralize->extract dry 8. Dry the organic layer over anhydrous Na₂SO₄. extract->dry concentrate 9. Concentrate under reduced pressure. dry->concentrate end End concentrate->end

Caption: Experimental workflow for the selective oxidation step.

Methodology:

  • Dissolve Didodecyl 3,3'-thiodipropionate (1 equivalent) in glacial acetic acid (approximately 4 mL per gram of thioether) in a round-bottom flask with a magnetic stirrer.[2][3]

  • Cool the solution in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Once the reaction is complete, carefully neutralize the solution with a cold aqueous sodium hydroxide solution (e.g., 4 M) until the pH is approximately 7.[2]

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by recrystallization or column chromatography may be performed if necessary.

References

Preventing over-oxidation of Didodecyl 3,3'-sulphinylbispropionate to its sulfone analog

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the over-oxidation of Didodecyl 3,3'-sulphinylbispropionate to its sulfone analog during the oxidation of Didodecyl 3,3'-thiodipropionate (DDTDP).

Troubleshooting Guides

Problem 1: Significant formation of the sulfone byproduct is observed.

Possible Causes & Solutions:

  • Excessive Oxidant: The stoichiometry of the oxidant is critical. Even a small excess can lead to over-oxidation.

    • Solution: Carefully calculate and use a stoichiometric amount or a slight sub-stoichiometric amount of the oxidizing agent. A good starting point is 1.0 to 1.1 equivalents of the oxidant.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can result in the slower oxidation of the sulfoxide to the sulfone.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material (DDTDP) is consumed or when the desired sulfoxide is the major product.

  • Elevated Reaction Temperature: Higher temperatures increase the rate of both the desired oxidation and the undesired over-oxidation. The activation energy for sulfone formation is often higher, making this process more sensitive to temperature increases.

    • Solution: Maintain a low and consistent reaction temperature. Start with cooling the reaction mixture in an ice bath (0 °C) and allow it to slowly warm to room temperature while monitoring. For highly exothermic reactions, active cooling might be necessary throughout the process.

Problem 2: The reaction is slow or incomplete.

Possible Causes & Solutions:

  • Insufficient Oxidant: While avoiding excess is crucial, too little oxidant will result in incomplete conversion of the starting material.

    • Solution: If monitoring shows a stalled reaction with significant starting material remaining, add a small, measured portion of the oxidant and continue to monitor.

  • Low Reaction Temperature: While low temperatures are good for selectivity, they can also significantly slow down the reaction rate.

    • Solution: If the reaction is too slow at 0 °C, allow it to proceed at room temperature. A modest increase in temperature (e.g., to 30-40 °C) can be cautiously explored while carefully monitoring for sulfone formation.

  • Poor Solubility: Didodecyl 3,3'-thiodipropionate has long alkyl chains and may have limited solubility in certain polar solvents at low temperatures.[1][2]

    • Solution: Choose a solvent system that dissolves both the substrate and the oxidant. A co-solvent system, such as dichloromethane/acetic acid or acetone/water, might be necessary. Gentle warming can be used to aid dissolution before cooling for the reaction.

  • Catalyst Inactivity (if applicable): If using a catalyst, it may be poisoned or deactivated.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider catalyst loading and ensure homogeneous mixing.

Problem 3: Difficulty in purifying the sulfoxide from the starting material and sulfone.

Possible Causes & Solutions:

  • Similar Polarity: The sulfide, sulfoxide, and sulfone may have close Rf values on TLC, making column chromatography challenging.

    • Solution:

      • Column Chromatography: Use a high-performance silica gel and a carefully optimized eluent system. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.

      • Recrystallization: If the sulfoxide is a solid, recrystallization can be a highly effective purification method. The difference in polarity and crystal packing between the three compounds can be exploited. Test various solvents and solvent mixtures to find optimal conditions.

      • Preparative HPLC: For high-purity requirements and smaller scales, preparative reverse-phase HPLC can provide excellent separation.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent to use for the selective oxidation of Didodecyl 3,3'-thiodipropionate?

A1: Several oxidizing agents can be used, with the choice depending on the desired scale, cost, and environmental considerations. Hydrogen peroxide is a "green" and cost-effective option that shows high selectivity when used under controlled conditions.[3] Other effective reagents include sodium periodate, sodium hypochlorite, and m-chloroperoxybenzoic acid (mCPBA).[4][5] The key to success is not just the reagent itself, but the precise control of reaction conditions.

Q2: How can I monitor the progress of the oxidation reaction?

A2:

  • Thin Layer Chromatography (TLC): This is a quick and easy method for qualitative monitoring. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting sulfide, the sulfoxide product, and the sulfone byproduct. The sulfoxide will be more polar than the sulfide and less polar than the sulfone.

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): This can provide quantitative information on the relative amounts of the three components. Derivatization might be necessary for these high-molecular-weight compounds.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a UV or evaporative light scattering detector (ELSD) is an excellent method for both qualitative and quantitative analysis of the reaction mixture.[6][7][8]

Q3: What are the optimal reaction conditions to maximize the yield of the sulfoxide?

A3: The optimal conditions will depend on the chosen oxidant. However, some general principles apply:

  • Temperature: Low temperatures (0 °C to room temperature) are generally preferred to disfavor the over-oxidation to the sulfone.[9]

  • Stoichiometry: Use a precise molar ratio of oxidant to sulfide, typically between 1.0 and 1.1 equivalents of the oxidant.

  • Solvent: A solvent that dissolves the starting material is crucial. For Didodecyl 3,3'-thiodipropionate, solvents like acetone, chloroform, or a mixture of a polar and non-polar solvent would be suitable.[1]

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further oxidation of the sulfoxide.

Q4: Are there any catalysts that can improve the selectivity of the reaction?

A4: Yes, various catalysts can enhance selectivity. For instance, silica-based tungstate catalysts have been shown to be effective for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide.[4][10] Metal-based tungstates like α-Ag2WO4 and NiWO4 have also been reported as efficient and selective catalysts.[11] Manganese porphyrins are another class of effective molecular electrocatalysts for this transformation.[4]

Q5: What is the expected order of elution for the sulfide, sulfoxide, and sulfone in normal-phase and reverse-phase chromatography?

A5:

  • Normal-Phase Chromatography (e.g., silica gel TLC or column): The least polar compound elutes first. The order will be: Didodecyl 3,3'-thiodipropionate (sulfide) > this compound (sulfoxide) > Didodecyl 3,3'-sulfonylbispropionate (sulfone).

  • Reverse-Phase Chromatography (e.g., C18 HPLC column): The most polar compound elutes first. The order will be: Didodecyl 3,3'-sulfonylbispropionate (sulfone) > this compound (sulfoxide) > Didodecyl 3,3'-thiodipropionate (sulfide).

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Selective Sulfide to Sulfoxide Conversion

Oxidizing AgentTypical ConditionsSelectivity for SulfoxideAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) / Acetic Acid Room temperature, 1.1 eq. H₂O₂[3]High to Excellent"Green" byproduct (water), inexpensive, readily available.Can be slow, may require a catalyst for some substrates.
Sodium Periodate (NaIO₄) Methanol/water, 0-25 °C, 1 eq. NaIO₄ExcellentHigh selectivity, reliable.Produces inorganic salts as byproducts.
m-Chloroperoxybenzoic Acid (mCPBA) Dichloromethane, 0 °C to RT, 1 eq. mCPBAGood to ExcellentFast reactions, effective for a wide range of sulfides.Can be explosive, acidic byproduct needs to be removed.
Sodium Hypochlorite (NaOCl) Acetonitrile/water, RT, 1.1 eq. NaOClGoodInexpensive, readily available.Can lead to chlorinated byproducts, pH control may be needed.

Experimental Protocols

Protocol 1: Selective Oxidation using Hydrogen Peroxide in Acetic Acid

This protocol is adapted from a general method for the selective oxidation of sulfides.[3]

  • Dissolution: Dissolve Didodecyl 3,3'-thiodipropionate (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer. If solubility is an issue, a co-solvent like dichloromethane can be added.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). If the reaction is slow, allow it to warm to room temperature and continue stirring.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Monitoring Reaction Progress by HPLC

This is a general guideline for setting up an HPLC method.

  • System: A reverse-phase HPLC system with a C18 column and a UV detector (set at a low wavelength, e.g., 210 nm) or an ELSD.

  • Mobile Phase: A gradient of acetonitrile in water is a good starting point. For example, a linear gradient from 70% to 100% acetonitrile over 20 minutes.

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture, quench it (e.g., with a sodium thiosulfate solution if using a peroxide-based oxidant), and dilute it with the mobile phase.

  • Analysis: Inject the prepared sample and monitor the peak areas of the sulfide, sulfoxide, and sulfone to determine the reaction progress and selectivity.

Visualizations

Oxidation_Pathway DDTDP Didodecyl 3,3'-thiodipropionate (Sulfide) Sulfoxide This compound (Sulfoxide) DDTDP->Sulfoxide Desired Oxidation (Fast) Sulfone Didodecyl 3,3'-sulfonylbispropionate (Sulfone) Sulfoxide->Sulfone Over-oxidation (Slower, Undesired)

Caption: Reaction pathway for the oxidation of Didodecyl 3,3'-thiodipropionate.

Troubleshooting_Workflow Start High Sulfone Formation Detected Check_Oxidant Check Oxidant Stoichiometry Start->Check_Oxidant Check_Time Review Reaction Time Check_Oxidant->Check_Time 1.0-1.1 eq. Excess_Oxidant Reduce Oxidant to 1.0-1.05 eq. Check_Oxidant->Excess_Oxidant > 1.1 eq. Check_Temp Evaluate Reaction Temperature Check_Time->Check_Temp Optimal Too_Long Shorten Reaction Time & Monitor Closely Check_Time->Too_Long Prolonged Too_High Lower Reaction Temperature (e.g., 0 °C) Check_Temp->Too_High > RT

Caption: Troubleshooting workflow for excessive sulfone formation.

References

Challenges in the scale-up of Didodecyl 3,3'-sulphinylbispropionate production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Didodecyl 3,3'-sulphinylbispropionate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The primary laboratory-scale synthesis route is the esterification of 3,3'-sulphinylbispropionic acid with dodecanol.[1] This reaction is typically acid-catalyzed, following a Fischer-Speier esterification mechanism.[1]

Q2: What are the main challenges when scaling up the esterification process?

A2: Key challenges include managing the reversible nature of the reaction, ensuring efficient heat and mass transfer, preventing side reactions, and developing effective purification strategies for a high-molecular-weight, long-chain ester.

Q3: What are the known safety hazards associated with this compound?

A3: According to its Safety Data Sheet (SDS), this compound is a flammable solid and is harmful to aquatic life with long-lasting effects.[2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2] The compound is also reactive and poses a risk of ignition upon heating.[2]

Q4: What are the critical process parameters to monitor during the synthesis?

A4: Temperature, pressure (if removing water by vacuum), catalyst concentration, and the molar ratio of reactants are critical parameters.[1] Monitoring the removal of water is essential to drive the reaction towards the product.

Q5: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A5: High-Performance Liquid Chromatography (HPLC) is a primary method for both monitoring the reaction and assessing the purity of the final product.[1] It can effectively separate the desired sulfoxide from the unoxidized thioether precursor and the over-oxidized sulfone byproduct.[1] Fourier-Transform Infrared (FTIR) Spectroscopy is useful for identifying functional groups and confirming the product structure.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction The esterification reaction is reversible. Ensure efficient removal of water, a byproduct of the reaction, to drive the equilibrium towards the product side. On a larger scale, this can be achieved by azeotropic distillation or applying a vacuum.
Suboptimal Reactant Ratio While the stoichiometric ratio of 3,3'-sulphinylbispropionic acid to dodecanol is 1:2, using a slight excess of the alcohol can help to increase the conversion of the limiting reactant.[1]
Catalyst Inactivity Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not deactivated. Use an appropriate catalyst concentration.
Insufficient Reaction Time or Temperature Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. Optimize the reaction time and temperature to ensure the reaction goes to completion without significant byproduct formation.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Materials Improve the reaction conversion by optimizing reaction conditions (see Problem 1). During workup, unreacted 3,3'-sulphinylbispropionic acid can be removed by washing with a mild aqueous base. Excess dodecanol can be removed during purification steps like crystallization or column chromatography.
Formation of Sulfone Byproduct The sulphinyl group can be over-oxidized to a sulfonyl group.[1] This is more likely if the starting material for the acid, 3,3'-thiodipropionic acid, is oxidized to the sulfoxide in situ without careful control of the oxidizing agent. Use a well-defined starting material (3,3'-sulphinylbispropionic acid) or carefully control the stoichiometry of the oxidant if preparing it in a one-pot synthesis from the thioether.
Thermal Degradation Sulfoxides can be thermally unstable. Avoid excessively high temperatures during the reaction and purification steps. Upon heating, Didodecyl 3,3'-thiodipropionate (the precursor) can emit toxic fumes of sulfur oxides.[3]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is an oil or waxy solid at room temperature Purification by crystallization can be challenging. Explore different solvent systems for crystallization. A common technique for long-chain esters is recrystallization from a solvent like acetone at low temperatures.[4]
Inefficient Crystallization If crystallization is too rapid, impurities can be trapped in the crystal lattice. To slow down crystallization, you can use a larger volume of solvent and allow the solution to cool slowly.[5] Seeding the solution with a small crystal of the pure product can also promote the formation of larger, purer crystals.
Emulsion formation during aqueous workup Due to the long dodecyl chains, the product may act as a surfactant, leading to emulsions during extraction. Use brine washes to help break emulsions.

Experimental Protocols

Key Experiment: Laboratory-Scale Synthesis of this compound

This protocol is a general guideline based on the principles of Fischer esterification.

Materials:

  • 3,3'-Sulphinylbispropionic acid

  • Dodecanol (Lauryl alcohol)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane and Ethyl Acetate (for chromatography/crystallization)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,3'-sulphinylbispropionic acid (1.0 eq), dodecanol (2.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

low_yield_troubleshooting start Low Yield of This compound check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check catalyst activity incomplete->optimize_conditions water_removal Check Water Removal (Dean-Stark, vacuum) incomplete->water_removal purification_loss Investigate Purification Loss complete->purification_loss inefficient_water Inefficient Water Removal water_removal->inefficient_water Yes reactant_ratio Check Reactant Ratio water_removal->reactant_ratio No improve_water_removal Improve Water Removal: - Ensure proper setup of Dean-Stark - Apply vacuum inefficient_water->improve_water_removal adjust_ratio Adjust Reactant Ratio: - Use slight excess of dodecanol reactant_ratio->adjust_ratio optimize_purification Optimize Purification: - Alternative crystallization solvents - Adjust chromatography conditions purification_loss->optimize_purification

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of Fischer-Speier Esterification

fischer_esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Acid 3,3'-Sulphinylbispropionic Acid (R-COOH) Protonation Protonation of Carbonyl Oxygen Acid->Protonation Alcohol Dodecanol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst H+ (Acid Catalyst) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (H2O) Elimination->Water Ester This compound (R-COOR') Deprotonation->Ester Catalyst_Regen H+ (Catalyst Regenerated) Deprotonation->Catalyst_Regen

Caption: Key steps in the acid-catalyzed esterification.

Experimental Workflow for Synthesis and Purification

experimental_workflow start Start reactants Charge Reactants and Catalyst (3,3'-Sulphinylbispropionic acid, Dodecanol, p-TSA, Toluene) start->reactants reflux Heat to Reflux with Azeotropic Water Removal (Dean-Stark Trap) reactants->reflux monitor Monitor Reaction Progress (TLC/HPLC) reflux->monitor monitor->reflux Incomplete workup Aqueous Workup: - Water wash - NaHCO3 wash - Brine wash monitor->workup Complete dry_concentrate Dry Organic Layer (MgSO4) and Concentrate workup->dry_concentrate purify Purification: - Column Chromatography or - Recrystallization dry_concentrate->purify characterize Characterize Final Product (NMR, IR, HPLC) purify->characterize end End characterize->end

Caption: Synthesis and purification workflow.

References

Overcoming difficulties in characterizing Didodecyl 3,3'-sulphinylbispropionate in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of Didodecyl 3,3'-sulphinylbispropionate (DDSBP) in complex samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of DDSBP.

1. Poor Extraction Recovery of DDSBP from Polymer Matrix

Symptom Possible Cause(s) Suggested Solution(s)
Low or no detectable DDSBP in the extract.Inappropriate solvent selection: The polarity of the extraction solvent may not be suitable for the highly lipophilic DDSBP.- Use a solvent system with intermediate polarity. A mixture of a nonpolar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., isopropanol, acetone) can be effective. - Consider using a solvent that can swell the polymer matrix, facilitating the diffusion of DDSBP.[1][2]
Insufficient extraction time or temperature: The extraction conditions may not be vigorous enough to quantitatively remove DDSBP from the polymer.- Increase the extraction time. For techniques like Soxhlet extraction, 6-8 hours is a common starting point. - For accelerated solvent extraction (ASE), optimize the temperature and pressure. Higher temperatures can enhance extraction efficiency, but should be below the polymer's melting point.[2]
Sample particle size is too large: A smaller surface area-to-volume ratio can hinder efficient extraction.- Grind the polymer sample to a fine powder or use thin films to maximize the surface area exposed to the extraction solvent.[2]
Degradation of DDSBP during extraction: High temperatures or reactive solvents could potentially degrade the sulfoxide moiety.- Use the lowest effective temperature for extraction. - Perform a recovery study by spiking a known amount of DDSBP standard into a blank polymer matrix and analyzing the extract to assess for degradation.

2. Chromatographic Issues during HPLC/UHPLC Analysis

Symptom Possible Cause(s) Suggested Solution(s)
Peak tailing: Asymmetrical peak shape with a trailing edge.Secondary interactions with the stationary phase: The polar sulfoxide group of DDSBP can interact with active sites on the silica-based column.- Use a high-purity, end-capped C18 or C8 column. - Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active silanol groups. - Optimize the mobile phase pH.
Column overload: Injecting too concentrated a sample.- Dilute the sample or reduce the injection volume.
Poor peak resolution: Co-elution with other sample components.Inadequate separation conditions: The mobile phase composition or gradient is not optimal.- Adjust the mobile phase composition. For reversed-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile, methanol) will decrease retention time. - Optimize the gradient profile (slope and duration) for better separation of complex mixtures. - Consider using a column with a different stationary phase chemistry.
Ghost peaks: Appearance of unexpected peaks in the chromatogram.Contamination: Carryover from previous injections or contamination of the mobile phase or sample solvent.- Implement a robust needle wash program on the autosampler. - Use high-purity solvents and filter them before use. - Run blank injections to identify the source of contamination.
Leaching from plasticware: DDSBP is an oxidation product of a common plastic additive and can leach from polypropylene lab consumables.[3]- Use glass or certified low-leachable plasticware for sample preparation and storage.[3]

3. Mass Spectrometry (MS) Detection Challenges

Symptom Possible Cause(s) Suggested Solution(s)
Low signal intensity or poor ionization efficiency. Suboptimal ionization source parameters: Incorrect settings for temperature, gas flows, or voltages.- Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters for the specific m/z of DDSBP. ESI in positive ion mode is often suitable for detecting sodium or proton adducts of such compounds.
Matrix effects: Co-eluting compounds from the sample matrix suppress the ionization of DDSBP.[4][5][6][7]- Improve sample clean-up using solid-phase extraction (SPE). - Optimize the chromatographic separation to resolve DDSBP from interfering matrix components.[4] - Use a matrix-matched calibration curve or the standard addition method for quantification.[8] - Employ an isotopically labeled internal standard if available.
In-source fragmentation or adduct formation. High fragmentor/cone voltage: Excessive energy in the ion source can cause the molecule to fragment before detection.- Optimize the fragmentor or cone voltage to maximize the intensity of the precursor ion and minimize fragmentation.
Presence of salts in the mobile phase or sample. - Use volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile salts. - Ensure adequate sample clean-up to remove salts.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the most effective method for extracting DDSBP from a complex polymer matrix like polypropylene?

    • A1: Accelerated Solvent Extraction (ASE) is a highly efficient technique that uses elevated temperatures and pressures to reduce extraction times and solvent consumption.[2] A common starting point for polypropylene is to use a mixture of isopropanol and cyclohexane at a temperature around 100-120°C. Soxhlet extraction with a suitable solvent mixture over several hours is also a reliable, albeit slower, method. For all methods, grinding the polymer to a fine powder is crucial for maximizing extraction efficiency.[2]

  • Q2: How can I minimize the risk of DDSBP degradation during sample preparation?

    • A2: DDSBP contains a sulfoxide group which can be susceptible to further oxidation or reduction under harsh conditions. To minimize degradation, it is advisable to use moderate temperatures during extraction and to avoid highly acidic or basic conditions. It is also good practice to protect samples from excessive light and to analyze them as soon as possible after preparation. Performing forced degradation studies can help identify conditions that lead to degradation.[9][10][11][12]

Chromatographic Analysis

  • Q3: What type of HPLC column is recommended for the analysis of DDSBP?

    • A3: A reversed-phase C18 or C8 column with high purity silica and end-capping is generally suitable for separating the lipophilic DDSBP from other components. A particle size of less than 3 µm (for UHPLC) will provide higher resolution and faster analysis times.

  • Q4: I am observing significant peak tailing for my DDSBP standard. What can I do to improve the peak shape?

    • A4: Peak tailing for a compound like DDSBP is often due to interactions between the polar sulfoxide group and residual silanol groups on the column's stationary phase. To mitigate this, you can:

      • Use a highly end-capped column.

      • Add a small amount of a competing base, like triethylamine (0.1%), to your mobile phase.

      • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 2-4).

      • Ensure you are not overloading the column by injecting a lower concentration of your standard.

Quantitative Analysis

  • Q5: How can I accurately quantify DDSBP in a complex matrix where a blank matrix is not available?

    • A5: The method of standard additions is a reliable approach for quantification in complex matrices where matrix effects are a concern and a true blank matrix is unavailable. This involves adding known amounts of a DDSBP standard to aliquots of the sample extract and creating a calibration curve from the resulting measurements.

  • Q6: What are typical limits of detection (LOD) and quantification (LOQ) for antioxidants like DDSBP in polymer extracts?

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of antioxidants in polymer matrices, which can be used as a reference for method development and validation for DDSBP.

Table 1: Extraction Recovery of Antioxidants from Polypropylene

Antioxidant Extraction Method Solvent System Temperature (°C) Extraction Time Recovery (%) Reference
Irgafos 168Supercritical Fluid Extraction (SFE)CO₂ with Hexane/Methanol modifier6090 min~75[2]
Irganox 1076Supercritical Fluid Extraction (SFE)CO₂ with Hexane/Methanol modifier6090 min~75[2]
Irganox 1010Supercritical Fluid Extraction (SFE)CO₂ with Hexane/Methanol modifier6090 min20-40[2]
Various AdditivesAccelerated Solvent Extraction (ASE)Dichloromethane/Acetone1002 cycles, 5 min each>90[13]

Table 2: Method Detection and Quantification Limits for Polymer Additives

Compound Class Analytical Method Matrix LOD LOQ Reference
Phenolic AntioxidantsHPLC-UVPolypropylene0.1 - 0.3 µg/mL0.3 - 1.0 µg/mL[13]
UV StabilizersHPLC-UVPolypropylene0.05 - 0.2 µg/mL0.15 - 0.6 µg/mL[13]
SulfolipidUHPLC-HRMSBiological Matrix< 2.5 ng/mL6.5 ng/mL[14]

Experimental Protocols

1. Protocol for Extraction of DDSBP from a Polymer Matrix (e.g., Polypropylene)

This protocol is a general guideline and should be optimized for your specific sample and equipment.

Objective: To extract DDSBP from a polymer matrix for subsequent analysis.

Materials:

  • Polymer sample (e.g., pellets, film)

  • This compound (DDSBP) analytical standard

  • Solvents: Heptane (HPLC grade), Isopropanol (HPLC grade)

  • Grinder or mill

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Rotary evaporator

  • Volumetric flasks

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Cryogenically grind the polymer sample into a fine powder to increase the surface area for extraction. If the sample is a thin film, it can be cut into small pieces.

    • Accurately weigh approximately 1-2 g of the powdered polymer into an extraction thimble (for Soxhlet) or an extraction cell (for ASE).

  • Extraction (Soxhlet Method):

    • Place the thimble into the Soxhlet extractor.

    • Add 150 mL of a heptane:isopropanol (90:10 v/v) mixture to a round-bottom flask.

    • Assemble the Soxhlet apparatus and heat the flask to a gentle boil.

    • Extract for 6-8 hours.

    • After extraction, allow the apparatus to cool.

  • Extraction (ASE Method):

    • Place the extraction cell into the ASE system.

    • Set the extraction parameters. A starting point could be:

      • Solvent: Heptane:Isopropanol (90:10 v/v)

      • Temperature: 120°C

      • Pressure: 1500 psi

      • Static time: 10 minutes

      • Number of cycles: 2

    • Collect the extract in a collection vial.

  • Concentration and Reconstitution:

    • Transfer the extract to a round-bottom flask and concentrate it to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., acetonitrile or methanol) in a volumetric flask (e.g., 10 mL).

    • Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a clean vial for analysis.

2. Protocol for UHPLC-MS/MS Analysis of DDSBP

Objective: To identify and quantify DDSBP in the prepared extract.

Materials and Equipment:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • DDSBP analytical standard

  • Prepared sample extract

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of DDSBP in acetonitrile or methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of DDSBP in the samples.

  • UHPLC Method:

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Flow Rate: 0.4 mL/min

    • Gradient Program:

      • 0-2 min: 80% B

      • 2-10 min: Gradient to 100% B

      • 10-12 min: Hold at 100% B

      • 12.1-15 min: Return to 80% B and equilibrate

  • MS/MS Method (Positive ESI Mode):

    • Ion Source: ESI+

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flows: Optimize for the specific instrument.

    • Full Scan (for identification): Scan a mass range that includes the expected m/z of DDSBP adducts (e.g., m/z 100-1000). The protonated molecule [M+H]⁺ would be at m/z 531.4, and the sodium adduct [M+Na]⁺ at m/z 553.4.

    • Targeted MS/MS (for quantification):

      • Select the precursor ion (e.g., m/z 553.4).

      • Optimize the collision energy to obtain characteristic product ions.

      • Set up Multiple Reaction Monitoring (MRM) transitions for quantification and confirmation.

  • Data Analysis:

    • Identify DDSBP in the sample by comparing its retention time and mass spectrum with the analytical standard.

    • Quantify DDSBP by constructing a calibration curve from the peak areas of the calibration standards.

Visualizations

Oxidative_Stress_and_Antioxidant_Action ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Polymer_Degradation Polymer Degradation (Chain Scission, Cross-linking) ROS->Polymer_Degradation Causes Stable_Products Stable, Non-reactive Products ROS:e->Stable_Products:w Reduced by Antioxidant DDTDP Didodecyl 3,3'-thiodipropionate (DDTDP - Thioether) DDSBP This compound (DDSBP - Sulfoxide) DDTDP->DDSBP Sulfone Further Oxidation Products (Sulfone) DDSBP->Sulfone

Caption: Antioxidant mechanism of thioether stabilizers.

Experimental_Workflow Start Start: Complex Sample (e.g., Polymer) Sample_Prep Sample Preparation (Grinding, Weighing) Start->Sample_Prep Extraction Extraction (ASE or Soxhlet) Sample_Prep->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Analysis UHPLC-MS/MS Analysis Concentration->Analysis Data_Processing Data Processing (Identification & Quantification) Analysis->Data_Processing End End: Characterization Report Data_Processing->End

Caption: General workflow for DDSBP characterization.

Troubleshooting_Logic Problem Analytical Problem (e.g., No Peak) Check_Extraction Check Extraction Recovery? Problem->Check_Extraction Optimize_Extraction Optimize Extraction (Solvent, Time, Temp) Check_Extraction->Optimize_Extraction No Check_Chromatography Check Chromatography? Check_Extraction->Check_Chromatography Yes Optimize_Extraction->Check_Extraction Optimize_HPLC Optimize HPLC Method (Column, Mobile Phase) Check_Chromatography->Optimize_HPLC No Check_MS Check MS Detection? Check_Chromatography->Check_MS Yes Optimize_HPLC->Check_Chromatography Optimize_MS Optimize MS Parameters (Source, Voltages) Check_MS->Optimize_MS No Solution Problem Solved Check_MS->Solution Yes Optimize_MS->Check_MS

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Enhancing Long-Term Thermal Stability of Polymers with Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Didodecyl 3,3'-sulphinylbispropionate as a thermal stabilizer for polymers. This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate your research and development efforts.

Disclaimer: this compound is the sulfoxide analog of the more widely studied secondary antioxidant, Didodecyl 3,3'-thiodipropionate (DDTDP). As specific performance data for the sulfinyl compound is limited in publicly available literature, much of the guidance on antioxidant mechanisms and troubleshooting is based on the established knowledge of DDTDP and other thioether-based stabilizers. The key chemical difference, the sulfinyl group (-S=O), may influence its reactivity and compatibility compared to the thioether group (-S-).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

This compound (CAS No. 17243-14-0) is an organosulfur compound. Based on its chemical structure, it is hypothesized to function as a secondary antioxidant, primarily used to enhance the long-term thermal stability of polymers.[1] Its role is to protect the polymer from degradation caused by heat and oxygen exposure during processing and end-use.

Q2: How does this compound work as an antioxidant?

While specific mechanistic studies on the sulfinyl compound are not widely available, its function is likely analogous to its thioether counterpart, DDTDP. Thioether antioxidants act as hydroperoxide decomposers.[2] During polymer degradation, unstable hydroperoxides (ROOH) are formed. Thioethers convert these into stable, non-radical products, thus preventing the chain-scission reactions that lead to the deterioration of the polymer's mechanical properties.[2] The sulfinyl group in this compound is an intermediate oxidation state of the sulfur atom, which can participate in redox reactions to neutralize hydroperoxides.[1]

Q3: What is the difference between a primary and a secondary antioxidant?

Primary antioxidants, such as hindered phenols, are free-radical scavengers that interrupt the degradation cycle by donating hydrogen atoms.[3] Secondary antioxidants, like thioethers and likely their sulfoxide derivatives, do not directly react with free radicals but instead decompose hydroperoxides, which are a source of new radicals.[2] For this reason, they are often used in synergy with primary antioxidants to provide comprehensive thermal stability.

Q4: In which polymers can this compound be used?

Thioether antioxidants are commonly used in a variety of polymers, including polyolefins (polyethylene, polypropylene), PVC, and synthetic rubbers.[3][4] Given its structural similarity, this compound is expected to be applicable in a similar range of polymers. However, compatibility should always be verified for each specific polymer system.

Q5: What are the typical loading levels for this type of antioxidant?

Typical loading levels for thioether antioxidants range from 0.1% to 0.5% by weight of the polymer. The optimal concentration depends on the polymer type, the processing conditions, the end-use application's service temperature, and the presence of other stabilizers. It is always recommended to perform a ladder study to determine the most effective and efficient loading level.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Discoloration (e.g., yellowing) of the polymer after processing. 1. Over-oxidation of the antioxidant.2. Interaction with other additives (e.g., fillers, pigments).3. Excessive processing temperature.1. Consider using a synergistic blend with a primary antioxidant (e.g., a hindered phenol) to reduce the oxidative stress on the secondary antioxidant.2. Review the entire formulation for potential incompatibilities.3. Optimize processing parameters to reduce thermal exposure.
Reduced thermal stability despite the addition of the antioxidant. 1. Poor dispersion of the antioxidant in the polymer matrix.2. Incompatibility between the antioxidant and the polymer.3. Insufficient loading level.1. Improve mixing and compounding techniques to ensure homogeneous dispersion. Consider using a masterbatch.2. Evaluate the solubility of the antioxidant in the polymer. Hansen solubility parameters can be a useful predictive tool.[5]3. Conduct a ladder study to determine the optimal concentration.
"Blooming" or surface haze on the final product. 1. The concentration of the antioxidant exceeds its solubility limit in the polymer.[5]2. Poor compatibility with the polymer matrix.[5]3. Migration of the additive over time.1. Reduce the loading level of the antioxidant to below its saturation point in the polymer.[5]2. Select an antioxidant with better compatibility for the specific polymer.3. Consider using a higher molecular weight antioxidant to reduce migration.
Unexpected changes in polymer melt viscosity. 1. The antioxidant or its degradation products may be plasticizing the polymer.2. Cross-linking reactions may be occurring.1. Monitor melt flow index (MFI) or perform rheological studies to understand the effect of the additive on viscosity.2. Analyze the polymer for changes in molecular weight distribution.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 17243-14-0[1][3][6][7][8][9]
Molecular Formula C₃₀H₅₈O₅S[6][7][8][9]
Molecular Weight 530.84 g/mol [1][6][8][9]
Appearance White crystalline powder[10] (for DDTDP)
Boiling Point 628.6 °C at 760 mmHg[7][9]
Density 0.982 g/cm³[7][9]
Flash Point 333.9 °C[7][9]

Experimental Protocols

Protocol 1: Evaluation of Long-Term Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the effect of this compound on the thermal degradation temperature of a polymer.

Methodology:

  • Sample Preparation: Prepare polymer samples with varying concentrations of this compound (e.g., 0%, 0.1%, 0.25%, 0.5% by weight). Ensure homogeneous mixing.

  • TGA Instrument Setup:

    • Place a small, known mass of the polymer sample (typically 5-10 mg) into a TGA crucible.

    • Place the crucible in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent premature oxidation.

    • Heat the sample from ambient temperature to a temperature beyond its complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[11]

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset temperature of degradation (T_onset), which is the temperature at which significant mass loss begins.[8]

    • Determine the temperature of maximum degradation rate (T_max), which corresponds to the peak of the derivative of the TGA curve.[8]

    • Compare the T_onset and T_max values of the stabilized samples to the unstabilized control. An increase in these temperatures indicates improved thermal stability.

Protocol 2: Assessment of Melt Stability using Capillary Rheometry

Objective: To evaluate the ability of this compound to prevent degradation of the polymer during melt processing.

Methodology:

  • Sample Preparation: Prepare stabilized and unstabilized polymer samples as described in Protocol 1.

  • Rheometer Setup:

    • Load the polymer sample into the barrel of a capillary rheometer.

    • Allow the sample to equilibrate to the desired test temperature (representative of processing temperatures).

  • Experimental Conditions:

    • Extrude the molten polymer through a capillary die at a constant shear rate.[7]

    • Monitor the apparent shear viscosity as a function of time for an extended period (e.g., 30 minutes).[7]

  • Data Analysis:

    • Plot the apparent shear viscosity versus time.

    • A stable viscosity over time indicates good melt stability.

    • A decrease in viscosity suggests chain scission and degradation, while an increase may indicate cross-linking.[7] Compare the viscosity stability of the stabilized samples to the control.

Visualizations

Antioxidant_Mechanism cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway Polymer Polymer Chain (RH) R_radical Free Radical (R.) Polymer->R_radical Initiation Heat_O2 Heat, Oxygen ROO_radical Peroxy Radical (ROO.) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) (Unstable) ROO_radical->ROOH + RH Degradation Polymer Degradation (Chain Scission) ROOH->Degradation Decomposition (forms new radicals) Stable_Products Stable, Non-Radical Products ROOH->Stable_Products Decomposition by Antioxidant Antioxidant Didodecyl 3,3'- sulphinylbispropionate (Secondary Antioxidant)

Caption: Antioxidant mechanism of a secondary stabilizer.

Experimental_Workflow Start Start: Define Polymer & Stabilizer Concentrations Compounding Homogeneous Compounding (e.g., Twin-Screw Extruder) Start->Compounding Sample_Prep Sample Preparation (e.g., Molding, Pelletizing) Compounding->Sample_Prep TGA Thermal Stability Testing (TGA) Sample_Prep->TGA Rheometry Melt Stability Testing (Rheometry) Sample_Prep->Rheometry Data_Analysis Data Analysis: - Compare T_onset, T_max - Assess Viscosity Stability TGA->Data_Analysis Rheometry->Data_Analysis Conclusion Conclusion: Determine Optimal Stabilizer Loading Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating thermal stabilizers.

References

Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during antioxidant capacity assays. Inconsistent results can be a significant source of frustration and can compromise the validity of your research. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: Why are my antioxidant assay results inconsistent across different assays (e.g., DPPH, ABTS, FRAP)?

A1: Inconsistent results across different antioxidant assays are common and often stem from the different chemical principles underlying each method.[1][2] Assays can be broadly categorized into two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4]

  • HAT-based assays , like Oxygen Radical Absorbance Capacity (ORAC), measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[3][4]

  • SET-based assays , such as Ferric Reducing Antioxidant Power (FRAP) and 2,2-diphenyl-1-picrylhydrazyl (DPPH), measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[3][4][5] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can involve both mechanisms.[4]

Different antioxidant compounds will have varying efficiencies in these different chemical reactions, leading to different measured capacities.[1] For a comprehensive assessment, it is recommended to use a panel of assays that cover both HAT and SET mechanisms.[6][7]

Logical Workflow for Assay Selection

G A Define Research Question (e.g., physiological relevance, specific radical) C Select Primary Assay Mechanism A->C B Sample Characteristics (Hydrophilic vs. Lipophilic, pH, color) B->C D HAT-based (e.g., ORAC) Biologically relevant peroxyl radicals C->D E SET-based (e.g., FRAP, DPPH) Measures reducing capacity C->E F Mixed-mode (e.g., ABTS) Versatile for hydrophilic & lipophilic C->F G Select Complementary Assay (from a different mechanism) D->G E->G F->G H Validate with Standards (e.g., Trolox, Ascorbic Acid) G->H I Comprehensive Antioxidant Profile H->I

Caption: A logical workflow for selecting appropriate antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Q2: I am not observing any antioxidant activity with the DPPH assay, even though I expect my sample to be active. What could be the problem?

A2: There are several potential reasons for a lack of activity in the DPPH assay:

  • Incorrect Protocol or Reagent Degradation: The DPPH radical is light-sensitive and the solution must be prepared fresh and stored in the dark.[8] An old or improperly stored DPPH solution will lose its radical activity. Always test your procedure with a positive control like Trolox or ascorbic acid to verify that the assay is working correctly.[8]

  • Sample Preparation Issues: The extraction method or solvent may not be effectively retrieving the active antioxidant compounds from your sample.[6][8] The choice of solvent is critical; polar solvents like methanol or ethanol are commonly used for extracting polar compounds.[6]

  • Low Radical Scavenging Potency: While rare for many natural products, it's possible the extract has low potency for scavenging the DPPH radical specifically.[6][8]

  • Incorrect Wavelength: The absorbance of the DPPH radical is typically measured at 517 nm.[9][10] Ensure your spectrophotometer is set to the correct wavelength.

Q3: My sample is colored, and I suspect it's interfering with the DPPH assay. How can I correct for this?

A3: Interference from colored samples is a common limitation of the DPPH assay because the sample's absorbance can overlap with that of the DPPH radical.[6][8] To correct for this, you must run a sample blank for each concentration of your extract. The sample blank should contain the sample and the solvent (e.g., methanol) but not the DPPH solution. The absorbance of the sample blank is then subtracted from the absorbance of the corresponding sample with DPPH.

Experimental Workflow for DPPH Assay with Color Correction

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation A Prepare fresh DPPH solution (e.g., 0.1 mM in Methanol) C Measure 'Test Sample' (Sample + DPPH solution) A->C E Measure 'Control' (Solvent + DPPH solution) A->E B Prepare Sample Dilutions & Positive Control (e.g., Trolox) B->C D Measure 'Sample Blank' (Sample + Solvent) B->D F Corrected Absorbance = Abs(Test) - Abs(Sample Blank) C->F D->F G % Inhibition = [(Abs(Control) - Corrected Abs) / Abs(Control)] * 100 E->G F->G H Calculate IC50 G->H

Caption: Workflow for the DPPH assay including a color correction step.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Q4: I am seeing a high standard deviation in my ABTS assay results. What are the possible causes?

A4: High variability in the ABTS assay can be caused by several factors:

  • Incomplete Reaction: The reaction between some antioxidants and the ABTS radical cation (ABTS•+) can be slow.[11] Standard protocols often specify a fixed time point (e.g., 6 minutes), but some compounds may continue to react, leading to inconsistent readings.[11] It is crucial to ensure the reaction has reached a steady state or endpoint.

  • pH Sensitivity: The antioxidant potential of some compounds, particularly peptides and amino acids, is highly dependent on the pH of the reaction medium.[12] Small variations in buffer pH can lead to significant differences in results.

  • Pipetting Errors and Mixing: Uneven mixing or inaccuracies in pipetting small volumes can contribute to variability, especially in a microplate format.[13]

  • ABTS•+ Preparation: The generation of the ABTS•+ radical cation by reacting ABTS with potassium persulfate requires a 12-16 hour incubation period in the dark.[5] Incomplete or inconsistent radical generation will lead to variable results.

Q5: How do I choose the correct wavelength for the ABTS assay?

A5: The ABTS•+ radical has several absorbance maxima, including 415, 645, 734, and 815 nm.[5] The most commonly recommended wavelength for measurement is 734 nm .[5][14] This is because potential interferences from colored compounds in the sample are minimized at this longer wavelength.[5]

Assay ParameterRecommendationRationale
Wavelength 734 nmMinimizes interference from sample color and turbidity.[5]
Reaction Time 6-30 minutesAllow sufficient time for the reaction to reach completion, which can vary by antioxidant.[5][11]
pH Typically 7.4 (PBS) or 4.5 (Acetate Buffer)The choice of pH can influence antioxidant activity; consistency is key.[11][12]
Reagent Stability ABTS•+ solution stable for >2 days at room temp.Prepare fresh and dilute to working absorbance (0.7 ± 0.02) just before use.[5]
ORAC (Oxygen Radical Absorbance Capacity) Assay

Q6: My ORAC assay results are not reproducible. What are the common pitfalls?

A6: The ORAC assay is a kinetic assay, which can make it more susceptible to certain types of errors:

  • Temperature Fluctuation: The generation of peroxyl radicals from the initiator (AAPH) is temperature-dependent.[4] It is critical to maintain a constant temperature (typically 37°C) throughout the assay. Using a plate reader with a temperature-controlled chamber is essential.[4]

  • Reagent Preparation: The AAPH solution is temperature-sensitive and should be prepared fresh before each run. The fluorescein probe is light-sensitive.

  • Sample Matrix Effects: Components in the sample matrix can interfere with the assay. For complex samples like plant extracts, it's recommended to prepare both hydrophilic and lipophilic fractions to ensure all antioxidants are measured.[15]

  • Data Analysis: The result of the ORAC assay is calculated as the Area Under the Curve (AUC). Incorrect calculation of the Net AUC (Sample AUC - Blank AUC) will lead to erroneous results.[15][16]

ORAC Assay Reaction Principle

G cluster_no_aox No Antioxidant cluster_aox With Antioxidant AAPH AAPH (Radical Initiator) Heat Peroxyl Peroxyl Radicals (ROO•) AAPH->Peroxyl Heat Probe Fluorescein Probe (Fluorescent) Peroxyl->Probe Oxidation OxidizedProbe Oxidized Probe (Non-fluorescent) Probe->OxidizedProbe Fluorescence Decay Antioxidant Antioxidant (AOX) Peroxyl_aox Peroxyl Radicals (ROO•) Antioxidant->Peroxyl_aox Quenching Neutralized Neutralized Radical Peroxyl_aox->Neutralized

Caption: The principle of the ORAC assay reaction mechanism.

FRAP (Ferric Reducing Antioxidant Power) Assay

Q7: The color development in my FRAP assay is not as expected (e.g., green or yellow instead of blue). What's wrong?

A7: The FRAP assay should produce an intense blue color upon the reduction of Fe³⁺-TPTZ to Fe²⁺-TPTZ.[5] Deviations from this can indicate several problems:

  • Incorrect pH: The FRAP assay is conducted under acidic conditions (pH 3.6).[4][14] An incorrectly prepared acetate buffer will prevent the proper reaction from occurring.

  • Reagent Preparation: The FRAP reagent is a mixture of TPTZ solution, FeCl₃ solution, and acetate buffer. It must be prepared fresh. If the reagent itself is not a pale yellow/light brown color before adding the sample, it may have been prepared incorrectly.

  • Contaminated Glassware: Contaminants in the reaction tubes or cuvettes can interfere with the color development.[17]

  • Sample Interference: Highly colored samples could mask or alter the expected blue color. A sample blank is necessary to account for the sample's intrinsic color.[17]

Summary of Key Experimental Parameters

AssayPrincipleWavelengthStandardCommon SolventsKey Considerations
DPPH SET517 nm[9]Trolox, Ascorbic AcidMethanol, EthanolLight-sensitive reagent; potential for color interference.[6][8]
ABTS SET / HAT734 nm[5]TroloxAqueous & OrganicCan test hydrophilic & lipophilic samples; reaction kinetics can be slow.[5][11]
ORAC HATEx: 485 nm Em: 528 nmTroloxAqueous BufferTemperature-sensitive; biologically relevant radical.[4][18]
FRAP SET593 nm[4][14]FeSO₄, TroloxAcetate Buffer (pH 3.6)pH-dependent; measures reducing power, not radical scavenging.[4][7]

Detailed Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C for no more than a few days.

    • Prepare a series of standard solutions of Trolox or Ascorbic Acid in methanol (e.g., 0-100 µM).

    • Prepare various concentrations of your test sample in methanol.

  • Assay Procedure (96-well plate):

    • Add 20 µL of sample, standard, or methanol (for control) to respective wells.

    • For color correction, add 20 µL of sample to separate wells, followed by 180 µL of methanol (these are the sample blanks).

    • Add 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity for each sample and standard concentration using the formula: % Inhibition = [ (A_control - (A_sample - A_sample_blank)) / A_control ] * 100

    • Plot the % Inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate stock solutions in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

    • Before the assay, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[5]

  • Assay Procedure:

    • Prepare standard and sample solutions as in the DPPH protocol.

    • Add 10 µL of sample or standard to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-30 minutes in the dark.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similar to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: ORAC Assay
  • Reagent Preparation:

    • Prepare a fluorescein stock solution and dilute to a working concentration in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH (radical initiator) solution in 75 mM phosphate buffer. This must be made fresh immediately before use.[19]

    • Prepare a Trolox standard curve in the same buffer.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of sample, standard, or buffer (blank) to each well.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin kinetic reading of fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for at least 60 minutes. The plate must be maintained at 37°C.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC = AUC_sample - AUC_blank.

    • Plot the Net AUC of the standards against their concentration to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve, expressed as µmol of Trolox Equivalents (TE) per gram or liter of sample.[16]

Protocol 4: FRAP Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH carefully.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). Warm this reagent to 37°C before use.[14]

  • Assay Procedure:

    • Prepare a standard curve using FeSO₄·7H₂O (0-1000 µM).

    • Add 20 µL of sample, standard, or blank to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes in the dark.[14]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the standards against their concentration.

    • Determine the FRAP value of the samples from the standard curve, expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.

References

Optimization of reactant molar ratio for Didodecyl 3,3'-sulphinylbispropionate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Didodecyl 3,3'-sulphinylbispropionate. The synthesis is typically approached as a two-step process: first, the Fischer esterification of 3,3'-thiodipropionic acid with dodecanol to produce Didodecyl 3,3'-thiodipropionate, followed by the controlled oxidation of the resulting thioether to the desired sulfoxide.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis.

Step 1: Esterification of 3,3'-Thiodipropionic Acid

Q1: My esterification yield is consistently low. What are the common causes and solutions?

A1: Low yields in Fischer esterification are common and often related to the reversible nature of the reaction.[1][2] Here are several factors to consider:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot disappears.

  • Water Inhibition: The water produced as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[2][3]

    • Solution 1: Use a large excess of the alcohol (dodecanol) to drive the reaction forward, following Le Chatelier's principle.[2][4]

    • Solution 2: Actively remove water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene.[2]

  • Insufficient Catalyst: The amount or activity of the acid catalyst may be insufficient.

    • Solution: Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6] Check the catalyst's purity and consider a slight increase in its molar percentage.

  • Product Loss During Workup: The product may be lost during the extraction and washing steps.

    • Solution: Ensure proper phase separation during aqueous washes. Minimize transfers between glassware.[1] Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Q2: How can I determine if the esterification reaction is complete?

A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (3,3'-thiodipropionic acid and dodecanol). Use a suitable eluent system (e.g., a hexane/ethyl acetate mixture). The reaction is complete when the spot corresponding to the carboxylic acid is no longer visible. The product ester should have a higher Rf value than the starting carboxylic acid.

Q3: I see unreacted starting materials in my final product. How can I improve purification?

A3: Unreacted starting materials are common impurities.

  • Unreacted 3,3'-Thiodipropionic Acid: This can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be converted to its salt and move into the aqueous layer.

  • Unreacted Dodecanol: Removing excess dodecanol can be challenging due to its similar polarity to the product.

    • Solution 1: Use column chromatography for purification.

    • Solution 2: If the excess is significant, consider vacuum distillation if the boiling points are sufficiently different, though this may be difficult for high-boiling long-chain compounds.

Step 2: Oxidation of Didodecyl 3,3'-thiodipropionate

Q1: My primary product is the sulfone, not the desired sulfoxide. How do I prevent over-oxidation?

A1: Over-oxidation to the sulfone is the most common side reaction in thioether oxidations.[7][8] Control is key.

  • Stoichiometry of Oxidant: The most critical factor is the amount of oxidizing agent.

    • Solution: Use a precise molar equivalent of the oxidant (ideally 1.0 to 1.1 equivalents) relative to the thioether. Carefully calculate and measure the amount of oxidant.

  • Reaction Temperature: Higher temperatures can promote over-oxidation.

    • Solution: Run the reaction at a lower temperature. Start at 0 °C or even lower, and allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Slow Addition of Oxidant: Adding the oxidant all at once creates a high local concentration, increasing the chance of over-oxidation.

    • Solution: Add the oxidizing agent dropwise to the solution of the thioether over an extended period. This maintains a low concentration of the oxidant throughout the reaction.

Q2: The oxidation reaction is extremely slow. What can I do to increase the rate?

A2: Thioether oxidation, especially with milder oxidants like hydrogen peroxide, can be slow.[9][10]

  • Catalyst: Some oxidations benefit from a catalyst.

    • Solution: Depending on your chosen oxidant, a suitable catalyst (e.g., a titanium-based catalyst for H₂O₂) can significantly speed up the reaction.[8][11]

  • Temperature: While low temperatures prevent over-oxidation, if the reaction is too slow, a modest increase in temperature may be necessary.

    • Solution: After slow addition of the oxidant at a low temperature, allow the mixture to stir at room temperature. Monitor carefully by TLC to ensure the desired sulfoxide is forming without significant sulfone production.

Q3: How can I effectively monitor the progress of the oxidation reaction?

A3: TLC is the primary method for monitoring this step.

  • Procedure: On a TLC plate, spot the starting thioether, the reaction mixture at various time points, and if available, a standard of the sulfone. The polarity will increase in the order: Thioether < Sulfoxide < Sulfone. You should see the starting material spot diminish as a new, lower Rf spot (the sulfoxide) appears. The reaction should be stopped once the starting material is consumed but before a significant amount of the even lower Rf sulfone spot appears.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of 3,3'-thiodipropionic acid to dodecanol for the esterification?

A1: To maximize the yield of the diester, it is recommended to use a slight excess of the alcohol. A molar ratio of 1:2.2 to 1:2.5 (3,3'-thiodipropionic acid : dodecanol) is a good starting point. Using the alcohol as the solvent is also a common strategy to drive the equilibrium.[2]

Q2: Which acid catalyst is most effective for the esterification step?

A2: Both concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification.[6] H₂SO₄ is a stronger acid and also acts as a dehydrating agent, but can sometimes cause charring with sensitive substrates. p-TsOH is a solid, making it easier to handle, and is generally considered milder. A catalytic amount (1-5 mol%) is typically sufficient.

Q3: What is the recommended molar ratio of oxidant to thioether for the oxidation step?

A3: To selectively form the sulfoxide, the molar ratio is critical. A ratio of 1:1.0 to 1:1.1 (thioether : oxidant) is recommended. Using more than 1.1 equivalents significantly increases the risk of over-oxidation to the sulfone.

Q4: Are there alternative oxidizing agents to hydrogen peroxide?

A4: Yes, several other reagents can be used for the selective oxidation of thioethers to sulfoxides. These include:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant, but over-oxidation can still be an issue if not controlled.

  • Sodium periodate (NaIO₄): Often used for clean oxidations to sulfoxides.

  • Oxone® (Potassium peroxymonosulfate): A versatile and effective oxidant.

The choice of oxidant may depend on substrate compatibility, reaction conditions, and desired workup procedure.

Data Presentation

Table 1: Hypothetical Data for Optimization of Reactant Molar Ratio for Didodecyl 3,3'-thiodipropionate Synthesis

EntryMolar Ratio (Acid:Alcohol)Catalyst (mol%)Reaction Time (h)Yield (%)
11 : 2.0H₂SO₄ (2%)1275
21 : 2.2H₂SO₄ (2%)1288
31 : 2.5H₂SO₄ (2%)1291
41 : 3.0H₂SO₄ (2%)1292
51 : 2.5p-TsOH (3%)1889

Table 2: Hypothetical Data for Optimization of Oxidant Molar Ratio for this compound Synthesis

EntryMolar Ratio (Thioether:H₂O₂)Temperature (°C)Addition Time (min)Yield (Sulfoxide %)Impurity (Sulfone %)
11 : 1.00 → 253094< 2
21 : 1.10 → 2530954
31 : 1.20 → 25308514
41 : 1.50 → 25306039
51 : 1.12557821

Experimental Protocols

Protocol 1: Synthesis of Didodecyl 3,3'-thiodipropionate
  • Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 3,3'-thiodipropionic acid (1.0 eq), dodecanol (2.5 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 3 mol%).

  • Reaction: Heat the mixture to reflux and continue heating for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound
  • Setup: Dissolve Didodecyl 3,3'-thiodipropionate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature. Monitor the reaction progress closely by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃). Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_oxidation Step 2: Oxidation reactants 3,3'-Thiodipropionic Acid + Dodecanol reaction1 Reflux with Acid Catalyst reactants->reaction1 workup1 Aqueous Workup (Wash with NaHCO3) reaction1->workup1 product1 Crude Didodecyl 3,3'-thiodipropionate workup1->product1 reaction2 Oxidation with H2O2 at 0°C product1->reaction2 Intermediate workup2 Quench & Aqueous Workup reaction2->workup2 purification Purification (Recrystallization) workup2->purification final_product Didodecyl 3,3'-sulphinylbispropionate purification->final_product

Caption: Overall workflow for the two-step synthesis.

troubleshooting_oxidation start Problem: High Sulfone Impurity q1 Was oxidant added slowly at low temperature? start->q1 q2 Was the molar ratio of oxidant <= 1.1 eq? q1->q2 Yes sol1 Solution: Add oxidant dropwise at 0°C. q1->sol1 No q3 Was the reaction monitored by TLC? q2->q3 Yes sol2 Solution: Use 1.0-1.1 eq of oxidant. q2->sol2 No sol3 Solution: Stop reaction when thioether is consumed. q3->sol3 No

Caption: Troubleshooting logic for over-oxidation.

References

Validation & Comparative

Antioxidant Performance: A Comparative Analysis of Didodecyl 3,3'-sulphinylbispropionate and its Sulfone Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capabilities of structurally similar compounds is paramount. This guide provides a detailed comparison of the antioxidant performance of Didodecyl 3,3'-sulphinylbispropionate and its sulfone analog, Didodecyl 3,3'-sulfonylbispropionate. By examining their mechanisms of action and presenting available experimental data, this document aims to inform the selection of appropriate antioxidant agents for various research and development applications.

The core distinction between these two compounds lies in the oxidation state of the central sulfur atom. In this compound, the sulfur exists as a sulfoxide, while in its sulfone analog, it is further oxidized to a sulfone. This seemingly minor structural change can have a significant impact on their respective antioxidant capacities and mechanisms of action.

Mechanism of Antioxidant Action

Organosulfur compounds, including thiodipropionate derivatives, are known to function as antioxidants primarily through their ability to decompose hydroperoxides without the formation of harmful free radicals. The initial sulfide, Didodecyl 3,3'-thiodipropionate, is oxidized to the more active sulfoxide form, which is the effective antioxidant. This sulfoxide can then catalytically break down hydroperoxides, thus preventing the propagation of oxidative chain reactions.

The sulfone, being in a higher oxidation state, is generally considered to be less effective as a peroxide decomposer compared to the sulfoxide. The antioxidant activity of the sulfoxide is attributed to the availability of the lone pair of electrons on the sulfur atom, which facilitates the reduction of peroxides. In the sulfone, these electrons are involved in bonding with the two oxygen atoms, rendering it less reactive towards peroxides.

Experimental Data Summary

While direct comparative quantitative data for this compound and its sulfone analog is limited in publicly available literature, the general principles of organosulfur antioxidant chemistry provide a basis for performance expectation. The following table summarizes the expected relative performance based on established mechanisms.

ParameterThis compound (Sulfoxide)Didodecyl 3,3'-sulfonylbispropionate (Sulfone)
Primary Antioxidant Mechanism Peroxide decompositionLimited to no peroxide decomposition
Radical Scavenging Activity Potential for some radical scavengingGenerally considered inactive as a radical scavenger
Relative Antioxidant Efficacy HigherLower

Experimental Protocols

To empirically determine and compare the antioxidant performance of these two compounds, standardized in vitro assays are recommended. The following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare stock solutions of this compound and Didodecyl 3,3'-sulfonylbispropionate in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

Peroxide Decomposition Assay

This assay directly measures the ability of the compounds to decompose hydroperoxides.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, a known concentration of a hydroperoxide (e.g., cumene hydroperoxide or linoleic acid hydroperoxide) is dissolved in an appropriate solvent (e.g., a hydrocarbon solvent).

  • Addition of Antioxidant: A specific concentration of either this compound or Didodecyl 3,3'-sulfonylbispropionate is added to the hydroperoxide solution.

  • Incubation: The reaction mixture is incubated at a controlled temperature.

  • Measurement: Aliquots are taken at various time intervals, and the concentration of the remaining hydroperoxide is determined using a suitable analytical method, such as iodometric titration or high-performance liquid chromatography (HPLC).

  • Analysis: The rate of hydroperoxide decomposition is calculated for each compound.

Visualizing the Antioxidant Mechanism

The following diagrams illustrate the proposed antioxidant mechanism and the experimental workflow.

Antioxidant_Mechanism cluster_oxidation Oxidative Stress cluster_antioxidant Antioxidant Action ROOH Hydroperoxides (ROOH) Sulfoxide This compound (Sulfoxide) ROOH->Sulfoxide Decomposition Sulfide Didodecyl 3,3'-thiodipropionate (Sulfide) Sulfide->Sulfoxide Oxidation Sulfone Didodecyl 3,3'-sulfonylbispropionate (Sulfone) Sulfoxide->Sulfone Further Oxidation (Reduced Activity) NonRadical Non-Radical Products Sulfoxide->NonRadical

Caption: Proposed antioxidant mechanism of thiodipropionate derivatives.

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays cluster_compounds Test Compounds DPPH DPPH Radical Scavenging Assay Data_Analysis Comparative Data Analysis DPPH->Data_Analysis IC50 Determination ABTS ABTS Radical Cation Decolorization Assay ABTS->Data_Analysis IC50 Determination Peroxide Peroxide Decomposition Assay Peroxide->Data_Analysis Decomposition Rate Sulfoxide This compound Sulfoxide->DPPH Sulfoxide->ABTS Sulfoxide->Peroxide Sulfone Didodecyl 3,3'-sulfonylbispropionate Sulfone->DPPH Sulfone->ABTS Sulfone->Peroxide

Caption: Experimental workflow for comparing antioxidant performance.

Conclusion

Based on fundamental chemical principles, this compound is expected to exhibit superior antioxidant performance compared to its sulfone analog, primarily due to its ability to catalytically decompose hydroperoxides. The sulfone, being in a higher oxidation state, is anticipated to be significantly less active. To validate these expectations and to quantify the performance difference, the execution of standardized antioxidant assays as detailed in this guide is essential. The resulting data will enable researchers to make informed decisions in the selection of these compounds for applications where oxidative stability is a critical factor.

A Comparative Guide to the Efficacy of Didodecyl 3,3'-sulphinylbispropionate and Other Thioether Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of Didodecyl 3,3'-sulphinylbispropionate and other commonly used thioether antioxidants. The information presented is based on available experimental data and established antioxidant mechanisms, offering valuable insights for material stabilization and drug development applications.

Introduction to Thioether Antioxidants

Thioether antioxidants are a class of secondary antioxidants that play a crucial role in preventing the degradation of polymeric materials.[1] Unlike primary antioxidants that scavenge free radicals, thioethers function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation process, into stable, non-radical products.[1] This synergistic action, particularly when combined with primary antioxidants like hindered phenols, significantly enhances the long-term thermal stability of materials.[1][2]

This compound is the sulfoxide derivative of the widely used thioether antioxidant, Didodecyl 3,3'-thiodipropionate (DLTDP). While direct comparative data for the sulphinylbispropionate is limited in publicly available literature, its efficacy can be inferred from the behavior of its thioether precursor and the known antioxidant properties of sulfoxides. The oxidation of the thioether to a sulfoxide is a key step in the antioxidant mechanism, where it catalytically destroys hydroperoxides.

Comparative Performance Data

To provide a quantitative comparison, the following tables summarize the performance of two common thioether antioxidants, Didodecyl 3,3'-thiodipropionate (DLTDP) and Distearyl-3,3'-thiodipropionate (DSTDP), in polypropylene (PP). This data is derived from a study on the high-temperature stabilization of PP.[2]

Table 1: Long-Term Thermal Stability of Polypropylene at 150°C [2]

Antioxidant System (Phenol:Thioester Ratio)Melt Flow Rate (g/10 min)Carbonyl IndexOxidation Induction Time (OIT) (min)Time to Embrittlement (days)
Unstabilized PP>100 (after 1 pass)High<1<1
S1010:DLTDP (20:80)5.6Low6545
S1010:DSTDP (20:80)6.2Low6042

S1010 is a primary hindered phenolic antioxidant (Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)).

Table 2: Processing Stability of Polypropylene (Multiple Extruder Passes) [2]

Antioxidant System (Phenol:Thioester Ratio)Melt Flow Rate after 5 Passes (g/10 min)
Unstabilized PPSeverely degraded
S1010:DLTDP (80:20)12.5
S1010:DSTDP (80:20)13.8

From the data, it is evident that thioester antioxidants, in synergy with a primary antioxidant, significantly improve both the long-term thermal stability and the processing stability of polypropylene. The 20:80 phenol to thioester ratio was found to be optimal for long-term thermal stability, while an 80:20 ratio provided better processing stabilization.[2]

While specific data for this compound is not available in this study, the general mechanism of sulfoxide formation from thioethers during the antioxidant process suggests that it plays a vital role in hydroperoxide decomposition. The sulfoxide group itself can participate in redox reactions, potentially contributing to the overall stabilizing effect.

Mechanism of Action: Thioether and Sulfoxide Antioxidants

Thioether antioxidants function as hydroperoxide decomposers. The generally accepted mechanism involves the oxidation of the sulfur atom.

Thioether Antioxidant Mechanism ROOH Hydroperoxide Thioether R-S-R' (Thioether) ROOH->Thioether Oxidizes Sulfoxide R-S(=O)-R' (Sulfoxide) Thioether->Sulfoxide Oxidation StableProducts Stable, Non-radical Products (e.g., Alcohols) Thioether->StableProducts Decomposes Hydroperoxide to Sulfone R-S(=O)₂-R' (Sulfone) Sulfoxide->Sulfone Further Oxidation Sulfoxide->StableProducts Decomposes Hydroperoxide to

Caption: Mechanism of hydroperoxide decomposition by thioether antioxidants.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Oven Aging Test (ASTM D3012)

This test is used to evaluate the long-term thermal-oxidative stability of plastics.

  • Apparatus: Forced-air circulating oven, specimen mounting rack.

  • Specimen Preparation: Test specimens of the polymer with the antioxidant are prepared, typically by injection molding, to standard dimensions (e.g., 50 mm x 10 mm x 2 mm).

  • Procedure:

    • The specimens are placed in the oven at a specified high temperature (e.g., 150°C for polypropylene).

    • The specimens are aged for a predetermined duration or until failure.

    • Failure is typically defined by the observation of physical changes such as discoloration, cracking, or embrittlement.

    • The time to failure is recorded as a measure of the antioxidant's effectiveness.

Oxidation Induction Time (OIT)

OIT is a measure of the resistance of a material to oxidation and is determined using a Differential Scanning Calorimeter (DSC).

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample of the material (5-10 mg) is placed in an aluminum pan.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater oxidative stability.

OIT Experimental Workflow start Start prep Sample Preparation (5-10 mg in Al pan) start->prep heat Heat to Isothermal Temp (e.g., 200°C) under N₂ prep->heat stabilize Stabilize Temperature heat->stabilize switch_gas Switch to O₂ Atmosphere stabilize->switch_gas measure Measure Time to Exothermic Oxidation Peak switch_gas->measure oit Oxidation Induction Time (OIT) measure->oit end End oit->end

Caption: Workflow for Oxidation Induction Time (OIT) measurement.

Melt Flow Rate (MFR)

MFR is a measure of the ease of flow of a molten thermoplastic polymer and is an indicator of its molecular weight. A significant increase in MFR after processing indicates polymer degradation.

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • A specified amount of the polymer is loaded into the heated barrel of the MFR instrument.

    • A standard weight is applied to a piston, which forces the molten polymer through a capillary die.

    • The amount of polymer extruded in a given time is collected and weighed.

    • The MFR is calculated in grams of polymer per 10 minutes.

Carbonyl Index

The formation of carbonyl groups is a key indicator of polymer oxidation. The carbonyl index is determined using Fourier Transform Infrared (FTIR) spectroscopy.

  • Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.

  • Procedure:

    • A thin film of the polymer sample is prepared.

    • The FTIR spectrum of the film is recorded.

    • The absorbance of the carbonyl peak (around 1715 cm⁻¹) is measured.

    • The carbonyl index is calculated by normalizing the carbonyl peak absorbance to the absorbance of a reference peak that does not change during oxidation (e.g., a C-H stretching peak).

Conclusion

Thioether antioxidants are highly effective secondary stabilizers that significantly enhance the long-term thermal and processing stability of polymers, particularly when used in synergy with primary antioxidants. While direct comparative data for this compound is not extensively available, its role as a key intermediate in the hydroperoxide decomposition mechanism of its thioether precursor, DLTDP, underscores its importance in the overall antioxidant performance. The provided data for DLTDP and DSTDP offers a valuable benchmark for researchers and scientists in selecting the appropriate antioxidant system for their specific application. Further research into the isolated performance of sulfoxide-based antioxidants would be beneficial for a more direct comparison.

References

Comparative Guide to the Quantitative Analysis of Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative analysis of Didodecyl 3,3'-sulphinylbispropionate, a secondary antioxidant crucial in various industrial applications. We will explore the validated High-Performance Liquid Chromatography (HPLC) method and compare it with alternative analytical techniques, offering insights into their respective methodologies and performance metrics.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a primary method for the analysis of this compound. Given its nonpolar nature, a reversed-phase HPLC approach is most suitable, typically employing a C18 stationary phase with a polar mobile phase. This technique is effective in separating the target sulfoxide from its unoxidized precursor (Didodecyl 3,3'-thiodipropionate) and its over-oxidized product (Didodecyl 3,3'-sulfonylbispropionate), as these compounds exhibit different polarities[1].

Experimental Protocol: HPLC

A robust HPLC method for thioether antioxidants can be established as follows[2][3][4][5]:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A normal-phase silica gel column is effective. For reversed-phase, a C18 column (e.g., 4.6 mm x 150 mm, 5 µm) would be appropriate[6].

  • Mobile Phase: For normal-phase, a mixture of n-heptane and isopropyl alcohol (e.g., 97:3 v/v) can be used[2][3][4]. For reversed-phase, a gradient elution with buffered acetonitrile or methanol is common[6].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 250 nm)[6].

  • Sample Preparation: For polymer matrices, a dissolution/precipitation method is effective. The polymer can be dissolved in a hot solvent mixture like n-heptane/isopropyl alcohol under pressure, followed by cooling to precipitate the polymer, leaving the antioxidant in the solution for direct injection[2][3][4][5].

Method Validation and Performance Data (Anticipated)

The following table summarizes the expected validation parameters for a quantitative HPLC method for this compound, based on data from similar compounds and general HPLC method validation guidelines[6][7][8].

Parameter Acceptance Criteria Typical Performance for Similar Antioxidants
Linearity (R²) ≥ 0.9980.9985 - 0.9998[7]
Accuracy (% Recovery) 80 - 120%86.0 - 106%[7]
Precision (% RSD) ≤ 5%< 5%[7]
Specificity No interference at the analyte's retention timeWell-separated peaks from related substances[6]
Limit of Detection (LOD) Signal-to-Noise ≥ 30.074 - 0.125 mg / g of polymer[2][3][4][5]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.080 - 0.91 µg/L (in solution)[7]
Robustness No significant impact from minor variationsMethod remains reliable with small changes[7]

HPLC Validation Workflow

cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Start Validation Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Validated Validated Rob->Validated

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer alternative approaches for the quantification of antioxidants.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For antioxidants like this compound, derivatization may be necessary to improve volatility and thermal stability[9].

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight)[9][10].

  • Column: A fused silica capillary column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[11].

  • Carrier Gas: Helium at a constant flow rate[12].

  • Injection: Split/splitless injection.

  • Temperature Program: A programmed temperature ramp (e.g., from 60°C to 300°C) to elute analytes.

  • Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification[9].

Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for analyzing complex samples and trace amounts of substances.[13][14][15]

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF)[15][16].

  • Column and Mobile Phase: Similar to the HPLC method, typically using reversed-phase chromatography.

  • Ionization: Electrospray ionization (ESI) is common for this class of compounds.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, which involves monitoring a specific precursor-to-product ion transition[15].

Comparative Performance

The following table compares the anticipated performance of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Moderate to HighHighVery High
Sensitivity (LOD/LOQ) GoodGood to ExcellentExcellent
Sample Throughput ModerateCan be fast with modern methods[10]Moderate
Matrix Effect Can be significantLess prone than LC-MSCan be significant, requires matrix-matched standards
Derivatization Required NoPotentiallyNo
Cost LowModerateHigh

Method Selection Logic

cluster_methods Start High Concentration & Routine QC? HPLC HPLC-UV Start->HPLC Yes Sensitivity Need High Sensitivity & Specificity? Start->Sensitivity No GCMS GC-MS LCMS LC-MS/MS Sensitivity->LCMS Yes Volatility Is Analyte Volatile or Derivatizable? Sensitivity->Volatility No Volatility->HPLC No Volatility->GCMS Yes

Caption: Decision tree for analytical method selection.

Conclusion

The choice of analytical method for the quantitative determination of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and reliable method suitable for routine quality control where high sensitivity is not the primary concern. Its robustness and simplicity are key advantages.

  • GC-MS offers high specificity and can be a powerful tool, especially if the analyte is sufficiently volatile or can be easily derivatized. It is particularly useful for identifying unknown impurities.

  • LC-MS/MS provides the highest level of sensitivity and specificity, making it the method of choice for trace-level quantification, analysis in complex matrices, or when unequivocal identification is required.

For most applications involving the quantification of this compound in product formulations, a validated HPLC-UV method will provide a suitable balance of performance, cost, and accessibility. However, for more demanding applications such as migration studies or the analysis of trace impurities, LC-MS/MS would be the superior technique.

References

Comparative Performance of Didodecyl 3,3'-sulphinylbispropionate in Polypropylene (PP) vs. Polyethylene (PE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance of thioether antioxidants in polyolefins, providing a comparative framework for Didodecyl 3,3'-sulphinylbispropionate and its precursor, Didodecyl 3,3'-thiodipropionate (DLTDP), in polypropylene and polyethylene matrices. This guide is intended for researchers, scientists, and professionals in polymer science and material development.

Introduction

Polyolefins such as polypropylene (PP) and polyethylene (PE) are susceptible to thermal-oxidative degradation during processing and end-use, which can lead to discoloration, embrittlement, and loss of mechanical properties.[1][2] To mitigate this, antioxidants are incorporated into the polymer matrix. These are broadly classified as primary (radical scavengers, typically hindered phenols) and secondary (hydroperoxide decomposers).[3]

This guide focuses on this compound, a sulfoxide, and its closely related precursor, Didodecyl 3,3'-thiodipropionate (DLTDP), a thioether. Thioethers are a prominent class of secondary antioxidants that provide long-term thermal stability, especially at elevated temperatures.[3][4] They act synergistically with primary antioxidants to protect the polymer.[4] Direct comparative performance data for this compound is scarce in publicly available literature, as it is an oxidative product of DLTDP.[5] Therefore, this guide will provide a detailed comparison of the performance of DLTDP in PP and PE, which serves as a crucial baseline for understanding the behavior of its sulfinyl derivative.

Mechanism of Action: Thioether Antioxidants

Thioether antioxidants function by decomposing hydroperoxides (ROOH), which are formed during the initial stages of polymer oxidation, into non-radical, stable products.[3] This prevents the chain scission and crosslinking reactions that degrade the polymer. The general mechanism involves the oxidation of the sulfur atom in the thioether.

Thioether_Antioxidant_Mechanism ROOH Polymer Hydroperoxide (ROOH) StableProducts Stable, Non-Radical Products (e.g., Alcohol) ROOH->StableProducts Decomposition Thioether Didodecyl 3,3'-thiodipropionate (R-S-R) Thioether->ROOH Reacts with Sulfoxide This compound (R-SO-R) Thioether->Sulfoxide Oxidation FurtherOxidation Further Oxidized Products (e.g., Sulfone) Sulfoxide->FurtherOxidation Further Oxidation

Caption: Mechanism of hydroperoxide decomposition by a thioether antioxidant.

Performance Comparison: DLTDP in PP vs. PE

The effectiveness of a thioether antioxidant like DLTDP can vary significantly depending on the polymer matrix. Key performance indicators include long-term thermal stability (LTTS) and melt flow retention.

Performance MetricPolypropylene (PP) with DLTDPPolyethylene (PE) with DLTDPKey Considerations & References
Long-Term Thermal Stability (LTTS) Highly effective, especially in combination with phenolic antioxidants, for applications requiring long service life at elevated temperatures.Also effective, particularly in HDPE, for improving long-term heat aging. Thioethers are noted to work best in the solid phase.The choice of primary antioxidant and the ratio of primary to secondary antioxidant is crucial for optimal performance. A ratio of 1:2 or 1:3 (phenolic:thioether) is often recommended.[6][7]
Melt Processing Stability Thioethers like DLTDP offer limited protection during high-temperature melt processing. Phosphites are generally preferred for this stage.[3][6]Similar to PP, thioethers are less effective than phosphites for maintaining melt stability during processing.The primary role of thioethers is long-term stability rather than processing stability.[3]
Synergy with Primary Antioxidants Strong synergistic effects are observed with hindered phenolic antioxidants, significantly extending the service life of PP components.Synergism with phenolic antioxidants is also a key performance factor in PE, enhancing durability in applications like agricultural films and pipes.[1]The combination of a hindered phenol and a thioether is considered state-of-the-art for the thermal stabilization of many plastics.[4]
Color Stability Can contribute to color stability during long-term heat aging by preventing oxidative degradation that leads to discoloration.Helps in reducing discoloration over the product's lifespan.The overall formulation, including the primary antioxidant and any other additives, will influence the final color stability.

Comparison with Alternative Secondary Antioxidants

Thioethers and phosphites are the two main classes of secondary antioxidants used in polyolefins. Their performance characteristics make them suitable for different stages of a polymer's life cycle.

Antioxidant TypePrimary FunctionOptimal Temperature RangePerformance in PPPerformance in PE
Thioethers (e.g., DLTDP) Long-Term Thermal Stability (LTTS)Moderate temperatures, solid phaseExcellent for long-term heat aging applications.Very effective for applications requiring extended service life.
Phosphites Melt Processing StabilityHigh temperatures, melt phaseHighly effective at preventing degradation and discoloration during processing.The preferred choice for maintaining color and melt flow during processing.

References:[1][3][6]

Experimental Protocols

Objective evaluation of antioxidant performance relies on standardized testing methodologies. Below are outlines for key experiments.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

OIT is a measure of a material's resistance to oxidation under an oxygen atmosphere at a specified temperature.[8] A longer OIT indicates better oxidative stability.[9]

Methodology:

  • A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum DSC pan.

  • The sample is heated to a specified isothermal test temperature (e.g., 200°C for PE, 190°C for PP) under an inert nitrogen atmosphere.[10][11]

  • Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.[10]

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[10][12]

OIT_Workflow start Start prep Prepare Polymer Sample (5-10 mg) start->prep heat Heat to Isothermal Temp (e.g., 200°C) in N2 prep->heat stabilize Stabilize Temperature heat->stabilize switch_gas Switch Gas to O2 stabilize->switch_gas measure Monitor Heat Flow (Exothermic Reaction) switch_gas->measure record Record Time to Oxidation Onset (OIT) measure->record end End record->end

Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Long-Term Thermal Stability (LTTS) via Oven Aging

This test evaluates the ability of an antioxidant to protect a polymer during prolonged exposure to elevated temperatures.

Methodology:

  • Prepare standardized plaques or films of the polymer formulation.

  • Place the samples in a forced-air oven at a constant, elevated temperature (e.g., 150°C for PP).

  • Periodically remove samples and test for a failure criterion, such as the time to embrittlement (cracking upon bending) or a significant change in mechanical properties (e.g., tensile strength).

  • The time to failure is recorded as the LTTS.

Performance of this compound

As the oxidized form of DLTDP, the performance of this compound as a hydroperoxide decomposer would theoretically be diminished. The sulfur atom in the sulfoxide is already in a higher oxidation state compared to the thioether. While it may still possess some antioxidant activity, it represents a partially "spent" antioxidant. The presence of this species in a polymer formulation would likely indicate that the initial thioether has been actively performing its function. For optimal long-term stability, the concentration of the unoxidized thioether form (DLTDP) is the critical factor.

Conclusion

Didodecyl 3,3'-thiodipropionate (DLTDP) is a highly effective secondary antioxidant for enhancing the long-term thermal stability of both polypropylene and polyethylene, particularly when used in synergy with primary phenolic antioxidants. Its primary role is to protect the polymer during its service life at elevated temperatures, rather than during initial melt processing, where phosphites are more effective. While its performance is crucial in both PP and PE, the specific grade of the polymer and the end-use application will dictate the optimal stabilization package. The sulfinyl form, this compound, is an oxidation product of DLTDP, and its presence signifies that the antioxidant system has been actively working. For formulation purposes, focusing on the performance and concentration of the thioether precursor is paramount for achieving desired product longevity.

References

Cost-Performance Analysis of Didodecyl 3,3'-sulphinylbispropionate as a Polymer Additive

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Formulation Scientists

In the realm of polymer stabilization, the selection of appropriate additives is paramount to ensuring product longevity and performance. This guide provides a comprehensive cost-performance analysis of Didodecyl 3,3'-sulphinylbispropionate, a secondary antioxidant, benchmarked against other common thioether-based additives. This objective comparison, supported by available data and established testing protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their polymer formulations.

Executive Summary

This compound is a sulfoxide-containing secondary antioxidant that functions as a hydroperoxide decomposer, crucial for the long-term thermal stability of polymers. Its performance is comparable to traditional thioether antioxidants like Didodecyl 3,3'-thiodipropionate (DLTDP) and Distearyl 3,3'-thiodipropionate (DSTDP). The primary distinction lies in its chemical structure, which can influence its reactivity and compatibility with different polymer matrices. While direct, publicly available cost-performance data for this compound is limited, this guide synthesizes existing knowledge on thioether antioxidants to provide a comparative framework. The selection of the optimal additive will ultimately depend on the specific polymer, processing conditions, and end-use application requirements.

Introduction to Thioether Antioxidants

Polymers are susceptible to degradation from heat, light, and oxygen, which can lead to a deterioration of their mechanical, and aesthetic properties. Antioxidants are incorporated into polymer formulations to mitigate this degradation. They are broadly classified as primary (radical scavengers) and secondary (hydroperoxide decomposers) antioxidants.

Thioether antioxidants are a prominent class of secondary antioxidants. They function by decomposing hydroperoxides, which are unstable intermediates formed during the oxidation of polymers, into non-radical, stable products. This action prevents the chain scission of the polymer backbone, thereby preserving its integrity. Thioethers are particularly effective in providing long-term heat aging stability and are often used in synergy with primary antioxidants, such as hindered phenols, to achieve comprehensive protection.

Comparative Analysis of Thioether Antioxidants

This section compares this compound with two widely used thioether antioxidants: Didodecyl 3,3'-thiodipropionate (DLTDP) and Distearyl 3,3'-thiodipropionate (DSTDP).

FeatureThis compoundDidodecyl 3,3'-thiodipropionate (DLTDP)Distearyl 3,3'-thiodipropionate (DSTDP)
Chemical Structure Contains a sulfoxide (-SO-) groupContains a sulfide (-S-) groupContains a sulfide (-S-) group with longer alkyl chains
Antioxidant Mechanism Hydroperoxide decompositionHydroperoxide decompositionHydroperoxide decomposition
Key Performance Attributes Expected to offer good long-term thermal stability. The sulfoxide group may offer different reactivity and polarity compared to sulfides.Well-established performance in providing long-term heat aging.Similar to DLTDP but with lower volatility and better compatibility in some polymers due to longer alkyl chains.
Typical Applications Polyolefins (Polypropylene, Polyethylene), and other polymers requiring long-term thermal stability.Polyolefins, ABS, and other plastics.Polyolefins, ABS, and other plastics, particularly where low volatility is required.

Performance Evaluation: Experimental Protocols

The effectiveness of antioxidants in polymers is evaluated through various standardized testing methods. The following are key experimental protocols relevant to the assessment of thioether antioxidants.

Oxidation Induction Time (OIT)

Objective: To determine the oxidative stability of a material by measuring the time until the onset of exothermic oxidation at a specified temperature.

Methodology (based on ASTM D3895):

  • A small sample of the polymer formulation (typically 5-10 mg) is placed in an aluminum pan.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere in a Differential Scanning Calorimeter (DSC).

  • Once the temperature stabilizes, the atmosphere is switched to oxygen or air.

  • The time from the introduction of the oxidative atmosphere to the onset of the exothermic peak is recorded as the Oxidation Induction Time. A longer OIT indicates better oxidative stability.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of a material by measuring its weight loss as a function of temperature in a controlled atmosphere.

Methodology:

  • A small sample of the polymer formulation is placed in a TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The temperature at which significant weight loss occurs is an indicator of the material's thermal stability. A higher degradation temperature suggests better thermal stability.

Melt Flow Index (MFI)

Objective: To assess the effect of the antioxidant on the processability of the polymer by measuring the rate of extrusion of a molten polymer through a die of a specified length and diameter under prescribed conditions of temperature and load.

Methodology (based on ASTM D1238):

  • The polymer sample is heated in the barrel of the MFI apparatus to a specified temperature.

  • A specified weight is applied to a piston, which forces the molten polymer to extrude through a die.

  • The amount of polymer extruded in a given time is collected and weighed.

  • The MFI is calculated in grams of polymer per 10 minutes. A stable MFI after multiple processing cycles indicates good stabilization.

Cost-Performance Considerations

A comprehensive cost-performance analysis requires an evaluation of both the purchasing price of the additive and its effectiveness at a given concentration.

Cost Analysis:

The cost of thioether antioxidants is influenced by the complexity of their synthesis and the cost of raw materials.

  • This compound: The synthesis involves the oxidation of the corresponding sulfide (DLTDP). This additional step may contribute to a higher manufacturing cost compared to DLTDP.

  • Didodecyl 3,3'-thiodipropionate (DLTDP): This is a widely produced and commercially available thioether antioxidant, which generally leads to a more competitive price.

  • Distearyl 3,3'-thiodipropionate (DSTDP): The use of stearyl alcohol as a raw material, which has a longer carbon chain than dodecyl alcohol, can influence its cost.

Performance Considerations:

The "performance" aspect relates to the concentration of the additive required to achieve the desired level of stabilization. If this compound offers superior performance (e.g., a significantly longer OIT at a lower concentration), its higher initial cost might be offset by lower usage levels. However, without direct comparative data, this remains a theoretical consideration.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the antioxidant mechanism and the experimental workflow for performance evaluation.

Antioxidant Mechanism cluster_0 Polymer Oxidation Cycle cluster_1 Intervention by Antioxidants Polymer (RH) Polymer (RH) Alkyl Radical (R.) Alkyl Radical (R.) Polymer (RH)->Alkyl Radical (R.) Heat, Light, Stress Peroxy Radical (ROO.) Peroxy Radical (ROO.) Alkyl Radical (R.)->Peroxy Radical (ROO.) + O2 Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO.)->Hydroperoxide (ROOH) + RH Primary_Antioxidant Primary Antioxidant (e.g., Hindered Phenol) Peroxy Radical (ROO.)->Primary_Antioxidant Radical Scavenging Alkoxy Radical (RO.) + Hydroxyl Radical (.OH) Alkoxy Radical (RO.) + Hydroxyl Radical (.OH) Hydroperoxide (ROOH)->Alkoxy Radical (RO.) + Hydroxyl Radical (.OH) Decomposition Secondary_Antioxidant Secondary Antioxidant (this compound) Hydroperoxide (ROOH)->Secondary_Antioxidant Hydroperoxide Decomposition Alkoxy Radical (RO.) Alkoxy Radical (RO.) Chain Scission Chain Scission Alkoxy Radical (RO.)->Chain Scission Stable Products Stable Products Secondary_Antioxidant->Stable Products

Caption: Mechanism of polymer oxidation and the intervention points for primary and secondary antioxidants.

Experimental Workflow Start Start Formulation Prepare Polymer Formulations (with and without antioxidant) Start->Formulation Processing Melt Processing (e.g., Extrusion) Formulation->Processing Sample_Prep Prepare Samples for Testing Processing->Sample_Prep OIT_Test Oxidation Induction Time (OIT) - DSC Analysis Sample_Prep->OIT_Test TGA_Test Thermogravimetric Analysis (TGA) - Thermal Stability Sample_Prep->TGA_Test MFI_Test Melt Flow Index (MFI) - Processability Sample_Prep->MFI_Test Data_Analysis Analyze and Compare Data OIT_Test->Data_Analysis TGA_Test->Data_Analysis MFI_Test->Data_Analysis Conclusion Draw Conclusions on Cost-Performance Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the performance of polymer antioxidants.

Conclusion and Future Outlook

This compound presents a potentially valuable option as a secondary antioxidant for polymer stabilization. Its sulfoxide structure suggests a reactivity profile that could offer advantages in specific applications. However, a definitive cost-performance assessment is currently hampered by the lack of direct comparative experimental data in the public domain.

For researchers and formulators, the optimal choice of a thioether antioxidant will necessitate a careful evaluation of the specific polymer system, processing conditions, and long-term performance requirements. It is recommended to conduct in-house testing following the protocols outlined in this guide to generate comparative data for this compound and its alternatives. Such data will be crucial in determining the most cost-effective solution for achieving the desired level of polymer stabilization. As more research on sulfoxide-based antioxidants becomes available, a clearer picture of their performance and economic viability is expected to emerge.

A Comparative Analysis of Didodecyl 3,3'-sulphinylbispropionate and BHT in Polyolefin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science, particularly in the stabilization of polyolefins such as polyethylene (PE) and polypropylene (PP), antioxidants play a crucial role in preventing degradation during processing and end-use. This guide provides a detailed comparison between two common antioxidants: Didodecyl 3,3'-sulphinylbispropionate, a member of the thioether family of secondary antioxidants, and Butylated Hydroxytoluene (BHT), a widely used phenolic primary antioxidant. For clarity and accuracy, this guide will refer to the more common unoxidized form of the thioether, Didodecyl 3,3'-thiodipropionate (DLTDP), as the primary subject of comparison with BHT.

The fundamental difference in their mechanism of action dictates their application; BHT acts as a radical scavenger, providing melt stability during processing, while DLTDP functions as a hydroperoxide decomposer, crucial for long-term thermal stability. Consequently, they are often used synergistically to provide comprehensive protection against thermo-oxidative degradation.

Data Presentation: A Comparative Overview

Direct head-to-head quantitative data for DLTDP versus BHT as standalone stabilizers is limited, as they serve different functions. The following tables present a summary of their individual characteristics and performance data gleaned from relevant studies to illustrate their respective contributions to polyolefin stability.

Table 1: General Properties and Antioxidant Mechanism

FeatureDidodecyl 3,3'-thiodipropionate (DLTDP)Butylated Hydroxytoluene (BHT)
Antioxidant Class Secondary (Hydroperoxide Decomposer)Primary (Radical Scavenger)
Chemical Family ThioetherHindered Phenol
Primary Function Long-term thermal stabilityMelt processing stability
Mechanism Decomposes hydroperoxides into stable, non-radical products, preventing chain branching.Donates a hydrogen atom to peroxy radicals, terminating the auto-oxidation chain reaction.[1]
Volatility LowHigh, can be lost during high-temperature processing.
Synergism High synergistic effect with primary antioxidants.Synergistic with secondary antioxidants.

Table 2: Performance of BHT in Polyethylene

This table presents data on the oxidative stability of high-density polyethylene (HDPE) stabilized with BHT, demonstrating its effectiveness as a primary antioxidant. The data is based on a comparative study of various antioxidants.

Antioxidant (0.1 wt%)Oxidation Index*
Control (No Antioxidant) High (not specified)
BHT 0.21[2]
Vitamin E 0.29[2]
Hindered Phenolic Antioxidant (HPAO) 0.28[2]

*Lower Oxidation Index indicates better oxidative stability after accelerated aging.[2]

Table 3: Synergistic Effect of a Thioether with a Phenolic Antioxidant in Polypropylene

This table illustrates the significant improvement in the long-term thermal stability of polypropylene when a thioether antioxidant is used in conjunction with a phenolic antioxidant. The data shows the time to embrittlement during oven aging at elevated temperatures.

Antioxidant SystemTime to Embrittlement at 150°C (hours)
Phenolic AO-1 (0.05 wt%) ~500
Phenolic AO-2 (0.05 wt%) ~300
Phenolic AO-1 (0.05 wt%) + Thioether S-1 (0.15 wt%) >2500
Phenolic AO-2 (0.05 wt%) + Thioether S-1 (0.15 wt%) ~2000

Data extrapolated from graphical representations in a study on long-term heat stability.

Experimental Protocols

The evaluation of antioxidant performance in polyolefins relies on standardized testing methodologies. Below are detailed protocols for key experiments.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

The OIT test is a measure of the thermal stability of a material under an oxidative atmosphere.[3][4][5]

  • Principle: A small sample of the polymer is heated to a specified isothermal temperature in an inert nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to oxygen. The time elapsed from the introduction of oxygen until the onset of the exothermic oxidation of the polymer is the Oxidative Induction Time. A longer OIT indicates better oxidative stability.[6][7]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample (typically 5-10 mg) of the polyolefin is placed in an aluminum pan.

    • The DSC cell is purged with nitrogen gas.

    • The sample is heated to the test temperature (e.g., 200°C for polyethylene) at a controlled rate.

    • The sample is held at the isothermal test temperature for a few minutes to stabilize.

    • The purge gas is switched from nitrogen to oxygen at a constant flow rate.

    • The time is recorded until a sharp exothermic peak is observed, indicating the onset of oxidation. This time is the OIT.

Melt Flow Index (MFI) or Melt Flow Rate (MFR)

MFI is a measure of the ease of flow of a molten thermoplastic polymer and is an indirect measure of its molecular weight. Polymer degradation, such as chain scission, leads to an increase in MFI.

  • Principle: The MFI is the mass of polymer in grams that flows through a capillary of a specific diameter and length in 10 minutes under a prescribed load at a given temperature.

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • The barrel of the melt flow indexer is preheated to the specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).

    • A specified amount of the polymer is loaded into the barrel.

    • A piston with a known weight is placed into the barrel, applying a constant pressure on the molten polymer.

    • After a specified pre-heating time, the molten polymer is allowed to extrude through the die.

    • The extrudate is cut at regular intervals (e.g., every minute) and weighed.

    • The MFI is calculated in grams per 10 minutes.

    • To assess antioxidant performance, MFI is measured before and after aging (e.g., oven aging or multiple extrusion passes). A smaller change in MFI indicates better stabilization.

Oven Aging

Oven aging is an accelerated aging test used to evaluate the long-term thermal stability of polymers.

  • Principle: Polymer samples are exposed to elevated temperatures in a circulating air oven for extended periods. The degradation of the polymer is monitored by measuring the change in physical, mechanical, or chemical properties over time.

  • Apparatus: Forced-air convection oven.

  • Procedure:

    • Standardized test specimens (e.g., tensile bars, plaques) of the stabilized polyolefin are prepared.

    • The initial properties of the specimens (e.g., tensile strength, elongation at break, color, MFI) are measured.

    • The specimens are placed in an oven at a constant, elevated temperature (e.g., 135°C or 150°C for polypropylene).

    • At regular intervals, samples are removed from the oven.

    • The properties of the aged samples are measured.

    • The time to failure (e.g., embrittlement, 50% loss of tensile strength) is recorded. Longer times to failure indicate better long-term thermal stability.

Mandatory Visualizations

Synergistic Antioxidant Mechanism

Antioxidant_Mechanism Polymer Polyolefin (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Heat, Shear Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Degradation Degradation Products (Chain Scission, Crosslinking) Peroxy_Radical->Degradation BHT BHT (Phenolic AO) Peroxy_Radical->BHT Intercepts Hydroperoxide->Peroxy_Radical Heat (Chain Branching) Hydroperoxide->Degradation DLTDP DLTDP (Thioether AO) Hydroperoxide->DLTDP Intercepts Stable_Products_BHT Stable Products BHT->Stable_Products_BHT Donates H• Stable_Products_DLTDP Stable, Non-Radical Products DLTDP->Stable_Products_DLTDP Decomposes

Caption: Synergistic antioxidant mechanism of BHT and DLTDP in polyolefins.

Experimental Workflow for Antioxidant Comparison

Experimental_Workflow Start Start: Unstabilized Polyolefin Resin Compounding Melt Compounding with Antioxidants Start->Compounding Sample_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Sample_Prep Control Control (No AO) Sample_Prep->Control BHT_Sample Polyolefin + BHT Sample_Prep->BHT_Sample DLTDP_Sample Polyolefin + DLTDP Sample_Prep->DLTDP_Sample Combo_Sample Polyolefin + BHT + DLTDP Sample_Prep->Combo_Sample Initial_Testing Initial Property Testing (t=0) Control->Initial_Testing Aging Accelerated Aging Control->Aging BHT_Sample->Initial_Testing BHT_Sample->Aging DLTDP_Sample->Initial_Testing DLTDP_Sample->Aging Combo_Sample->Initial_Testing Combo_Sample->Aging MFI_Initial MFI Initial_Testing->MFI_Initial OIT_Initial OIT Initial_Testing->OIT_Initial Mechanical_Initial Mechanical Properties Initial_Testing->Mechanical_Initial Analysis Data Analysis and Comparison Initial_Testing->Analysis Oven_Aging Oven Aging Aging->Oven_Aging Post_Aging_Testing Post-Aging Property Testing Oven_Aging->Post_Aging_Testing MFI_Aged MFI Post_Aging_Testing->MFI_Aged Mechanical_Aged Mechanical Properties Post_Aging_Testing->Mechanical_Aged Post_Aging_Testing->Analysis

Caption: Experimental workflow for comparing antioxidant performance in polyolefins.

References

Structural confirmation of Didodecyl 3,3'-sulphinylbispropionate transformation products via LC-TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Structural Confirmation

For researchers, scientists, and drug development professionals working with polymer additives, understanding their transformation products is critical for assessing product stability, safety, and performance. Didodecyl 3,3'-sulphinylbispropionate, a common antioxidant, can undergo transformation, and its degradation products, such as the corresponding sulfoxide and sulfone, have been identified as leachables from polymer materials.[1] This guide provides a comparative overview of analytical methodologies for the structural confirmation of these transformation products, with a focus on the capabilities of Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS).

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate identification and quantification of polymer additive transformation products. While several methods are available, they offer varying degrees of specificity, sensitivity, and structural elucidation capabilities.

Analytical TechniquePrincipleAdvantages for this ApplicationLimitations for this Application
LC-TOF-MS Separates compounds by liquid chromatography and detects them based on their mass-to-charge ratio with high mass accuracy.High sensitivity and selectivity.[2] Provides accurate mass measurements for elemental composition determination.[3][4][5] Enables structural elucidation through fragmentation analysis.[3][4][5]Higher initial instrument cost compared to other techniques. Matrix effects can influence ionization efficiency.
GC-MS Separates volatile and semi-volatile compounds by gas chromatography and detects them by mass spectrometry.Excellent for volatile and thermally stable compounds. Extensive spectral libraries are available for identification.Not suitable for non-volatile or thermally labile compounds like the sulfoxide and sulfone of didodecyl 3,3'-thiodipropionate without derivatization.
HPLC-UV Separates compounds by high-performance liquid chromatography and detects them based on their ultraviolet absorbance.Cost-effective and robust for quantification of known compounds.Lacks the specificity for confident identification of unknown transformation products. Co-elution can lead to inaccurate quantification.
FTIR Spectroscopy Identifies functional groups in a molecule based on the absorption of infrared radiation.Provides information about the presence of specific chemical bonds (e.g., S=O in sulfoxides and SO2 in sulfones).Not a separative technique, making it unsuitable for complex mixtures. Lacks the sensitivity for trace-level analysis.
NMR Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.Unparalleled for unambiguous structure elucidation of isolated compounds.[1]Requires relatively pure and concentrated samples, which can be challenging to obtain from complex matrices. Lower sensitivity compared to MS techniques.

Experimental Protocol: LC-TOF-MS Analysis

This section outlines a detailed methodology for the structural confirmation of this compound transformation products using LC-TOF-MS.

Sample Preparation (Extraction from Polymer Matrix)
  • Objective: To efficiently extract the target analytes from the polymer material.

  • Procedure:

    • Weigh approximately 1 gram of the polymer sample and cut it into small pieces to maximize surface area.

    • Place the polymer pieces into a glass vial.

    • Add 10 mL of a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol.[3][4]

    • Sonicate the vial in an ultrasonic bath for 30-60 minutes to facilitate extraction.[3][4]

    • Allow the sample to cool to room temperature.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any particulate matter.

    • The filtered extract is now ready for LC-TOF-MS analysis.

LC-TOF-MS System and Conditions
  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of these relatively nonpolar analytes.

  • Mobile Phase:

    • Solvent A: Water with 10 mM ammonium formate and 0.1% formic acid.[6]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally suitable for these compounds.

  • Mass Range: m/z 100-1500.

  • Data Acquisition: Data should be acquired in full-scan mode to detect all potential transformation products. Targeted MS/MS (tandem mass spectrometry) experiments should be performed on the ions of interest for structural elucidation.

Data Analysis and Structural Confirmation
  • Peak Detection: Chromatographic peaks corresponding to the potential transformation products are identified.

  • Accurate Mass Measurement: The accurate mass of the molecular ions is used to determine the elemental composition of the compounds.

  • Isotopic Pattern Analysis: The isotopic pattern of the molecular ion cluster is compared with the theoretical pattern for the proposed elemental composition to increase confidence in the identification.

  • Fragmentation Analysis (MS/MS): The fragmentation patterns of the transformation products are analyzed to elucidate their chemical structures. Key fragments can provide information about the different functional groups and their connectivity within the molecule.

Transformation Pathway and Structural Confirmation Workflow

The primary transformation of Didodecyl 3,3'-thiodipropionate involves the oxidation of the sulfur atom. The initial product is the sulfoxide, this compound, which can be further oxidized to the sulfone.

G cluster_0 Transformation Pathway Didodecyl 3,3'-thiodipropionate Didodecyl 3,3'-thiodipropionate This compound (Sulfoxide) This compound (Sulfoxide) Didodecyl 3,3'-thiodipropionate->this compound (Sulfoxide) Oxidation Didodecyl 3,3'-sulfonylbispropionate (Sulfone) Didodecyl 3,3'-sulfonylbispropionate (Sulfone) This compound (Sulfoxide)->Didodecyl 3,3'-sulfonylbispropionate (Sulfone) Further Oxidation

Caption: Oxidation pathway of Didodecyl 3,3'-thiodipropionate.

The following workflow outlines the logical steps for the structural confirmation of these transformation products using LC-TOF-MS.

G cluster_1 Analytical Workflow A Sample Preparation (Extraction) B LC Separation A->B C TOF-MS Full Scan Analysis B->C D Peak Detection & Accurate Mass Measurement C->D E Elemental Composition Determination D->E F MS/MS Fragmentation Analysis E->F G Structure Elucidation F->G H Confirmation with Reference Standard (if available) G->H

Caption: LC-TOF-MS workflow for structural confirmation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Didodecyl 3,3'-sulphinylbispropionate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Didodecyl 3,3'-sulphinylbispropionate, a sulfoxide derivative of the common polymer antioxidant Didodecyl 3,3'-thiodipropionate (DLTDP). The formation of this sulfoxide can occur during the lifecycle of polymer products, and its monitoring is crucial for quality control and safety assessment. This document is intended for researchers, scientists, and professionals in drug development and polymer analysis.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput. Both techniques offer robust and reliable quantification, but they differ in their principles of separation and detection. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for the direct analysis of the sulfoxide.[1][2] GC-MS, on the other hand, excels in the analysis of volatile and semi-volatile compounds and often provides excellent sensitivity and selectivity, although derivatization may be required for non-volatile analytes.[1][2][3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1]Primarily for volatile and thermally stable compounds; derivatization may be needed for non-volatile analytes.
Sample Preparation Typically involves solvent extraction from the polymer matrix.[4]Can involve solvent extraction or direct thermal desorption/pyrolysis of the polymer sample.[5][6]
Detection Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors.[4][7]Mass Spectrometry (MS) is the standard detector, providing high selectivity and structural information.[8]
Sensitivity Good sensitivity, often in the ng/mL to µg/mL range, depending on the detector.High sensitivity, capable of reaching pg/mL levels, especially with selected ion monitoring (SIM).
Selectivity Good selectivity, which can be enhanced by using MS detection (LC-MS).[7]Excellent selectivity due to mass-based detection, allowing for the identification of co-eluting compounds.
Cross-Validation While no direct cross-validation with GC-MS for this specific analyte was found, HPLC methods are well-established for the analysis of polymer antioxidants.[4][9]No direct cross-validation with HPLC for this specific analyte was found, but GC-MS is a powerful tool for identifying and quantifying additives in polymers.[10][11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on methods used for the analysis of polymer antioxidants.[4][9]

1. Sample Preparation (Accelerated Solvent Extraction - ASE)

  • Weigh approximately 1 gram of the polymer sample and cut it into small pieces.

  • Mix the polymer with an inert matrix like diatomaceous earth.

  • Place the mixture into an extraction cell.

  • Extract the sample using an accelerated solvent extractor with a suitable solvent (e.g., a mixture of isopropanol and cyclohexane).

  • Set the extraction temperature to 100°C and the pressure to 1500 psi.

  • Perform two static extraction cycles of 5 minutes each.

  • Collect the extract and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV/MS Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection:

    • UV/DAD detector at a wavelength suitable for the analyte.

    • Mass spectrometer with an electrospray ionization (ESI) source in positive ion mode for confirmation and enhanced selectivity.

3. Quantification

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Pyrolysis

This protocol is based on the general principles of Pyrolysis-GC-MS for the analysis of polymer additives.[5][6][8][12]

1. Sample Preparation

  • Place a small amount of the polymer sample (0.1-1.0 mg) directly into a pyrolysis sample cup. No solvent extraction is required.

2. Pyrolysis-GC-MS Analysis

  • Pyrolyzer: Set the pyrolysis temperature to a level that allows for the thermal desorption of the analyte without significant degradation of the polymer matrix (e.g., 300-400°C).

  • GC Inlet: Split/splitless injector, with the split ratio optimized for the expected analyte concentration.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute the analyte.

  • MS Detector:

    • Electron ionization (EI) source at 70 eV.

    • Scan range: m/z 50-600.

    • Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

3. Quantification

  • Prepare a calibration curve by spiking a blank polymer matrix with known amounts of this compound standard and analyzing them under the same conditions.

  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Polymer Polymer Sample ASE Accelerated Solvent Extraction (ASE) Polymer->ASE Extract Solvent Extract ASE->Extract Drydown Evaporation Extract->Drydown Reconstitution Reconstitution Drydown->Reconstitution FinalSample Final Sample for HPLC Reconstitution->FinalSample HPLC HPLC System FinalSample->HPLC Detector UV/DAD and/or MS Detector HPLC->Detector Data Data Acquisition & Processing Detector->Data

Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Polymer Polymer Sample Pyrolyzer Direct Pyrolysis/ Thermal Desorption Polymer->Pyrolyzer VaporizedSample Vaporized Analytes Pyrolyzer->VaporizedSample GCMS GC-MS System VaporizedSample->GCMS MS Mass Spectrometer GCMS->MS Data Data Acquisition & Processing MS->Data

Experimental workflow for Pyrolysis-GC-MS analysis.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the quantification of this compound in polymer matrices. The choice of method will be guided by the specific requirements of the analysis. HPLC is advantageous for its ability to directly analyze the non-volatile sulfoxide without derivatization. GC-MS, particularly with a pyrolysis inlet, offers a solvent-free sample introduction method and high sensitivity. For a comprehensive cross-validation, it would be beneficial to analyze the same set of samples using both optimized methods and compare key validation parameters such as linearity, accuracy, precision, and limits of detection and quantification. This would provide a definitive understanding of the performance of each technique for this specific analyte.

References

Unveiling the Thermal Stability of Polymers: A Comparative Analysis with Didodecyl 3,3'-sulfinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for ensuring material integrity, processing stability, and the shelf-life of final products. This guide provides a comparative analysis of the thermal behavior of polymers with and without the secondary antioxidant, Didodecyl 3,3'-sulfinylbispropionate, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Didodecyl 3,3'-sulfinylbispropionate, and its closely related thiodipropionate analogue, function as effective thiosynergists. These secondary antioxidants are crucial in protecting polymers from degradation during high-temperature processing and long-term use by decomposing hydroperoxides, which are primary initiators of oxidative degradation. This analysis will shed light on the quantitative impact of this additive on the thermal stability and transition temperatures of polymeric materials.

Executive Summary of Thermal Analysis

Comparative Data: TGA and DSC Analysis

The following tables summarize the expected quantitative data from TGA and DSC analyses when comparing a base polymer to the same polymer formulated with Didodecyl 3,3'-sulfinylbispropionate.

Table 1: Thermogravimetric Analysis (TGA) Data

ParameterPolymer without AdditivePolymer with Didodecyl 3,3'-sulfinylbispropionate
Onset of Decomposition (Tonset) LowerHigher
Temperature at 5% Mass Loss (T5%) LowerHigher
Temperature at Maximum Decomposition Rate (Tmax) LowerHigher
Residue at 600°C (%) Varies by polymerGenerally slightly higher

Table 2: Differential Scanning Calorimetry (DSC) Data

ParameterPolymer without AdditivePolymer with Didodecyl 3,3'-sulfinylbispropionate
Glass Transition Temperature (Tg) No significant change expectedNo significant change expected
Melting Temperature (Tm) No significant change expectedNo significant change expected
Crystallization Temperature (Tc) No significant change expectedNo significant change expected
Oxidative Induction Time (OIT) ShorterSignificantly Longer

Experimental Protocols

To ensure reproducible and comparable results, the following detailed methodologies for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Approximately 5-10 mg of the polymer sample is placed in an inert pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is typically conducted under a nitrogen atmosphere to assess thermal stability without oxidative effects, followed by a switch to an air or oxygen atmosphere to evaluate thermo-oxidative stability. A typical flow rate is 50-100 mL/min.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.

  • Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at specific mass loss percentages, and the temperature of the maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Approximately 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen for determining transition temperatures and oxygen for oxidative stability tests (OIT). A typical flow rate is 50 mL/min.

  • Temperature Program (for Tg, Tm, Tc):

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200°C for polyethylene) at a rate of 10°C/min to erase the thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature.

    • Second Heating Scan: Heat the sample again at 10°C/min to a temperature above its melting point. The Tg, Tm, and enthalpy of fusion are determined from this scan.

  • Temperature Program (for OIT):

    • Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).

    • Once the temperature is stable, switch the purge gas to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Visualization of Experimental Workflow

The logical flow of the comparative analysis can be visualized as follows:

ExperimentalWorkflow cluster_samples Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Polymer_A Polymer without Additive TGA TGA Polymer_A->TGA DSC DSC Polymer_A->DSC Polymer_B Polymer with Didodecyl 3,3'-sulphinylbispropionate Polymer_B->TGA Polymer_B->DSC TGA_Data TGA Data (Tonset, T5%, Tmax) TGA->TGA_Data DSC_Data DSC Data (Tg, Tm, Tc, OIT) DSC->DSC_Data Comparison Comparative Analysis TGA_Data->Comparison DSC_Data->Comparison AntioxidantMechanism Polymer Polymer R_dot Alkyl Radical (R°) Polymer->R_dot Initiation Heat_Oxygen Heat, Oxygen Heat_Oxygen->R_dot ROO_dot Peroxy Radical (ROO°) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH (Polymer) Primary_Antioxidant Primary Antioxidant (e.g., Hindered Phenol) ROO_dot->Primary_Antioxidant Inhibition Secondary_Antioxidant Secondary Antioxidant (Didodecyl 3,3'- sulfinylbispropionate) ROOH->Secondary_Antioxidant Decomposition Degradation Polymer Degradation ROOH->Degradation Decomposition Stable_Products Stable Products Primary_Antioxidant->Stable_Products Radical Scavenging Secondary_Antioxidant->Stable_Products Non-radical Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental persistence and degradation pathways of chemical compounds is a critical aspect of safety and risk assessment. This guide provides a comparative look at the environmental fate of Didodecyl 3,3'-sulphinylbispropionate and its related thioether analogue, Didodecyl 3,3'-thiodipropionate, offering insights into their expected behavior in various environmental compartments.

Due to a lack of specific experimental data on the environmental fate of this compound, this guide leverages data from its close structural analogue, Didodecyl 3,3'-thiodipropionate (also known as Dilauryl thiodipropionate or DLTDP), to infer its likely environmental behavior. The transformation of thioethers to sulfoxides is a well-documented oxidative process, making DLTDP a relevant surrogate for understanding the environmental degradation profile of its sulfinyl counterpart.

Comparative Environmental Fate Data

The following table summarizes the available environmental fate data for Didodecyl 3,3'-thiodipropionate. It is anticipated that this compound would exhibit similar behavior in terms of mobility and bioconcentration, with potential differences in degradation rates due to the presence of the sulfoxide group.

Environmental Fate ProcessDidodecyl 3,3'-thiodipropionate (DLTDP)This compound (Expected)Dodecyl 3-(dodecylthio)propanoate (Expected)
Biodegradation Data is conflicting. Classified as not readily biodegradable in some studies, but inherently biodegradable in another.[1] An 82% of theoretical BOD using activated sludge in one test suggests biodegradation may be an important process in soil.[1]Expected to be biodegradable, potentially at a different rate than the thioether. The sulfoxide group may influence microbial degradation pathways.Expected to be biodegradable, with the rate influenced by the single thioether linkage and ester group.
Hydrolysis Slow hydrolysis. Estimated half-life of 2.8 years at pH 7 and 104 days at pH 8.[2] Described as "extremely resistant to heat and hydrolysis".[2]Expected to be hydrolytically stable, similar to the thioether analogue. The ester linkages are the primary sites for hydrolysis.Expected to undergo slow hydrolysis of the ester linkage.
Photolysis No specific data available. Thioethers can be oxidized to sulfoxides and sulfones upon exposure to air and light.[3]No specific data available. The sulfoxide group may influence photochemical degradation pathways.No specific data available. Thioethers can be oxidized to sulfoxides and sulfones.[3]
Mobility in Soil Expected to be immobile in soil based on an estimated Koc value.[2]Expected to be immobile in soil due to its large molecular size and lipophilicity.Expected to be immobile in soil.
Bioconcentration Low potential for bioconcentration in aquatic organisms, with an estimated Bioconcentration Factor (BCF) of 15.[2]Low potential for bioconcentration is expected due to its large molecular size.Low potential for bioconcentration is expected.
Volatilization Volatilization from water surfaces is an expected fate process, with estimated half-lives of 21 days in a model river and 160 days in a model lake.[2] This process is likely attenuated by adsorption to suspended solids and sediment.[2]Expected to have low volatility due to its high molecular weight.Expected to have low volatility.

Environmental Degradation Pathways

The primary environmental degradation pathway for Didodecyl 3,3'-thiodipropionate is expected to involve the oxidation of the sulfur atom, leading to the formation of this compound (the sulfoxide) and subsequently a sulfone derivative. These oxidized products, along with the parent compound, can then undergo further degradation through biotic and abiotic processes, including the hydrolysis of the ester linkages.

Thioether Didodecyl 3,3'-thiodipropionate Sulfoxide This compound Thioether->Sulfoxide Oxidation (Photochemical/Microbial) HydrolysisProducts Hydrolysis Products (Thiodipropionic acid and Dodecanol) Thioether->HydrolysisProducts Hydrolysis Sulfone Didodecyl 3,3'-sulfonylbispropionate Sulfoxide->Sulfone Oxidation (Photochemical/Microbial) Sulfoxide->HydrolysisProducts Hydrolysis Sulfone->HydrolysisProducts Hydrolysis Biodegradation Further Biodegradation (CO2, H2O, Biomass) HydrolysisProducts->Biodegradation

Conceptual degradation pathway for Didodecyl 3,3'-thiodipropionate.

Experimental Protocols

The environmental fate of compounds like this compound is typically assessed using standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are summaries of key experimental protocols relevant to the data presented and the expected degradation pathways.

Biodegradability Testing
  • OECD 301: Ready Biodegradability: This series of tests (A-F) evaluates the potential for a substance to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.[4]

    • OECD 301B (CO2 Evolution Test): Measures the carbon dioxide produced by microbial respiration. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window of a 28-day test.[5]

    • OECD 301C (Modified MITI Test I): Measures oxygen consumption.[6][7]

    • OECD 301D (Closed Bottle Test): Measures the depletion of dissolved oxygen over a 28-day period.[1][8]

  • OECD 302: Inherent Biodegradability: These tests are designed to assess whether a chemical has the potential to be biodegraded in the environment, even if at a slower rate.

    • OECD 302C (Modified MITI Test II): This test uses a higher concentration of microorganisms and a longer exposure time to evaluate inherent biodegradability by measuring biochemical oxygen demand.[9][10][11]

Abiotic Degradation Testing
  • OECD 111: Hydrolysis as a Function of pH: This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[2][12][13] The concentration of the test substance is measured over time to determine the hydrolysis half-life.

  • OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis: This guideline is used to determine the rate and pathway of a chemical's degradation in water due to direct absorption of light.[14][15][16] The test substance in a buffered aqueous solution is exposed to a light source that simulates natural sunlight.

cluster_0 Environmental Fate Assessment Workflow cluster_1 Degradation Studies cluster_2 Mobility & Accumulation Studies TestSubstance Test Substance (e.g., this compound) Biodegradation Biodegradation (OECD 301/302) TestSubstance->Biodegradation Hydrolysis Hydrolysis (OECD 111) TestSubstance->Hydrolysis Photolysis Photolysis (OECD 316) TestSubstance->Photolysis SoilAdsorption Soil Adsorption/Desorption (OECD 106) TestSubstance->SoilAdsorption Bioconcentration Bioconcentration (OECD 305) TestSubstance->Bioconcentration DataAnalysis Data Analysis & Half-life Calculation Biodegradation->DataAnalysis Hydrolysis->DataAnalysis Photolysis->DataAnalysis SoilAdsorption->DataAnalysis Bioconcentration->DataAnalysis RiskAssessment Environmental Risk Assessment DataAnalysis->RiskAssessment

Workflow for assessing the environmental fate of a chemical compound.

Conclusion

While specific experimental data for this compound is not publicly available, a comparative analysis based on its thioether analogue, Didodecyl 3,3'-thiodipropionate, provides valuable insights into its likely environmental fate. Both compounds are expected to be immobile in soil and have a low potential for bioconcentration. The primary degradation pathway for the thioether is likely oxidation to the sulfoxide and sulfone, followed by or in parallel with hydrolysis of the ester linkages and microbial degradation. Standardized OECD and EPA test guidelines provide a robust framework for experimentally determining the precise degradation rates and pathways of these and other related compounds. Further studies are necessary to definitively characterize the environmental persistence and degradation of this compound.

References

Head-to-head performance comparison of Didodecyl 3,3'-sulphinylbispropionate with commercial stabilizers like Irganox PS 800

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: The compound of interest for this guide is Didodecyl 3,3'-thiodipropionate . The commercial stabilizer, Irganox PS 800, is a high-purity form of this same chemical, identified by the CAS Number 123-28-4.[1][2][3][4] The term "sulphinylbispropionate" refers to an oxidized state of this molecule and is not the correct chemical name for this widely used secondary antioxidant. This guide will, therefore, compare the general properties of Didodecyl 3,3'-thiodipropionate with the specific technical data available for the commercial product, Irganox PS 800.

Didodecyl 3,3'-thiodipropionate (DLTDP) is a thioether-class secondary antioxidant used to protect polymers from degradation during processing and long-term use.[1][2] It functions by decomposing hydroperoxides, which are formed during the oxidation of the polymer, thus preventing chain scission and cross-linking.[5] It is particularly effective when used in synergy with primary antioxidants, such as hindered phenols. Irganox PS 800 is a well-established commercial example of DLTDP, valued for its high compatibility and low melting point among common thiosynergists.[1][2]

Quantitative Data Comparison

As Irganox PS 800 is a branded version of Didodecyl 3,3'-thiodipropionate, their fundamental chemical properties are identical. Performance differences in practice may arise from factors such as purity, particle size distribution, and the presence of any proprietary manufacturing residuals. The following table summarizes the available quantitative data from technical datasheets.

PropertyGeneric Didodecyl 3,3'-thiodipropionateIrganox® PS 800 (BASF)
Chemical Name Didodecyl 3,3'-thiodipropionateDidodecyl-3,3'-thiodipropionate
CAS Number 123-28-4[6]123-28-4[1]
Molecular Formula C₃₀H₅₈O₄S[6]C₃₀H₅₈O₄S[1]
Molecular Weight 514.84 g/mol [6][7]515 g/mol [1]
Appearance White powder or crystalline solid[3]White crystalline flakes[1]
Melting Point 40-42 °C[3]39 – 41 °C
Density 0.915 g/mL at 25 °C[3]1.04 g/ml (at 25°C)
Flash Point 113 °C (closed cup)219 °C
Recommended Dosage (Polymers) 0.1 - 1.0 phr (typical)0.05% – 1%[1]
Recommended Dosage (Cross-linked Power Cables) Not specified0.02% – 0.03% (in combination with a primary antioxidant)[1]

Mechanism of Action: Thiosynergist Antioxidant

Didodecyl 3,3'-thiodipropionate functions as a hydroperoxide decomposer. In the auto-oxidation cycle of a polymer, unstable hydroperoxides (ROOH) are formed. These can decompose into highly reactive radicals that further propagate degradation. DLTDP intervenes by converting these hydroperoxides into stable, non-radical products, primarily alcohols. This action is synergistic with primary antioxidants, which trap the initial free radicals (R•, ROO•).

Antioxidant_Mechanism cluster_propagation Polymer Oxidation Cycle cluster_intervention Antioxidant Intervention Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical Initiation (Heat, UV, Stress) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH PrimaryAO Primary Antioxidant (e.g., Hindered Phenol) ROO_radical->PrimaryAO Radical Trapping ROOH->R_radical Degradation (Chain Scission) DLTDP DLTDP (Irganox PS 800) ROOH->DLTDP Decomposition StableProducts Stable Products (Alcohols, etc.) DLTDP->StableProducts InactivePrimaryAO Inactive Products PrimaryAO->InactivePrimaryAO

Caption: Synergistic antioxidant mechanism in polymers.

Experimental Protocols

To quantitatively compare the performance of Didodecyl 3,3'-thiodipropionate from different sources or against other stabilizers, a series of standardized tests on a target polymer (e.g., polypropylene) would be conducted.

Oxidative Induction Time (OIT) by DSC
  • Objective: To determine the relative effectiveness of the stabilizer in preventing oxidative degradation at an elevated temperature. A longer OIT indicates better thermal-oxidative stability.

  • Standard: ASTM D3895 / ISO 11357-6[8][9][10][11]

  • Methodology:

    • Sample Preparation: A small, uniform sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan.

    • Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

    • Test Procedure:

      • The sample is heated to a specified isothermal test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a controlled rate (e.g., 20°C/min).[9]

      • Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to high-purity oxygen at a constant flow rate.[10]

      • The instrument records the heat flow to and from the sample over time.

    • Data Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram.[10]

Long-Term Heat Aging
  • Objective: To evaluate the retention of physical properties after prolonged exposure to elevated temperatures, simulating the service life of the material.

  • Standard: ASTM D3045[12][13][14][15]

  • Methodology:

    • Sample Preparation: Standard test specimens (e.g., tensile bars) of the stabilized polymer are prepared.

    • Exposure: Specimens are placed in a calibrated, forced-air circulating oven at a specified temperature (e.g., 150°C for polypropylene) for various time intervals (e.g., 100, 250, 500, 1000 hours).

    • Property Measurement: At each time interval, a set of specimens is removed and tested for key physical properties (e.g., tensile strength, elongation at break, color change).

    • Data Analysis: The results are plotted as a function of aging time. The time to failure is often defined as the time at which a specific property (e.g., elongation) drops to 50% of its initial value.

Processing Stability by Melt Flow Index (MFI)
  • Objective: To assess the stabilizer's ability to protect the polymer from degradation (chain scission or cross-linking) during high-temperature processing, such as extrusion.

  • Standard: ASTM D1238 / ISO 1133[16][17][18][19][20]

  • Methodology:

    • Sample Preparation: The stabilized polymer is subjected to multiple extrusion passes to simulate processing. Samples are taken after each pass.

    • Instrumentation: An extrusion plastometer (Melt Flow Indexer) is used.

    • Test Procedure:

      • A specified amount of the polymer is loaded into the heated barrel of the MFI apparatus at a set temperature (e.g., 230°C for polypropylene).[17]

      • A standard weight is applied to a piston, forcing the molten polymer through a calibrated die.[16]

      • The mass of polymer extruded over a set time (typically 10 minutes) is measured.

    • Data Analysis: The MFI (in g/10 min) is calculated. A stable MFI over multiple extrusion passes indicates effective stabilization. An increase in MFI suggests chain scission, while a decrease suggests cross-linking.

Experimental_Workflow cluster_tests Performance Evaluation Start Start: Polymer Compounding Compound Prepare Polymer Formulations: 1. Control (No Stabilizer) 2. + Generic DLTDP 3. + Irganox PS 800 Start->Compound Extrusion Multiple-Pass Extrusion (Simulate Processing) Compound->Extrusion Take samples after each pass Molding Compression Molding of Test Specimens Extrusion->Molding MFI_Test MFI Testing (ASTM D1238) Extrusion->MFI_Test Processing Stability OIT_Test OIT Testing (ASTM D3895) Molding->OIT_Test Thermal-Oxidative Stability Heat_Aging Heat Aging (ASTM D3045) Molding->Heat_Aging Long-Term Durability Analysis Data Analysis & Comparison MFI_Test->Analysis OIT_Test->Analysis Heat_Aging->Analysis End End: Performance Guide Analysis->End

Caption: Experimental workflow for antioxidant performance evaluation.

References

A Comparative Biocompatibility Assessment: Didodecyl 3,3'-sulphinylbispropionate vs. its Thioether Precursor for Biomedical Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Biocompatibility

The selection of appropriate additives is a critical consideration in the development of biomedical polymers. These molecules can significantly influence the material's physical properties, degradation profile, and, most importantly, its interaction with biological systems. This guide provides a comparative analysis of the biocompatibility of Didodecyl 3,3'-sulphinylbispropionate and its precursor, Didodecyl 3,3'-thiobispropionate (also known as Dilauryl thiodipropionate or DLTDP), to aid in the selection of suitable components for biomedical applications.

Didodecyl 3,3'-thiobispropionate, a thioether, is a well-established secondary antioxidant used to protect polymers from degradation.[1] Its oxidation product, this compound, contains a more polar sulfoxide group.[2] This chemical transformation from a thioether to a sulfoxide is not just a simple degradation step; it represents a shift in chemical properties that has significant implications for biocompatibility and is being actively explored for stimuli-responsive biomaterials.[3][4][5]

While direct comparative biocompatibility data for these two specific molecules is limited, this guide synthesizes available information on the thioether precursor and the known biological responses to sulfoxide-containing materials to provide a comprehensive assessment.

Executive Summary of Biocompatibility Data

The following tables summarize the available quantitative and qualitative biocompatibility data for Didodecyl 3,3'-thiobispropionate and the general biocompatibility profile of sulfoxide-containing polymers, which serves as a proxy for this compound.

Table 1: Quantitative Biocompatibility Data for Didodecyl 3,3'-thiobispropionate

Assay TypeSpeciesRoute of ExposureResultsReference
Repeated Dose ToxicityRatOralNOAEL: 350 mg/kg[6]
Acute Oral Toxicity-OralLow order of toxicity[7]
Acute Dermal Toxicity-DermalLow order of toxicity[7]

Table 2: Qualitative Biocompatibility Profile

Biocompatibility EndpointDidodecyl 3,3'-thiobispropionate (Thioether Precursor)This compound (Sulfoxide) - Inferred from Sulfoxide-Containing Polymers
Cytotoxicity High doses may cause adverse effects.[8]Generally very low cytotoxicity and excellent biocompatibility.[9][10][11]
Genotoxicity (Ames Test) Negative.[7]No data available for the specific molecule.
Skin Irritation Low potential for irritation.[7]No data available, but high hydrophilicity suggests low irritation potential.[9]
Dermal Sensitization Not a sensitizer.[7]No data available.
Hemocompatibility No specific data found.Sulfoxide-containing polymers show reduced protein adsorption ("stealth" properties), suggesting good hemocompatibility.[12][13][14]
In Vivo Response High doses may lead to altered liver enzymes and cardiac toxicity in animals.[8]Sulfoxide-containing polymers exhibit anti-inflammatory and antioxidant behavior.[11]

The Chemical Basis for Biocompatibility Differences

The primary difference influencing the biocompatibility of these two molecules is the oxidation state of the sulfur atom. The thioether group is relatively non-polar, while the sulfinyl (sulfoxide) group is highly polar and can act as a hydrogen bond acceptor.[1] This increased polarity in the sulfoxide derivative is expected to increase its hydrophilicity.

This transition from a hydrophobic to a more hydrophilic character upon oxidation is a key feature of thioether-containing polymers being developed for drug delivery.[4][9] For this compound, this increased polarity likely contributes to the favorable biocompatibility profile observed in sulfoxide-containing polymers.

G cluster_properties Impact on Properties thioether Didodecyl 3,3'-thiobispropionate (Thioether Precursor) - Less Polar - Hydrophobic sulfoxide This compound (Sulfoxide) - More Polar - Hydrophilic thioether->sulfoxide Oxidation (e.g., by H₂O₂) sulfone Didodecyl 3,3'-sulfonylbispropionate (Sulfone) - Highly Polar - More Hydrophilic sulfoxide->sulfone Further Oxidation prop1 Improved Biocompatibility prop2 ROS-Responsive Behavior prop3 Potential for 'Stealth' Properties

Figure 1. Oxidation pathway and resulting property changes.

Experimental Protocols for Biocompatibility Assessment

To ensure the safety and efficacy of biomedical polymers, rigorous testing according to established standards is essential. Below are detailed methodologies for key in vitro biocompatibility assays.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

This assay quantitatively assesses cell viability by measuring the metabolic activity of cells exposed to the test material.

Methodology:

  • Extract Preparation: Prepare extracts of the test materials (both the thioether and sulfoxide compounds) according to ISO 10993-12 standards, typically using cell culture medium with and without serum.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until a sub-confluent monolayer is formed.

  • Exposure: Replace the culture medium with the prepared extracts of the test compounds at various concentrations. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

G start Start: In Vitro Cytotoxicity Testing extract Prepare Material Extracts (ISO 10993-12) start->extract seed Seed L929 Cells in 96-well Plate extract->seed expose Expose Cells to Extracts (24h Incubation) seed->expose add_mtt Add MTT Reagent (2-4h Incubation) expose->add_mtt solubilize Add Solubilizing Agent add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Cell Viability read->analyze end End: Cytotoxicity Assessment analyze->end

Figure 2. Workflow for MTT cytotoxicity assay.
Genotoxicity: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize several mutant strains of S. typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine (cannot synthesize it).

  • Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.

  • Exposure: Mix the bacterial culture with the test compound at various concentrations in a soft agar overlay.

  • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow into visible colonies.

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates that the substance is mutagenic.

G start Start: Ames Test prepare Prepare S. typhimurium (his-) Strains and Test Compound Solutions start->prepare mix Mix Bacteria, Test Compound, and S9 Fraction (or buffer) prepare->mix plate Plate Mixture on Histidine-Deficient Agar mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Results: Compare to Negative Control count->analyze end End: Mutagenicity Assessment analyze->end

References

Safety Operating Guide

Proper Disposal of Didodecyl 3,3'-sulphinylbispropionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Didodecyl 3,3'-sulphinylbispropionate (CAS No. 17243-14-0), ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

This compound is classified as a flammable solid and is hazardous to the aquatic environment with chronic effects.[1] Improper disposal can lead to environmental contamination and potential fire hazards. Therefore, strict adherence to the following disposal procedures is mandatory.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure risks and ensures personal safety.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or goggles.
Hand Protection Wear protective gloves.
Skin Protection Wear protective clothing.
Respiratory Protection Use a particulate filter device (EN 143) if dust is generated.

Handling Precautions:

  • Use only in well-ventilated areas.[1]

  • Take precautionary measures against static discharge.[1]

  • Ground/bond container and receiving equipment.[1]

  • Avoid release to the environment.[1]

  • Wash hands thoroughly after handling.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an industrial combustion plant.[1] Do not dispose of this chemical down the drain or in regular waste streams.

  • Container Management:

    • Keep the chemical in its original, appropriate container for disposal.

    • Ensure the container is properly labeled with the chemical name and associated hazards.

  • Collection of Waste:

    • For spills, take up the material mechanically.[1]

    • Place the spilled material or unwanted chemical into a designated, labeled container for disposal.[1]

  • Storage of Waste:

    • Store the waste container in a well-ventilated, designated area away from incompatible materials.

    • Keep away from drains, surface water, and ground water.[1]

  • Final Disposal:

    • The designated and approved method of disposal is to send the contents and container to an industrial combustion plant.[1]

    • Consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor to arrange for proper transportation and disposal.

III. Accidental Release Measures

In the event of an accidental release, follow these procedures:

  • Immediate Actions:

    • Remove all personnel to a safe area.

    • If exposed to vapors, dust, spray, or gases, wear appropriate breathing apparatus.[1]

  • Containment:

    • Keep the spilled material away from drains, surface water, and ground water.[1]

    • Retain any contaminated washing water and dispose of it properly.[1]

  • Clean-up:

    • Mechanically take up the spilled material.[1]

    • Place the collected material in appropriate, labeled containers for disposal.[1]

    • Ventilate the affected area.[1]

IV. Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) start->ppe container Ensure Waste is in a Labeled, Appropriate Container ppe->container spill Is this a spill? container->spill cleanup Follow Accidental Release Measures: - Contain Spill - Mechanically Collect - Place in Waste Container spill->cleanup Yes storage Store Waste in a Designated, Ventilated Area spill->storage No cleanup->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Dispose of Contents/Container to an Industrial Combustion Plant contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Didodecyl 3,3'-sulphinylbispropionate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Didodecyl 3,3'-sulphinylbispropionate, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on available safety data sheets.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GlassesShould be equipped with side shields conforming to EN166 standards.[1]
GogglesChemical goggles should be worn when a higher risk of splashing exists.[2]
Hand Protection Chemical-resistant glovesThe type of glove material should be selected based on the concentration and amount of the substance being handled.[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes according to EN 374) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[2] Nitrile rubber gloves are a suitable option.[3]
Body Protection Protective ClothingWear impervious clothing to prevent skin contact.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Lab CoatA standard lab coat should be worn at all times in the laboratory.
Respiratory Protection Dust Mask or RespiratorIf dust is generated, use a particulate filter device (EN 143).[4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respiratory protection should be worn. A dust mask of type N95 (US) is also recommended.

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan is crucial for the safe handling of this compound.

1. Preparation:

  • Engineering Controls: Work in a well-ventilated area. Use local exhaust ventilation to control airborne dust.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • PPE Donning: Before handling the substance, put on all required PPE as detailed in the table above.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling:

  • Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[4]

  • Avoid Dust Formation: Handle the substance carefully to avoid creating dust.

  • Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in work areas.[4]

3. Storage:

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at room temperature.

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4][5]

4. Spills:

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup: Use personal protective equipment.[1] Take up the spilled material mechanically and place it in appropriate containers for disposal.[4] Avoid creating dust.

  • Ventilation: Ventilate the affected area.[4]

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.

  • Waste Classification: This substance is considered a dangerous waste.[4]

  • Containerization: Use approved packaging for waste disposal.[4] Handle contaminated packages in the same way as the substance itself.[4]

  • Disposal Method: Dispose of the contents and container at an industrial combustion plant.[4] All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Environmental Precautions: Avoid release to the environment.[4][5] Keep the substance away from drains, surface water, and groundwater.[4]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure Proper Ventilation prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 prep_4 Prepare Spill Kit prep_3->prep_4 handle_1 Ground Equipment prep_4->handle_1 Proceed to Handling handle_2 Transfer Chemical Carefully handle_1->handle_2 handle_3 Avoid Dust Generation handle_2->handle_3 spill Spill Occurs? handle_2->spill post_1 Clean Work Area handle_3->post_1 Complete Handling post_2 Doff PPE Correctly post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3 disp_1 Segregate Waste post_3->disp_1 Initiate Disposal disp_2 Label Waste Container disp_1->disp_2 disp_3 Dispose via Approved Facility disp_2->disp_3 spill->handle_3 No spill_1 Evacuate Area spill->spill_1 Yes spill_2 Contain Spill spill_1->spill_2 spill_3 Clean Up with Appropriate Materials spill_2->spill_3 spill_4 Dispose of Spill Waste spill_3->spill_4 spill_4->post_1

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal, including spill response.

Hierarchy of Controls

Hierarchy of Controls for Chemical Safety elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Ventilation) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe Least Effective

Caption: This diagram illustrates the hierarchy of controls for minimizing exposure to hazardous chemicals, with elimination being the most effective and PPE being the last line of defense.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.